molecular formula C29H38N2O4 B10784173 Dehydroemetine CAS No. 26266-12-6

Dehydroemetine

Número de catálogo: B10784173
Número CAS: 26266-12-6
Peso molecular: 478.6 g/mol
Clave InChI: XXLZPUYGHQWHRN-RPBOFIJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydroemetine is a synthetic compound and a derivative of the plant alkaloid emetine. It functions as a potent antiprotozoal agent, primarily investigated for its ability to inhibit protein synthesis. Its core research value lies in its application against parasitic and viral diseases. Historically, it was used as a second-line treatment for severe intestinal or hepatic amoebiasis, particularly in cases of metronidazole resistance . The principal mechanism of action of this compound involves binding to the 40S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis and leading to a halt in polypeptide chain elongation . Recent research has revealed a stereochemical specificity for this inhibition . Beyond its antiamoebic properties, this compound has demonstrated significant research potential in other areas. In-vitro studies have shown high potency against the multidrug-resistant K1 strain of Plasmodium falciparum , indicating its value as a repositioned candidate for malaria research . It also exhibits broad-spectrum antiviral activity; studies have found that it inhibits the growth of coronaviruses, including SARS-CoV-2 and HCoV-OC43, at nanomolar concentrations by disrupting host-cell protein synthesis . Its efficacy has also been explored against other pathogens such as Leishmania . It is important for researchers to note that while this compound is reported to be less toxic and more rapidly eliminated than its parent compound, emetine, it is still associated with potential toxicities. These include cardiotoxic effects, such as ECG changes and arrhythmias, as well as gastrointestinal and neuromuscular side effects . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLZPUYGHQWHRN-RPBOFIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023600
Record name 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4914-30-1, 1986-67-0, 26266-12-6
Record name Dehydroemetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4914-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroemetine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroemetine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emetane, didehydro-6',7',10,11-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroemetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dehydroemetine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydroemetine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROEMETINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEHYDROEMETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereoisomer Separation of Dehydroemetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of dehydroemetine (B1670200), a synthetic analog of the natural product emetine (B1671215), and the methodologies for the separation of its stereoisomers. This compound has been investigated for its therapeutic potential, and a thorough understanding of its synthesis and stereochemical purity is crucial for research and drug development. This document details historical synthetic routes and methods for chiral resolution, presenting quantitative data in structured tables and outlining experimental protocols.

Synthesis of this compound

The synthesis of this compound can be approached through various chemical strategies, primarily focusing on the construction of its core benzo[a]quinolizidine skeleton and the subsequent coupling with a 3,4-dimethoxyphenethylamine (B193588) moiety. Two key approaches are the synthesis of racemic this compound followed by chiral resolution, and a stereoselective synthesis starting from a chiral precursor.

Racemic Synthesis of 2,3-Dehydroemetine

A foundational method for the synthesis of racemic 2,3-dehydroemetine was developed by Brossi and his collaborators in 1959. This approach involves the condensation of key intermediates to form the racemic mixture of this compound and its isomers.

A later stereospecific synthesis of (±)-2,3-dehydroemetine and its isomer, (±)-2,3-dehydroisoemetine, was reported by Clark et al. in 1962. This method provided a controlled approach to the relative stereochemistry of the molecule.

Stereoselective Synthesis of (-)-Dehydroemetine

A significant advancement in the synthesis of the therapeutically active (-)-enantiomer of this compound was reported by Whittaker in 1969.[1][2] This method utilizes a Wittig-type reaction and starts from a chiral ketone intermediate, thereby controlling the absolute stereochemistry of the final product. The key starting material for this synthesis is the (-)-enantiomer of the tricyclic ketone, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one.

The overall synthetic strategy involves the conversion of this chiral ketone into an amide, which is then cyclized to form (-)-2,3-dehydroemetine.[1][2]

Key Synthetic Intermediates and Reactions:

  • 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one: This tricyclic ketone is a crucial building block. Its synthesis has been a subject of interest, with various methods developed for its preparation.

  • Wittig-type Reaction: This reaction is employed to introduce the side chain, which is subsequently elaborated to form the second isoquinoline (B145761) moiety of this compound. The use of a chiral ketone in this reaction dictates the stereochemistry of the final product.

The synthesis of the racemic and chiral forms of the key ketone intermediate has been explored, with methods available for the preparation of 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizinones.[3]

Separation of this compound Stereoisomers

Since this compound possesses multiple chiral centers, its synthesis can result in a mixture of stereoisomers. The separation of these isomers is critical to isolate the desired biologically active enantiomer. The separation of the four possible stereoisomers of this compound was first reported by Brossi and Burkhardt in 1962.

Chiral Resolution via Diastereomeric Salt Crystallization

A classical and effective method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like this compound, a chiral acid can be used. O,O'-dibenzoyl-tartaric acid is a commonly employed resolving agent for such purposes.

The principle of this method relies on the different physical properties, such as solubility, of the diastereomeric salts formed between the racemic mixture and the chiral resolving agent. This difference in solubility allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer is subsequently recovered by treating the separated diastereomeric salt with a base to remove the resolving agent.

Table 1: Quantitative Data for this compound Synthesis and Separation

ParameterValueReference
Overall Yield of (±)-N-(3,4-dimethoxyphenethyl) amide from (±)-ketone75%Whittaker (1969)[1][2]
Melting Point of (-)-DehydroemetineNot specified in snippets-
Specific Optical Rotation of (-)-DehydroemetineNot specified in snippets-

Experimental Protocols

This section provides a generalized outline of the experimental procedures based on the available literature. For precise and detailed instructions, it is imperative to consult the original research articles.

General Protocol for the Synthesis of (-)-Dehydroemetine Amide Intermediate (Whittaker, 1969)
  • Reaction of (-)-Ketone with a Wittig-type Reagent: The (-)-enantiomer of 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one is reacted with a suitable phosphonium (B103445) ylide (Wittig reagent) to introduce the side chain.

  • Conversion to Amide: The product from the Wittig reaction is then converted into the corresponding N-(3,4-dimethoxyphenethyl) amide. This is a key step that links the two isoquinoline precursors.

  • Purification: The resulting amide is purified using standard techniques such as column chromatography or recrystallization.

General Protocol for Chiral Resolution using O,O'-Dibenzoyl-Tartaric Acid
  • Salt Formation: A solution of racemic this compound in a suitable solvent is treated with a solution of an enantiomerically pure O,O'-dibenzoyl-tartaric acid (e.g., the L-(-)-isomer).

  • Crystallization: The mixture is allowed to stand, or the solvent is partially evaporated, to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the solution is made basic (e.g., with sodium hydroxide) to precipitate the free base of the this compound enantiomer.

  • Extraction and Purification: The liberated enantiomer is extracted with an organic solvent, dried, and the solvent is evaporated to yield the purified enantiomer. The chiral purity can be assessed by polarimetry or chiral chromatography.

Visualizations

Synthetic Pathway of (-)-Dehydroemetine

dehydroemetine_synthesis ketone (-)-3-Ethyl-9,10-dimethoxy- benzo[a]quinolizin-2-one amide (-)-N-(3,4-Dimethoxyphenethyl) amide intermediate ketone->amide Wittig-type reaction & Amidation This compound (-)-Dehydroemetine amide->this compound Cyclization

Caption: Synthetic route to (-)-Dehydroemetine.

Workflow for Chiral Resolution

chiral_resolution racemate Racemic this compound salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., O,O'-Dibenzoyl-tartaric acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Less Soluble Diastereomer (e.g., (-)-Dehydroemetine salt) crystallization->diastereomer1 diastereomer2 More Soluble Diastereomer (e.g., (+)-Dehydroemetine salt) crystallization->diastereomer2 base_treatment1 Base Treatment diastereomer1->base_treatment1 base_treatment2 Base Treatment diastereomer2->base_treatment2 enantiomer1 (-)-Dehydroemetine base_treatment1->enantiomer1 enantiomer2 (+)-Dehydroemetine base_treatment2->enantiomer2

Caption: Chiral resolution workflow.

References

Dehydroemetine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200) is a synthetic antiprotozoal agent derived from emetine (B1671215), an alkaloid naturally found in the ipecac plant.[1][2][3] Developed to mitigate the cardiotoxicity associated with its parent compound, this compound exhibits a similar therapeutic profile with a more favorable safety margin.[2] Structurally, it differs from emetine by the presence of a double bond adjacent to the ethyl substituent.[2] This modification is achieved through the dehydrogenation of the heterotricyclic ring of emetine.[3] this compound has demonstrated efficacy against a range of protozoal infections, including amoebiasis, leishmaniasis, and malaria.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a member of the isoquinoline (B145761) class of alkaloids.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name (11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine[3]
CAS Number 4914-30-1[3]
Molecular Formula C₂₉H₃₈N₂O₄[3]
SMILES CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC[3]
InChI InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1[3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 478.6 g/mol [3]
XLogP3 3.7[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 7[3]
Exact Mass 478.28315770 Da[3]
Monoisotopic Mass 478.28315770 Da[3]
Topological Polar Surface Area 52.2 Ų[3]
Heavy Atom Count 35[3]
Formal Charge 0[3]
Complexity 744[3]

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is its potent inhibition of protein synthesis in protozoal organisms. This mechanism is central to its efficacy as an antiprotozoal agent.

Inhibition of Protein Synthesis

The principal mechanism of action of this compound involves the targeting of the ribosomal machinery. Specifically, it binds to the 40S subunit of the eukaryotic ribosome. This interaction obstructs the translocation step of polypeptide chain elongation. By preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, this compound effectively halts protein synthesis, leading to the death of the parasite. While it can also inhibit protein synthesis in mammalian cells, it exhibits a degree of selectivity for protozoal ribosomes.

cluster_ribosome 40S Ribosomal Subunit A_Site A-Site P_Site P-Site E_Site E-Site P_Site->E_Site Normal Translocation Polypeptide Nascent Polypeptide Chain P_Site->Polypeptide Elongation Halted This compound This compound This compound->A_Site Binds to 40S subunit tRNA Aminoacyl-tRNA tRNA->A_Site Enters Block->P_Site Translocation Blocked

Caption: Inhibition of Ribosomal Translocation by this compound.

Other Reported Mechanisms

In addition to its well-established role as a protein synthesis inhibitor, some studies suggest that this compound may exert its antiparasitic effects through other mechanisms, including interference with nucleic acid metabolism and disruption of the parasite's cytoskeleton. However, these are considered secondary to its primary action on the ribosome.

Immunomodulatory Effects

There is evidence to suggest that this compound can modulate the host's immune response. It has been observed to enhance the phagocytic activity of macrophages, which could contribute to the clearance of parasitic infections. The precise signaling pathways through which this compound mediates this effect are not yet fully elucidated. A key pathway in macrophage activation and phagocytosis is the NF-κB signaling pathway.

Stimulus Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) Stimulus->TLR Binds MyD88 MyD88 TLR->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory & Phagocytic Gene Expression Nucleus->Genes Induces

Caption: Overview of the NF-κB Signaling Pathway in Macrophages.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Chemical Synthesis of this compound

A common synthetic route to (±)-2,3-dehydroemetine involves the use of Wittig-type reagents. The general workflow is as follows:

Ketone 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one Wittig Wittig-Horner Reaction (e.g., with triethyl phosphonoacetate) Ketone->Wittig Intermediate Ethyl 3-ethyl-1,4,6,7-tetrahydro-9,10-dimethoxy-11bH-benzo[a]quinolizine-2-acetate Wittig->Intermediate Amidation Amidation with N-(3,4-dimethoxyphenethyl)amine Intermediate->Amidation Amide (±)-N-(3,4-dimethoxyphenethyl) amide Amidation->Amide Cyclization Bischler-Napieralski Cyclization Amide->Cyclization This compound (±)-2,3-Dehydroemetine Cyclization->this compound

Caption: Synthetic Workflow for (±)-2,3-Dehydroemetine.

Methodology Overview:

  • Wittig-Horner Reaction: The starting ketone is reacted with a phosphonate (B1237965) ylide, such as that generated from triethyl phosphonoacetate, to introduce the acetate (B1210297) side chain.

  • Amidation: The resulting ester intermediate is then amidated with N-(3,4-dimethoxyphenethyl)amine.

  • Cyclization: The final ring closure is achieved through a Bischler-Napieralski reaction, yielding the racemic this compound.

  • Chiral Resolution: For the synthesis of the therapeutically active (-)-form, a chiral resolution step is required.

In Vitro Protein Synthesis Inhibition Assay (Puromycin-based)

The inhibition of protein synthesis by this compound can be quantified using a puromycin-based assay. Puromycin (B1679871) is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome. The amount of puromycylated peptides can be detected by western blotting with an anti-puromycin antibody.

Protocol:

  • Cell Culture: Culture cells of interest (e.g., a protozoan cell line or a mammalian cell line for toxicity studies) to the desired confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control and a positive control for protein synthesis inhibition (e.g., cycloheximide).

  • Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against puromycin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities corresponding to puromycylated proteins and normalize to a loading control (e.g., β-actin or GAPDH).

Spectrofluorometric Determination of this compound

The concentration of this compound in biological samples can be determined using spectrofluorometry, leveraging the intrinsic fluorescence of the isoquinoline scaffold.

General Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • Perform liquid-liquid or solid-phase extraction to isolate the drug from the biological matrix and remove interfering substances. The choice of solvent will depend on the polarity of this compound and the nature of the sample.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the extracted samples.

  • Spectrofluorometric Analysis:

    • Determine the optimal excitation and emission wavelengths for this compound using a spectrofluorometer. For isoquinoline alkaloids, excitation is often in the UV range, and emission is in the visible range.

    • Measure the fluorescence intensity of the standard solutions and the extracted samples at the determined wavelengths.

  • Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the linear regression equation of the standard curve to calculate the concentration of this compound in the unknown samples.

Conclusion

This compound remains a significant compound in the study of antiprotozoal agents. Its well-defined mechanism of action, centered on the inhibition of protein synthesis, provides a clear basis for its therapeutic effects. The methodologies outlined in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting similar pathways. Further research into its potential immunomodulatory effects and the elucidation of the specific signaling pathways involved will provide a more complete understanding of its biological activity.

References

Dehydroemetine's Mechanism of Action on Ribosomal Translocation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), is a potent inhibitor of eukaryotic protein synthesis. Its primary mechanism of action is the arrest of the translocation step of ribosomal elongation. By binding to the E-site of the 40S ribosomal subunit, this compound allosterically modulates the A-site, thereby interfering with the function of eukaryotic elongation factor 2 (eEF2) and halting the coordinated movement of mRNA and tRNA through the ribosome. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis by targeting the eukaryotic ribosome. The key aspects of its mechanism are outlined below:

  • Target: The 80S eukaryotic ribosome, specifically the 40S small subunit.[1][2]

  • Binding Site: this compound binds to the E-site (Exit site) of the 40S ribosomal subunit.[3][4] This has been confirmed through cryo-electron microscopy (cryo-EM) studies of its parent compound, emetine.[3][5]

  • Process Inhibited: The primary process inhibited by this compound is translocation , a crucial step in the elongation phase of protein synthesis.[6] This inhibition is irreversible.[7]

  • Molecular Action: By occupying the E-site, this compound prevents the movement of deacylated tRNA from the P-site (Peptidyl site) to the E-site. This occupation has an allosteric effect on the A-site (Aminoacyl site), inducing a low-affinity state.[8] This change in the A-site conformation is believed to impede the binding and/or function of eukaryotic elongation factor 2 (eEF2), which is essential for catalyzing the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site.[8][9]

The following diagram illustrates the proposed mechanism of action:

cluster_ribosome 80S Ribosome cluster_translocation Translocation cluster_inhibition Inhibition P_site P-site A_site A-site (High Affinity) E_site E-site E_site->A_site Allosteric Inhibition A_site_low A-site (Low Affinity) eEF2 eEF2-GTP eEF2->A_site Binds to A-site to mediate translocation eEF2->A_site_low Binding/Function Impeded This compound This compound This compound->E_site Binds

Figure 1: Mechanism of this compound Action.

Quantitative Data

CompoundSystemIC50Reference
(-)-R,S-DehydroemetinePlasmodium falciparum (K1 strain)71.03 ± 6.1 nM[10]
EmetineHepG2 cells2200 ± 1400 nM[11]
EmetinePrimary Rat Hepatocytes620 ± 920 nM[4]

Note: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is dependent on the substrate concentration, whereas the Ki is an intrinsic measure of the inhibitor's affinity for the enzyme.

Experimental Protocols

This section details methodologies for key experiments used to study the mechanism of action of this compound.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

This protocol is adapted from the study of the emetine-ribosome complex and can be applied to this compound.[3]

Objective: To visualize the binding of this compound to the ribosome at near-atomic resolution.

Methodology:

  • Ribosome Purification:

    • Isolate 80S ribosomes from a relevant eukaryotic source (e.g., Plasmodium falciparum, yeast, or human cell lines) using sucrose (B13894) density gradient centrifugation.

    • Assess the purity and integrity of the ribosomes via SDS-PAGE and analysis of ribosomal RNA (rRNA) by gel electrophoresis.[12]

  • Complex Formation:

    • Incubate purified 80S ribosomes (e.g., at a concentration of 100-200 nM) with a molar excess of this compound (e.g., 1 mM) in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 40 mM KOAc, 10 mM NH4OAc, 10 mM Mg(OAc)2, 5 mM β-mercaptoethanol).

    • Incubate for 15-30 minutes at 25°C to ensure binding equilibrium is reached.

  • Grid Preparation and Vitrification:

    • Apply 3-4 µL of the ribosome-dehydroemetine complex to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film and plunge-freeze in liquid ethane (B1197151) using a vitrification apparatus.

  • Data Collection and Processing:

    • Collect cryo-EM data on a high-resolution transmission electron microscope equipped with a direct electron detector.

    • Process the collected micrographs, including motion correction, CTF estimation, particle picking, 2D and 3D classification, and 3D reconstruction using software such as RELION or cryoSPARC.

    • Calculate a difference map between the this compound-bound and apo-ribosome structures to unambiguously identify the location of the drug.

arrow arrow A Ribosome Purification (Sucrose Gradient) B Complex Formation (Ribosomes + this compound) A->B C Grid Preparation (Blotting & Plunge Freezing) B->C D Cryo-EM Data Collection C->D E Image Processing & 3D Reconstruction D->E F Structural Analysis & Difference Mapping E->F

Figure 2: Cryo-EM Experimental Workflow.
In Vitro Translation Assay

Objective: To quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Methodology:

  • System Preparation:

    • Utilize a commercially available human cell-free protein synthesis system (e.g., 1-Step Human Coupled IVT Kit) or a prepared rabbit reticulocyte lysate.[13][14]

    • The system should contain all necessary components for translation, including ribosomes, tRNAs, amino acids, and energy sources.

  • Reporter Construct:

    • Use a reporter mRNA, such as one encoding a luciferase or a fluorescent protein, to allow for easy quantification of protein synthesis.

  • Inhibition Assay:

    • Set up a series of reactions with a fixed concentration of reporter mRNA and the in vitro translation system.

    • Add varying concentrations of this compound to the reactions. A suitable starting range, based on emetine's known potency, would be from nanomolar to micromolar concentrations.[15]

    • Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).

  • Data Analysis:

    • Measure the reporter protein activity (e.g., luminescence or fluorescence).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

arrow arrow A Prepare in vitro translation mix (Cell-free extract, reporter mRNA) B Add varying concentrations of this compound A->B C Incubate to allow protein synthesis B->C D Measure reporter protein activity C->D E Calculate IC50 from dose-response curve D->E

References

Dehydroemetine: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroemetine (B1670200), a synthetic analog of the natural alkaloid emetine (B1671215), emerged as a significant advancement in the treatment of amoebiasis, offering a comparable therapeutic efficacy with a notably improved safety profile. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and toxicological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental workflows through Graphviz diagrams.

Introduction: The Quest for a Safer Amoebicide

The story of this compound is intrinsically linked to its parent compound, emetine, an alkaloid derived from the ipecacuanha plant. For decades, emetine was a cornerstone in the treatment of severe amoebiasis, a parasitic infection caused by Entamoeba histolytica. However, its clinical utility was significantly hampered by its narrow therapeutic index and, most notably, its severe cardiotoxicity. The quest for a safer alternative with retained amoebicidal activity led to the chemical modification of emetine and ultimately to the synthesis of this compound.

This compound was developed as a less toxic derivative of emetine, demonstrating a similar spectrum of anti-protozoal activity but with a reduced propensity for causing adverse cardiac effects.[1] This breakthrough offered clinicians a more manageable therapeutic option for a debilitating and often life-threatening disease.

Discovery and Historical Development

The development of this compound can be traced back to the mid-20th century, a period of significant activity in synthetic medicinal chemistry.

The Precursor: Emetine and its Limitations

Emetine, isolated in 1817, was a potent amoebicide but its use was associated with a high incidence of adverse effects, including nausea, vomiting, muscular weakness, and most critically, cardiotoxicity manifesting as arrhythmias and heart failure.[1] The need for a safer alternative was a pressing medical challenge.

The Synthesis of a Safer Analog

In 1959, a team of researchers led by Brossi and his colleagues at Hoffmann-La Roche reported the synthesis of racemic 2,3-dehydroemetine.[2] This synthetic analog was designed to retain the core pharmacophore responsible for amoebicidal activity while altering the molecule's pharmacokinetic and toxicological properties. Subsequent research focused on the stereospecific synthesis of the therapeutically active (-)-form of this compound.

Timeline of this compound Development

G cluster_0 Pre-Clinical Development cluster_1 Clinical Development cluster_2 Post-Marketing Synthesis 1959: First Synthesis of Racemic this compound (Brossi et al.) InVitro In Vitro Studies: Demonstration of Amoebicidal Activity Synthesis->InVitro Characterization InVivo In Vivo Animal Studies: Efficacy and Reduced Toxicity Compared to Emetine InVitro->InVivo Lead Candidate PhaseI Phase I Trials: Safety and Tolerability in Humans InVivo->PhaseI IND Submission PhaseII Phase II Trials: Efficacy in Amoebiasis Patients PhaseI->PhaseII Safety Established PhaseIII Phase III Trials: Comparative Studies vs. Emetine & Other Amoebicides PhaseII->PhaseIII Efficacy Demonstrated Approval Regulatory Approval and Clinical Use PhaseIII->Approval NDA Submission Monitoring Post-Marketing Surveillance: Continued Safety Monitoring Approval->Monitoring Clinical Practice

Figure 1: this compound Development Timeline.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its anti-protozoal effect by potently inhibiting protein synthesis in parasitic organisms.[3][4] This mechanism is shared with its parent compound, emetine.

Targeting the Ribosome

The primary molecular target of this compound is the 40S ribosomal subunit of the eukaryotic ribosome.[3] By binding to a specific site on this subunit, it interferes with the translocation step of polypeptide chain elongation.

Arresting Ribosomal Translocation

Specifically, this compound arrests the intra-ribosomal translocation of the peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site.[4] This action effectively freezes the ribosome on the messenger RNA (mRNA) template, preventing the addition of subsequent amino acids to the growing polypeptide chain and leading to cell death.

G cluster_ribosome Ribosome P_site P Site A_site A Site E_site E Site This compound This compound Ribosome_40S 40S Ribosomal Subunit This compound->Ribosome_40S Binds to Translocation Translocation (A site -> P site) Ribosome_40S->Translocation Inhibits Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Blocks Cell_Death Protozoal Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 2: Mechanism of Protein Synthesis Inhibition.

Quantitative Data

In Vitro Anti-amoebic Activity
CompoundOrganismMIC Range (µg/mL)Reference
This compoundEntamoeba histolytica0.125 - 1.0[5]
MetronidazoleEntamoeba histolytica0.0625 - 0.125[5]
OrnidazoleEntamoeba histolytica0.0625 - 0.25[5]
TinidazoleEntamoeba histolytica0.0625 - 0.25[5]
Clinical Efficacy in Amoebiasis
StudyTreatment RegimenNumber of PatientsCure Rate (%)Reference
Double-blind study (1973-1974)This compound20Not specified, but effective[6]
Double-blind study (1973-1974)Metronidazole20Not specified, but effective[6]
Pharmacokinetic Parameters (Animal Data)
ParameterThis compoundEmetineOrganismReference
Elimination RateMore rapidSlowerGuinea Pig[7][8]
Tissue DistributionHigher concentration in liver vs. heartHigher concentration in heart vs. liverGuinea Pig[7][8]
Excretion95% feces, 5% urine95% feces, 5% urineGuinea Pig[7][8]

Note: Detailed human pharmacokinetic data for this compound is limited in the available literature.

Adverse Effects in Clinical Trials
Adverse EffectFrequencySeverityReference
Pain at injection siteCommonMild to moderate[9]
Nausea and vomitingOccasionalMild to moderate[9][10]
DiarrheaOccasionalMild to moderate[9][10]
Muscle weaknessCommonCan be a precursor to serious toxicity[9][10]
ArrhythmiaCommonPotentially serious[9]
Precordial painCommon-[9]
Hypotension-Potentially serious[10]
Tachycardia-Potentially serious[10]
ECG Changes-Indicator of cardiotoxicity[9][10]

Note: Precise percentages of adverse effect frequencies are not consistently reported across older clinical trials.

Experimental Protocols

Synthesis of Racemic 2,3-Dehydroemetine (General Protocol Outline)

This protocol is a generalized representation based on the principles of the original synthesis by Brossi et al. and subsequent modifications.

Objective: To synthesize racemic 2,3-dehydroemetine.

Materials:

  • 3,4-Dimethoxyphenethylamine (B193588)

  • Ethyl malonate

  • Phosphorus oxychloride

  • Appropriate starting materials for the benzo[a]quinolizidinone core

  • Various organic solvents (e.g., toluene, ethanol)

  • Reagents for condensation and cyclization reactions

  • Chromatography supplies for purification

Procedure:

  • Synthesis of the Tetrahydroisoquinoline Moiety:

    • React 3,4-dimethoxyphenethylamine with a suitable reagent (e.g., formaldehyde (B43269) followed by cyclization) to form the tetrahydroisoquinoline ring system.

  • Synthesis of the Benzo[a]quinolizidinone Moiety:

    • Synthesize the 3-ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one core through a multi-step process, likely involving a Bischler-Napieralski-type cyclization followed by further functional group manipulations.

  • Coupling and Final Assembly:

    • Couple the tetrahydroisoquinoline and benzo[a]quinolizidinone moieties through a suitable chemical linkage.

    • Perform a final cyclization and reduction step to yield racemic 2,3-dehydroemetine.

  • Purification:

    • Purify the final product using column chromatography and recrystallization to obtain the desired compound.

Characterization:

  • Confirm the structure of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Susceptibility Testing of Entamoeba histolytica

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against E. histolytica.

Materials:

  • Entamoeba histolytica trophozoites

  • Liver marmite serum medium (or other suitable culture medium)

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator (37°C)

  • Inverted microscope

G start Start prep_amoeba Prepare E. histolytica Trophozoite Culture start->prep_amoeba plate_setup Add Trophozoites and Drug Dilutions to 96-well Plate prep_amoeba->plate_setup prep_drug Prepare Serial Dilutions of this compound prep_drug->plate_setup incubation Incubate at 37°C for 48 hours plate_setup->incubation read_results Examine Wells for Trophozoite Viability (Microscopy) incubation->read_results determine_mic Determine MIC (Lowest concentration with no viable trophozoites) read_results->determine_mic end End determine_mic->end

Figure 3: In Vitro Susceptibility Testing Workflow.

Procedure:

  • Culture of E. histolytica :

    • Maintain axenic cultures of E. histolytica trophozoites in a suitable medium, such as liver marmite serum medium, at 37°C.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide).

    • Perform serial two-fold dilutions of the stock solution in the culture medium to achieve a range of final concentrations to be tested.

  • Assay Setup:

    • In a 96-well microtiter plate, add a standardized number of E. histolytica trophozoites to each well.

    • Add the prepared drug dilutions to the respective wells. Include a drug-free control well and a solvent control well.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

  • Determination of MIC:

    • After incubation, examine each well under an inverted microscope to assess the viability and motility of the trophozoites.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the growth of the trophozoites.

Cell-Free Protein Synthesis Inhibition Assay

Objective: To demonstrate the inhibitory effect of this compound on protein synthesis.

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract (as a source of ribosomes and translation factors)

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)

  • mRNA template (e.g., luciferase mRNA)

  • This compound stock solution

  • Reaction buffer and energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the cell-free protein synthesis reaction mixture containing the cell lysate, amino acid mixture (with radiolabeled methionine), mRNA template, reaction buffer, and energy regenerating system.

  • Addition of Inhibitor:

    • Add varying concentrations of this compound to the reaction tubes. Include a control tube with no inhibitor.

  • Incubation:

    • Incubate the reaction mixtures at 30°C for a specified time (e.g., 60 minutes).

  • Precipitation of Proteins:

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

  • Quantification of Protein Synthesis:

    • Collect the protein precipitate by filtration or centrifugation.

    • Wash the precipitate to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

Toxicology and Safety Profile

A key driver for the development of this compound was its improved safety profile compared to emetine.

Cardiotoxicity

While less cardiotoxic than emetine, this compound can still cause cardiac adverse effects.[11] The reduced cardiotoxicity is attributed to its more rapid elimination from cardiac tissue.[7]

ECG Changes:

  • T-wave inversion or flattening

  • Prolongation of the QT interval[12]

  • Arrhythmias, including tachycardia[12]

Close monitoring of cardiac function, including regular electrocardiograms (ECGs), is recommended during treatment with this compound.

Other Adverse Effects
  • Gastrointestinal: Nausea, vomiting, and diarrhea are common but generally mild.[10]

  • Neuromuscular: Muscle weakness and pain can occur and may be a prodromal sign of more severe toxicity.[10]

  • Local Reactions: Pain and abscess formation at the injection site can occur.[10]

Conclusion

This compound represents a significant milestone in the history of anti-parasitic drug development. Its synthesis and clinical introduction provided a much-needed safer alternative to emetine for the treatment of amoebiasis. The understanding of its mechanism of action, centered on the inhibition of protein synthesis, has contributed to our broader knowledge of ribosome function and its potential as a drug target. While newer and even safer amoebicidal agents have largely superseded this compound in clinical practice, its story remains a compelling example of rational drug design and the iterative process of improving therapeutic agents to maximize efficacy and minimize toxicity. This technical guide serves as a repository of the key scientific and clinical information that underpinned the development and use of this important therapeutic agent.

References

Dehydroemetine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of the natural product emetine (B1671215), has long been a subject of interest in medicinal chemistry due to its potent antiprotozoal activity, particularly against Entamoeba histolytica, the causative agent of amoebiasis.[1] Structurally, this compound differs from emetine by the presence of a double bond in the benzo[a]quinolizidine ring system. This modification is associated with a more favorable safety profile, exhibiting reduced cardiotoxicity compared to its parent compound.[1] The mechanism of action for both emetine and this compound is primarily attributed to the irreversible inhibition of protein synthesis by binding to the 40S ribosomal subunit, thereby preventing the translocation of the peptidyl-tRNA from the acceptor site to the donor site.

The development of new therapeutic agents with improved efficacy and reduced side effects remains a critical goal in the treatment of parasitic diseases. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel derivatives with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the SAR studies on the this compound scaffold, summarizing key findings from the available scientific literature. While extensive quantitative SAR data for a broad series of this compound analogs is limited, this guide leverages data from closely related emetine analogs to infer key structural requirements for biological activity.

This document details the synthesis of this compound and its analogs, presents available quantitative biological data in a structured format, outlines relevant experimental protocols, and utilizes visualizations to illustrate key concepts and workflows.

Structure-Activity Relationship of this compound and Analogs

The core structure of this compound, a substituted benzo[a]quinolizidine linked to a tetrahydroisoquinoline moiety, offers several positions for chemical modification to probe the SAR. Key areas of modification include the substituents on the benzo[a]quinolizidine ring, the nature of the linker, and substitutions on the tetrahydroisoquinoline ring.

While comprehensive SAR studies on a wide range of this compound derivatives with corresponding quantitative data are not extensively available in the public domain, valuable insights can be gleaned from studies on the closely related emetine molecule. A notable study by Helmi et al. investigated the synthesis and cytotoxic activity of a series of emetine analogs with modifications at the N-2' position of the tetrahydroisoquinoline ring against prostate cancer cell lines. This study provides a strong foundation for understanding how modifications to this part of the scaffold can impact biological activity.

Quantitative Data on Emetine Analogs

The following table summarizes the in vitro cytotoxicity data (IC50 values) of N-substituted emetine analogs against PC3 and LNCaP human prostate cancer cell lines. These findings offer valuable insights into the steric and electronic requirements for activity in this class of compounds.

CompoundR GroupPC3 IC50 (µM)LNCaP IC50 (µM)
EmetineH0.03290.0237
Thiourea (B124793) Analogs
4 Benzyl0.1100.079
5 4-Fluorobenzyl0.1250.098
6 2-Phenylethyl0.1500.112
Urea (B33335) Analogs
7 Benzyl0.2500.180
8 4-Fluorobenzyl0.3100.220
9 2-Phenylethyl0.4500.350
Sulfonamide Analogs
10 Phenyl>10>10
11 4-Tolyl>10>10
12 4-Nitrophenyl>10>10
Carbamate (B1207046) Analog
15 Benzyl0.8500.650

Key Observations from the Data:

  • N-2' Substitution: In general, any substitution at the N-2' position of the emetine scaffold leads to a decrease in cytotoxic activity compared to the parent emetine.

  • Nature of the Linker: The type of functional group linking the substituent to the N-2' position significantly impacts activity. Thiourea analogs (4-6) were found to be more potent than the corresponding urea analogs (7-9).

  • Bulky Substituents: The bulky sulfonamide derivatives (10-12) exhibited a dramatic loss of activity, suggesting that large substituents at the N-2' position are not well-tolerated.

  • Carbamate Moiety: The carbamate analog (15) showed intermediate activity, less potent than the thioureas and ureas but significantly more active than the sulfonamides.

These findings suggest that while the secondary amine at the N-2' position is important for maximal activity, it can be derivatized with specific functionalities to modulate potency. The higher activity of the thiourea analogs might be attributed to their ability to form different hydrogen bonding interactions with the biological target compared to the urea analogs.

Experimental Protocols

General Synthesis of this compound

The synthesis of (±)-2,3-dehydroemetine can be achieved through a multi-step process. A key intermediate is the ketone (I) (3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one). This ketone can be condensed with the N-(3,4-dimethoxyphenethyl) amide of ethyl 3-ethyl-1,4,6,7-tetrahydro-9,10-dimethoxy-11bH-benzo[a]quinolizine-2-acetate (VI) to produce racemic 2,3-dehydroemetine.

A Wittig-type reaction provides an alternative route. The 3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane can be condensed with the ketone (I) to form 2,3-dehydro-O-methylpsychotrine, which can then be converted to this compound.

Synthesis of N-Substituted Emetine Analogs (as a proxy for this compound analogs)

The following protocols are based on the synthesis of N-2' substituted emetine analogs and can be adapted for the synthesis of corresponding this compound derivatives.

General Procedure for the Synthesis of Thiourea and Urea Analogs:

  • Isothiocyanate/Isocyanate Formation: The corresponding isothiocyanate or isocyanate is prepared from the appropriate primary amine.

  • Coupling Reaction: Emetine dihydrochloride (B599025) is dissolved in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine (B128534) or DMAP).

  • The isothiocyanate or isocyanate is added to the solution, and the reaction mixture is stirred at room temperature until completion.

  • The product is then purified by column chromatography.

General Procedure for the Synthesis of Sulfonamide Analogs:

  • Emetine dihydrochloride is dissolved in a suitable solvent (e.g., pyridine).

  • The desired sulfonyl chloride is added to the solution, and the reaction is stirred at room temperature.

  • The product is isolated and purified by standard techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines and can be adapted for testing against protozoa with appropriate modifications.

  • Cell Seeding: Cancer cells (e.g., PC3 or LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

Dehydroemetine_Mechanism_of_Action A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->E_site Exit Protein_Synthesis Protein Synthesis This compound This compound This compound->A_site Binds to 40S subunit (prevents translocation) Cell_Death Parasite Cell Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Modification Chemical Modification (e.g., N-substitution) Start->Modification Purification Purification & Characterization Modification->Purification In_Vitro_Screening In Vitro Screening (e.g., Antiprotozoal Assay) Purification->In_Vitro_Screening Dose_Response Dose-Response & IC50 Determination In_Vitro_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) Dose_Response->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound remains an area with significant potential for further exploration. The available data on emetine analogs strongly suggest that modifications to the N-2' position of the tetrahydroisoquinoline ring can profoundly influence biological activity. The development of a diverse library of this compound derivatives with systematic variations at different positions of the scaffold, coupled with robust biological evaluation against key parasitic targets, is crucial for elucidating a comprehensive SAR. Such studies will undoubtedly pave the way for the discovery of novel, safer, and more effective antiprotozoal agents based on the privileged this compound scaffold. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to undertake these important investigations.

References

The In Vivo Odyssey of Dehydroemetine: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has historically been employed as an antiprotozoal agent, particularly in the treatment of amebiasis.[1][2] Its development was spurred by the desire for a compound with a better safety profile, specifically reduced cardiotoxicity, compared to its parent compound, emetine.[3] Understanding the in vivo journey of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its rational use and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in vivo, with a focus on quantitative data, experimental methodologies, and the elucidation of its metabolic fate.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug dictates its concentration in the body over time, which in turn influences its efficacy and toxicity. While comprehensive quantitative data for this compound is limited in publicly available literature, preclinical studies have shed light on its fundamental pharmacokinetic properties.

Absorption

This compound is reported to be rapidly absorbed following intramuscular administration.[4]

Distribution

Following absorption, this compound is well-distributed to various tissues, with notable concentrations found in the liver, spleen, lungs, and kidney.[4] There is currently no available data on the plasma protein binding of this compound.[4]

Metabolism

The in vivo metabolism of this compound has not been extensively characterized. However, insights can be drawn from in vitro studies on its parent compound, emetine. A study utilizing human liver microsomes identified three metabolites of emetine: cephaeline (B23452), 9-O-demethylemetine, and 10-O-demethylemetine.[5] The formation of these metabolites was catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[5] Given the structural similarity between this compound and emetine, it is plausible that this compound undergoes similar metabolic transformations in vivo.

Furthermore, studies in rats have indicated that both emetine and this compound can inhibit the activity of hepatic drug-metabolizing enzymes.[6] This suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates for these enzymes.

Excretion

Preclinical studies in guinea pigs using radiolabeled this compound have shown that the primary route of elimination is through the feces, accounting for approximately 95% of the administered dose, with the remaining 5% being excreted in the urine.[3] The renal excretion of this compound is reported to be slow.[4]

Pharmacokinetic Parameters

A significant gap in the current knowledge is the lack of specific quantitative pharmacokinetic parameters for this compound. The table below summarizes the available information.

ParameterValueSpeciesReference
Cmax (Maximum Plasma Concentration) No data available-[4]
Tmax (Time to Cmax) No data available--
AUC (Area Under the Curve) No data available-[4]
Half-life (t½) The half-life of the parent compound, emetine, can be up to 40-60 days for urinary excretion.Human (for emetine)[4]
Volume of Distribution (Vd) No data available--
Elimination Rate More rapid than emetineGuinea pig[3]

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Guinea Pigs

This study provides the most detailed in vivo pharmacokinetic data for this compound to date.

  • Test System: Guinea pigs.

  • Test Articles: Synthetic this compound and ¹⁴C-labeled this compound.

  • Administration: Intraperitoneal injection.

  • Sample Collection: Animals were sacrificed at various time points between 1 and 9 days post-injection. Blood and various organs were collected for analysis.[3]

  • Analytical Methods:

    • Spectrofluorometry: Used for the quantification of unlabeled this compound in pooled organ samples.[3]

    • Radiometric Analysis: Radioactivity in organs from animals treated with ¹⁴C-labeled this compound was determined by liquid scintillation counting after combustion of the tissue samples to CO₂.[3]

General Analytical Methods for Quantification in Biological Matrices

While specific, detailed protocols for this compound are scarce, the following represents a general workflow for the quantification of small molecules like this compound in biological samples, typically using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. Common techniques include:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins. The supernatant containing the drug is then collected for analysis.[7][8]

    • Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological sample into an immiscible organic solvent.[7][8]

    • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the drug. Interfering substances are washed away, and the drug is then eluted with a suitable solvent.[7][8]

  • Chromatographic Separation (HPLC): The prepared sample is injected into an HPLC system. A liquid mobile phase carries the sample through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases results in its separation from other components.

  • Detection (MS/MS): The eluent from the HPLC column is introduced into a mass spectrometer. The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by fragmenting the parent ion and detecting specific fragment ions.[7][9][10]

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of this compound

Based on the in vitro metabolism of its parent compound, emetine, the following diagram illustrates the putative metabolic pathway of this compound.

This compound Metabolism This compound This compound Metabolite1 Cephaeline analog This compound->Metabolite1 Metabolite2 9-O-Demethylthis compound This compound->Metabolite2 Metabolite3 10-O-Demethylthis compound This compound->Metabolite3 CYP3A4 CYP3A4 CYP3A4->Metabolite1 O-Demethylation CYP3A4->Metabolite3 O-Demethylation CYP2D6 CYP2D6 CYP2D6->Metabolite2 O-Demethylation

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines the key steps in the preclinical pharmacokinetic study of this compound in guinea pigs.

Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Dosing Intraperitoneal Injection of this compound (unlabeled or ¹⁴C-labeled) in Guinea Pigs Sample_Collection Sacrifice and Collection of Blood and Organs (1-9 days post-dose) Animal_Dosing->Sample_Collection Spectrofluorometry Spectrofluorometric Analysis (unlabeled drug) Sample_Collection->Spectrofluorometry Combustion Tissue Combustion to CO₂ Sample_Collection->Combustion Data_Interpretation Determination of Tissue Concentrations and Elimination Profile Spectrofluorometry->Data_Interpretation LSC Liquid Scintillation Counting (¹⁴C-labeled drug) Combustion->LSC LSC->Data_Interpretation

Caption: Workflow of a preclinical pharmacokinetic study.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antiprotozoal effect by inhibiting protein synthesis in eukaryotic cells. It is believed to target the 40S ribosomal subunit, thereby interfering with the elongation phase of translation.

Mechanism of Action Ribosome 40S Subunit 60S Subunit tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) tRNA_E Deacylated-tRNA (E-site) Polypeptide Growing Polypeptide Chain mRNA mRNA mRNA->Ribosome:f0 Binding tRNA_A->tRNA_P Translocation Step 1 tRNA_P->tRNA_E Translocation Step 2 tRNA_E->Inhibition Exit This compound This compound This compound->Ribosome:f0 Binds to E-site Inhibition->tRNA_P Blocks Translocation

Caption: Inhibition of protein synthesis by this compound.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound, while not exhaustively studied, reveal a compound with rapid absorption, wide tissue distribution, and a primary fecal route of elimination. It is cleared from the body more quickly than its parent compound, emetine, which likely contributes to its improved safety profile. The metabolism of this compound is presumed to proceed through O-demethylation, mediated by CYP450 enzymes, though further in vivo studies are required for confirmation. The significant gaps in quantitative pharmacokinetic data highlight the need for modern analytical studies to fully characterize the ADME properties of this compound. Such data would be invaluable for optimizing its therapeutic use and for guiding the development of new antiprotozoal agents.

References

Dehydroemetine's Molecular Engagements Beyond Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has long been recognized for its potent antiprotozoal activity, which is primarily attributed to its ability to inhibit protein synthesis. However, a growing body of evidence suggests that the therapeutic and toxicological profiles of this compound are influenced by its interactions with a diverse range of molecular targets beyond the ribosome. This technical guide provides an in-depth exploration of these non-canonical targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to support further research and drug development efforts aimed at leveraging the multifaceted pharmacology of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its close structural analog, emetine, with various molecular targets beyond protein synthesis. Due to the limited availability of direct quantitative data for this compound for some targets, data for emetine is included and clearly noted, given the structural similarities and often-inferred shared mechanisms of action.

Target ClassSpecific TargetLigandActivityValueCell/SystemReference(s)
Ion Channels L-type Calcium ChannelsThis compoundIC50~40-60 µMNot Specified[1]
L-type Calcium ChannelsEmetineInhibitionConcentration-dependentGuinea-pig ventricular myocytes[1]
Viral Proteins Viral RNA-dependent RNA polymerase (RdRp)EmetineIC50121 nM (Zika Virus)In vitro assay[2]
Signaling Pathways NF-κB PathwayEmetineInhibition of IκBα phosphorylationNot specifiedME180 cells[3]
NF-κB PathwayDHMEQ (inhibitor)IC50~20 µg/mLHNSCC cell lines[3]
Cytoskeleton Tubulin PolymerizationColchicine (inhibitor)IC5010.65 nMIn vitro microtubule assay[4]

Note: Quantitative data for this compound's interaction with many of these targets is still emerging. The data for emetine is provided as a relevant surrogate where this compound-specific data is unavailable.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

This compound's analog, emetine, has been shown to inhibit the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammation, immunity, and cell survival. Inhibition of this pathway may contribute to the anti-inflammatory and anticancer effects of these compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB Degradation IkB->Degradation ubiquitination & degradation NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates IkB_NF_kB->NF_kB releases This compound This compound (via Emetine studies) This compound->IKK_Complex inhibits phosphorylation of IκBα DNA DNA NF_kB_nucleus->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound (mechanism inferred from emetine studies).[3][5][6][7][8][9][10]

p53-MDM2 Signaling Pathway

Emetine has been proposed to disrupt the interaction between p53 and its negative regulator MDM2, a mechanism mediated by the ribosomal protein S14 (RPS14). This disruption can lead to the stabilization and activation of p53, a potent tumor suppressor.

p53_MDM2_Pathway p53 p53 p53_MDM2_Complex p53-MDM2 Complex p53->p53_MDM2_Complex Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2 MDM2 MDM2->p53_MDM2_Complex Ubiquitination Ubiquitination p53_MDM2_Complex->Ubiquitination leads to Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation This compound This compound (via Emetine studies) RPS14 RPS14 This compound->RPS14 modulates? RPS14->MDM2 inhibits

Caption: Proposed mechanism of this compound (via emetine) modulating the p53-MDM2 pathway.[11][12][13][14][15]

Rho-kinase/CyPA/Bsg Signaling Pathway

Emetine has been shown to modulate the Rho-kinase/CyPA/Bsg signaling pathway, which is implicated in cellular processes such as proliferation and migration. This activity may be relevant to its anticancer and antiviral effects.

Rho_Kinase_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA activates ROCK Rho-kinase (ROCK) RhoA->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates (inhibits) CyPA_Bsg CyPA/Bsg ROCK->CyPA_Bsg modulates MLCP MLC Phosphatase MYPT1->MLCP is a subunit of MLC_P Phospho-MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated by MLCK Contraction Cellular Contraction & Migration MLC_P->Contraction This compound This compound (via Emetine studies) This compound->ROCK inhibits This compound->CyPA_Bsg inhibits Proteomics_Workflow Start Start: this compound Analog Synthesis Cell_Culture Cell Culture & Lysis Start->Cell_Culture Incubation Incubation of Lysate with Immobilized Probe Cell_Culture->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Protein Identification LC_MS->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

References

Investigating the Antimalarial Properties of Dehydroemetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimalarial properties of Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215). This compound has emerged as a compound of interest in the search for novel antimalarial treatments, primarily through drug repositioning strategies. It demonstrates potent activity against Plasmodium falciparum, including multidrug-resistant strains, and presents a more favorable cardiotoxicity profile compared to its parent compound, emetine.[1][2][3] This document collates key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows associated with its investigation.

Core Mechanism of Action

This compound's primary antimalarial action is the inhibition of protein synthesis in the parasite.[3] Like emetine, it binds to the E-site of the 40S ribosomal subunit within the parasite's 80S ribosome.[3][4][5] This interaction effectively stalls the translocation step of elongation, preventing the movement of mRNA and tRNA through the ribosome, which halts peptide chain formation and leads to parasite death.[4][6]

Beyond this principal mechanism, studies suggest a multimodal action. This compound has been observed to affect the mitochondrial membrane potential of the parasite, an activity similar to that of the antimalarial drug atovaquone (B601224).[1][7][8] Other reported mechanisms, though less characterized in Plasmodium, include interference with nucleic acid metabolism via DNA intercalation and disruption of the parasite's cytoskeleton by preventing tubulin polymerization.[6]

Dehydroemetine_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_ribosome 80S Ribosome DHE This compound Ribosome_40S 40S Subunit (E-site) DHE->Ribosome_40S Binds Mito Mitochondrion DHE->Mito DNA Parasite DNA DHE->DNA Intercalates? Translocation mRNA/tRNA Translocation Ribosome_40S->Translocation Blocks Ribosome_60S 60S Subunit Protein_Synth Protein Synthesis Translocation->Protein_Synth Inhibits Death Parasite Death Protein_Synth->Death Leads to Mito_Pot Disruption of Mitochondrial Membrane Potential Mito->Mito_Pot Induces Mito_Pot->Death Leads to NA_Synth Nucleic Acid Synthesis DNA->NA_Synth Inhibits? NA_Synth->Death Leads to

Figure 1: Proposed multimodal mechanism of action for this compound against P. falciparum.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

This compound's potency has been quantified against various strains of P. falciparum. The (-)-R,S-dehydroemetine diastereomer has been identified as the more active form, closely mimicking the binding pose of emetine on the parasite's ribosome.[1][5][8] Its activity is maintained across strains with resistance to other antimalarials, indicating no cross-resistance.[1][7]

Table 1: In Vitro Antimalarial Activity of this compound and Related Compounds

Compound P. falciparum Strain IC₅₀ (nM) Reference(s)
(-)-R,S-dehydroemetine K1 (multidrug-resistant) 71.03 ± 6.1 [1][8]
3D7A (sensitive) See Table in[1] [1]
Dd2 (resistant) See Table in[1] [1]
W2 (resistant) See Table in[1] [1]
(-)-S,S-dehydroisoemetine K1 (multidrug-resistant) 2070 ± 260 [1][8]

| Emetine dihydrochloride | K1 (multidrug-resistant) | 47 ± 2.1 |[1][2][8] |

Table 2: In Vitro Cytotoxicity Data

Compound Cell Line LD₅₀ (nM) Reference(s)
(-)-R,S-dehydroemetine Human Foreskin Fibroblast (HFF) 168.07 ± 8.65 [1]

| Emetine dihydrochloride | Human Foreskin Fibroblast (HFF) | 199.2 ± 9.3 |[1] |

Drug Interaction Studies

Drug combination studies are crucial for developing new antimalarial therapies. Research shows that (-)-R,S-dehydroemetine acts synergistically with the components of Malarone (atovaquone and proguanil), suggesting potential for combination therapy.[1][7][8]

Table 3: this compound Drug Interaction Summary

Combination Interaction Type Method Reference(s)
(-)-R,S-dehydroemetine + Atovaquone Synergistic Isobologram analysis [1][7]

| (-)-R,S-dehydroemetine + Proguanil (B194036) | Synergistic | Chou-Talalay method (CalcuSyn) |[1] |

Experimental Protocols

Standardized protocols are essential for the evaluation of antimalarial compounds. The following sections detail the methodologies for the in vitro and in vivo assessment of this compound.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against asexual, intraerythrocytic P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

Detailed Methodology:

  • Parasite Culture: Asexual stages of P. falciparum (e.g., K1, 3D7 strains) are maintained in continuous culture at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[9]

  • Parasite Synchronization: Cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment, to ensure a homogenous parasite population at the start of the assay.

  • Drug Plate Preparation: The test compound (this compound) is serially diluted (commonly 2-fold) in culture medium and dispensed into a 96-well microtiter plate. Control wells containing no drug and wells with a reference antimalarial are included.

  • Assay Initiation: A synchronized ring-stage parasite culture (e.g., 2% parasitemia, 2% hematocrit) is added to each well of the drug-prepared plate.

  • Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation into the subsequent schizont stage in the control wells.

  • Quantification of Parasite Growth:

    • The plate is frozen and thawed to lyse the red blood cells.

    • A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

    • The plate is incubated in the dark for 1 hour.

    • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity correlates directly with the amount of parasite DNA, and thus, parasite growth.

  • Data Analysis: The fluorescence readings are normalized to controls, and IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

In_Vitro_Workflow A Maintain P. falciparum in continuous culture B Synchronize culture to ring stage A->B C Prepare 96-well plate with serial drug dilutions B->C D Add synchronized parasites to plate C->D E Incubate for 72 hours at 37°C D->E F Lyse cells and add SYBR Green I Lysis Buffer E->F G Measure fluorescence (Ex: 485nm, Em: 530nm) F->G H Calculate IC50 value via dose-response curve G->H

Figure 2: General experimental workflow for in vitro antimalarial susceptibility testing.
In Vivo Efficacy Assessment: 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening method to assess the activity of a compound against an early-stage rodent malaria infection.[10][11] It evaluates the ability of the test compound to suppress parasitemia.

Detailed Methodology:

  • Animal Model: Female BALB/c or NMRI mice (18-22 g) are used.[11][12]

  • Parasite Strain: A rodent malaria parasite, typically Plasmodium berghei (ANKA strain), is used.[10][11]

  • Infection (Day 0): Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with 1x10⁷ to 2x10⁷ red blood cells parasitized with P. berghei, obtained from a donor mouse with rising parasitemia.[9][13]

  • Drug Administration (Days 0-3):

    • Two to four hours post-infection, mice are randomly assigned to experimental groups (typically n=5).

    • The test compound (this compound) is administered once daily for four consecutive days. The route of administration (e.g., oral gavage, subcutaneous) and vehicle (e.g., 7% Tween 80, 3% ethanol) are kept consistent.[9][11]

    • A negative control group receives the vehicle only, and a positive control group receives a standard antimalarial like chloroquine.

  • Parasitemia Monitoring (Day 4):

    • On the fifth day (Day 4 post-infection), thin blood smears are prepared from the tail blood of each mouse.

    • The smears are fixed with methanol (B129727) and stained with Giemsa stain.

    • Parasitemia is determined by light microscopy by counting the percentage of infected red blood cells out of a total of ~1,000 red blood cells.

  • Data Analysis: The average parasitemia of the treated group is compared to the vehicle-control group to calculate the percentage of parasitemia suppression. ED₅₀ and ED₉₀ values (effective dose to suppress parasitemia by 50% and 90%, respectively) can be determined by testing multiple dose levels.

In_Vivo_Workflow cluster_D0 Day 0 cluster_D123 Days 1-3 cluster_D4 Day 4 Infect Infect mice (i.p.) with 1x10^7 P. berghei pRBCs Treat0 Administer first dose of this compound or controls Infect->Treat0 Treat123 Administer daily dose of this compound or controls Smear Prepare thin blood smears from tail vein Stain Fix with Methanol, stain with Giemsa Smear->Stain Count Determine % parasitemia via microscopy Stain->Count Analysis Calculate % Suppression vs. Vehicle Control Count->Analysis cluster_D0 cluster_D0 cluster_D123 cluster_D123 cluster_D0->cluster_D123 cluster_D4 cluster_D4 cluster_D123->cluster_D4

Figure 3: Experimental workflow for the 4-Day Suppressive Test (Peter's Test).

Conclusion and Future Directions

This compound stands out as a promising antimalarial candidate due to its potent, multi-modal action against drug-resistant P. falciparum and its improved safety profile over emetine. Its primary mechanism, the inhibition of ribosomal translocation, is a well-defined target. Furthermore, its synergistic interactions with existing antimalarials like atovaquone and proguanil highlight its potential role in future combination therapies designed to combat resistance.

Further research should focus on comprehensive in vivo efficacy and pharmacokinetic studies to establish optimal dosing regimens and confirm its safety profile in animal models. Lead optimization of the this compound scaffold could yield derivatives with enhanced selectivity for the parasite ribosome and further reduced host cell toxicity, paving the way for its potential clinical development as a next-generation antimalarial agent.

References

Methodological & Application

Dehydroemetine In Vitro Assay Protocol for Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entamoeba histolytica is the protozoan parasite responsible for amoebiasis, a significant cause of morbidity and mortality in developing countries. While metronidazole (B1676534) is the frontline treatment for invasive amoebiasis, concerns about drug resistance and adverse effects necessitate the exploration of alternative therapeutic agents. Dehydroemetine (B1670200), a synthetic derivative of emetine (B1671215), is an antiprotozoal drug used in the treatment of severe amoebiasis, particularly in cases of amoebic liver abscess.[1][2] It is known to be less toxic than its parent compound, emetine.[3] This document provides a detailed protocol for the in vitro susceptibility testing of E. histolytica to this compound, enabling researchers to assess its efficacy against various strains of the parasite.

The primary mechanism of action of this compound against E. histolytica is the inhibition of protein synthesis.[2][4] It achieves this by binding to the 40S ribosomal subunit, which interferes with the translocation of tRNA and ultimately halts protein elongation, leading to parasite death.[5][6] Furthermore, studies on the closely related compound emetine suggest that it can induce a programmed cell death (PCD) pathway in E. histolytica. This process is characterized by morphological and biochemical changes, including cell shrinkage, nuclear condensation, DNA fragmentation, and the overproduction of reactive oxygen species (ROS).[7][8][9]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and the related compound emetine against Entamoeba histolytica.

CompoundStrain(s)Assay MethodParameterValueReference(s)
This compoundLocally isolated strains in ThailandNot specifiedMIC0.125 - 1 µg/mL[1]
EmetineReference strain (HM1:IMSS)NBT Reduction AssayIC5029.9 µM[10][11]
EmetineClinical isolatesNBT Reduction AssayIC50 (mean)31.2 µM[10][11]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; NBT: Nitroblue Tetrazolium.

Experimental Protocol: In Vitro Susceptibility Testing of E. histolytica

This protocol is based on the widely used colorimetric nitroblue tetrazolium (NBT) reduction assay, which measures the metabolic activity of viable trophozoites.

Materials and Reagents
  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium (or other suitable axenic culture medium)

  • This compound dihydrochloride (B599025) (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nitroblue tetrazolium (NBT)

  • Hank's Balanced Salt Solution (HBSS), pH 7.2

  • 96-well microtiter plates

  • Hemocytometer

  • Inverted microscope

  • Microplate reader (570 nm)

  • Sterile culture tubes, pipettes, and tips

  • Anaerobic gas generating system (optional, for maintaining strict anaerobic conditions)

Methodology

3.2.1. Culturing of Entamoeba histolytica Trophozoites

  • Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C.

  • Subculture the trophozoites every 48-72 hours to maintain them in the logarithmic phase of growth.

  • Prior to the assay, harvest trophozoites from a 24-hour old culture.

3.2.2. Preparation of this compound Stock and Working Solutions

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • On the day of the assay, prepare serial dilutions of the this compound stock solution in TYI-S-33 medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 µM to 100 µM).

3.2.3. In Vitro Drug Susceptibility Assay (NBT Reduction Method)

  • Harvest E. histolytica trophozoites from culture tubes by chilling on ice for 5-10 minutes to detach the cells, followed by centrifugation at 200 x g for 5 minutes.

  • Resuspend the parasite pellet in fresh, pre-warmed TYI-S-33 medium.

  • Count the trophozoites using a hemocytometer and adjust the parasite concentration to 3 x 10^5 parasites/mL in the medium.[10]

  • In a 96-well microtiter plate, add 100 µL of the appropriate this compound working solution to each well in triplicate.

  • Include control wells containing medium with DMSO (vehicle control) and wells with medium only (blank).

  • Add 100 µL of the parasite suspension (containing 3 x 10^4 trophozoites) to each well, except for the blank wells.

  • Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

  • After incubation, carefully aspirate the medium from each well.

  • Wash the wells twice with pre-warmed HBSS (pH 7.2).

  • Prepare a 0.1% (w/v) solution of NBT in HBSS.

  • Add 100 µL of the NBT solution to each well and incubate the plate at 37°C for 45-60 minutes.

  • Aspirate the NBT solution and wash the wells twice with HBSS.

  • Add 200 µL of 100% DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

3.2.4. Data Analysis

  • Subtract the mean absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of treated wells / Absorbance of vehicle control wells)] x 100

  • Plot the percentage of inhibition against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of parasite viability) by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture E. histolytica Trophozoites Harvest 2. Harvest & Count Trophozoites Culture->Harvest Plating 4. Plate Trophozoites & This compound in 96-well Plate Harvest->Plating Drug_Prep 3. Prepare this compound Serial Dilutions Drug_Prep->Plating Incubation 5. Incubate at 37°C for 48 hours Plating->Incubation NBT_Assay 6. Perform NBT Reduction Assay Incubation->NBT_Assay Read_Absorbance 7. Read Absorbance at 570 nm NBT_Assay->Read_Absorbance Calculate_Inhibition 8. Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 9. Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro this compound assay.

Proposed Signaling Pathway of this compound-Induced Cell Death in E. histolytica

signaling_pathway This compound This compound Ribosome 40S Ribosomal Subunit This compound->Ribosome binds to ROS Reactive Oxygen Species (ROS) Overproduction This compound->ROS induces Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis leads to PCD Programmed Cell Death (PCD) Protein_Synthesis->PCD ROS->PCD Cell_Shrinkage Cell Shrinkage PCD->Cell_Shrinkage Nuclear_Condensation Nuclear Condensation PCD->Nuclear_Condensation DNA_Fragmentation DNA Fragmentation PCD->DNA_Fragmentation Parasite_Death Parasite Death Cell_Shrinkage->Parasite_Death Nuclear_Condensation->Parasite_Death DNA_Fragmentation->Parasite_Death

Caption: Proposed mechanism of this compound-induced cell death in E. histolytica.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Dehydroemetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine, a synthetic analog of emetine, is a potent inhibitor of protein synthesis with established antiprotozoal and emerging antiviral activities.[1][2] Its primary mechanism of action involves the inhibition of the translocation step in ribosomal protein synthesis, effectively halting the elongation of polypeptide chains.[3] This mode of action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics, particularly in the fields of virology and oncology. These application notes provide detailed protocols for utilizing this compound in various HTS assays, along with data presentation guidelines and visualizations of relevant biological pathways.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds in relevant biological assays. This information is crucial for designing HTS experiments and interpreting results.

Table 1: Antiviral Activity of this compound and Related Compounds

CompoundVirusCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
This compoundCoronavirus (HCoV-OC43)Vero E6Antiviral Assay~0.05 µM>10 µM>200[4]
EmetineCoronavirus (HCoV-OC43)Vero E6Antiviral Assay~0.02 µM>10 µM>500[4]
This compoundPlasmodium falciparum K1---SYBR Green Assay12.5 - 200 nM (dose range tested)------[5]

Table 2: Cytotoxicity of this compound in Various Cell Lines

CompoundCell LineAssay TypeIncubation TimeIC50 / CC50Reference
This compound Derivative IIV79 (Fibroblast)Neutral Red UptakeNot Specified540 µM[6]
This compound Derivative IIV79 (Fibroblast)Nucleic Acid ContentNot Specified350 µM[6]
This compound Derivative IIIV79 (Fibroblast)Nucleic Acid ContentNot Specified1800 µM[6]
EmetineKG-1a (AML)Not SpecifiedNot SpecifiedPotent Cytotoxic Activity[7]

Experimental Protocols

The following are detailed protocols for key HTS assays adapted for the use of this compound.

Protocol 1: Protein Synthesis Inhibition Assay (Luciferase-Based)

This assay quantifies the inhibition of protein synthesis by measuring the activity of a reporter protein (luciferase) produced through in vitro translation.

Materials:

  • Rabbit reticulocyte lysate in vitro translation system

  • Luciferase mRNA

  • Amino acid mixture

  • This compound stock solution (in DMSO)

  • Luciferin (B1168401) substrate

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

  • Dispense 10 µL of the master mix into each well of a 384-well plate.

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in nuclease-free water to the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 1%.

  • Add 1 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at 30°C for 90 minutes.

  • Add 10 µL of luciferin substrate to each well.

  • Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the ability of this compound to protect host cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for Coronaviruses)

  • Complete growth medium

  • Virus stock

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well clear-bottom, white-walled plates

  • Luminometer

Procedure:

  • Seed the 384-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • On the following day, prepare serial dilutions of this compound in a complete growth medium.

  • Remove the culture medium from the cells and add 20 µL of the diluted this compound or vehicle control.

  • Prepare a virus inoculum at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Add 20 µL of the virus inoculum to the wells containing the compound. Include uninfected control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.

  • Add 40 µL of CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.

  • Measure luminescence to determine cell viability.

Data Analysis: Calculate the percentage of CPE reduction for each concentration of this compound. Determine the EC50 (50% effective concentration) from a dose-response curve.

Protocol 3: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of this compound.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock

  • This compound stock solution (in DMSO)

  • Serum-free medium

  • Overlay medium (e.g., 0.6% Avicel in DMEM with 2% FBS)

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Prepare a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.

  • Mix equal volumes of the virus dilution with each this compound dilution and incubate for 1 hour at 37°C.

  • Aspirate the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Aspirate the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates for 3-5 days, or until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value from a dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT-Based)

This assay assesses the cytotoxic effects of this compound on host cells to determine its therapeutic window.

Materials:

  • Host cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in a complete growth medium.

  • Replace the medium in the wells with the this compound dilutions. Include untreated control wells.

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 (50% cytotoxic concentration) from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to HTS assays with this compound.

G cluster_0 Protein Synthesis Elongation Ribosome Ribosome tRNA_P Peptidyl-tRNA (P-site) Ribosome->tRNA_P Peptide bond formation mRNA mRNA mRNA->Ribosome Binding tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Ribosome Enters A-site tRNA_P->Ribosome Translocation to E-site This compound This compound This compound->tRNA_P Inhibits Translocation

Mechanism of this compound Action

G cluster_1 Antiviral HTS Workflow plate Seed Cells in 384-well Plate compound Add this compound (Serial Dilutions) plate->compound virus Infect with Virus compound->virus incubate Incubate (48-72h) virus->incubate read Measure Cell Viability (e.g., Luminescence) incubate->read analyze Data Analysis (EC50 Calculation) read->analyze

Antiviral HTS Workflow

G cluster_2 Potential Downstream Signaling This compound This compound Protein_Synth Protein Synthesis Inhibition This compound->Protein_Synth Cell_Stress Cellular Stress Response Protein_Synth->Cell_Stress Cell_Cycle Cell Cycle Arrest Protein_Synth->Cell_Cycle PI3K_AKT PI3K/AKT Pathway Cell_Stress->PI3K_AKT Modulation NFkB NF-κB Pathway Cell_Stress->NFkB Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis NFkB->Apoptosis

Potential Downstream Signaling

References

Dehydroemetine in Amoebiasis Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the efficacy of dehydroemetine (B1670200) against amoebiasis, caused by the protozoan parasite Entamoeba histolytica. While this compound has been historically used in humans for severe amoebiasis, detailed protocols and quantitative efficacy data from contemporary animal studies are not extensively available in publicly accessible literature. The following sections synthesize available information to guide the design of preclinical studies.

Introduction

This compound, a synthetic derivative of emetine, is an amoebicidal agent effective against the trophozoite stage of Entamoeba histolytica. It is particularly indicated for severe intestinal and extraintestinal amoebiasis, such as amoebic liver abscess, often when first-line treatments like metronidazole (B1676534) are contraindicated or ineffective.[1] Its primary mechanism of action is the inhibition of protein synthesis in the parasite.[2][3] Animal models, primarily the golden hamster, are crucial for evaluating the in vivo efficacy and pharmacokinetics of anti-amoebic compounds like this compound.

Mechanism of Action

This compound exerts its amoebicidal effect by potently inhibiting protein synthesis in E. histolytica. The drug binds to the 40S ribosomal subunit of the parasite, which interferes with the translocation step of polypeptide chain elongation.[3][4] This arrests protein synthesis, leading to the death of the trophozoite. This compound does not affect the cystic stage of the parasite.[2]

This compound This compound Ribosome_40S E. histolytica 40S Ribosomal Subunit This compound->Ribosome_40S binds to Protein_Synthesis Protein Synthesis Ribosome_40S->Protein_Synthesis inhibits translocation Trophozoite_Death Trophozoite Death Protein_Synthesis->Trophozoite_Death leads to cluster_0 Pre-clinical Study Setup cluster_1 Treatment Phase cluster_2 Efficacy Assessment A Culture of virulent E. histolytica trophozoites B Induction of Amoebic Liver Abscess in Hamsters (Intrahepatic Inoculation) A->B C Randomization of Infected Hamsters (Treatment vs. Control Groups) B->C D Daily Administration of this compound (or Vehicle) via IM/SC Injection C->D E Euthanasia and Necropsy D->E F Macroscopic Examination: - Liver and Abscess Weight Measurement E->F G Microscopic Examination: - Parasite Load Determination (Culture/qPCR) - Histopathology E->G

References

Dehydroemetine in cell culture studies for antiviral research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Dehydroemetine (B1670200) in Antiviral Research

Introduction

This compound (DHE), a synthetic analog of emetine (B1671215), is an anti-protozoal agent that has garnered significant interest for its broad-spectrum antiviral properties.[1][2][3] It is structurally similar to emetine but generally exhibits lower cardiotoxicity, making it a more viable candidate for further investigation.[1][4] Research has demonstrated its efficacy against a range of viruses, primarily through the inhibition of host cell protein synthesis, a critical process for viral replication.[1][4][5][6] These notes provide an overview of this compound's application in cell culture-based antiviral studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Antiviral Action

The primary antiviral mechanism of this compound is the potent inhibition of eukaryotic protein synthesis.[1][7] By binding to the 40S subunit of the host cell's ribosome, it disrupts the translocation step of elongation, thereby halting the synthesis of both host and viral proteins.[7] Since viruses are dependent on the host's translational machinery to produce their own proteins (such as polymerases and structural proteins), this inhibition effectively terminates viral replication.[1][8] Studies have shown that the specific stereoisomer, (-)-R,S of 2,3-dehydroemetine (often designated as DHE4), is particularly potent in this regard.[1][4][5][6] This mechanism provides a broad-spectrum activity, as it targets a fundamental host process required by numerous viruses.

cluster_cell Host Cell DHE This compound Ribosome Host 40S Ribosome DHE->Ribosome binds to Translation Protein Synthesis (Translocation) Ribosome->Translation inhibits mRNA Viral & Host mRNA mRNA->Translation mRNA->Translation Proteins Viral & Host Proteins Translation->Proteins Replication Virus Replication Proteins->Replication required for Proteins->Replication

Caption: Mechanism of this compound's antiviral action.

Quantitative Data Summary

This compound has been evaluated against several viruses in various cell lines. The following table summarizes the key quantitative data from these studies, including the 50% effective concentration (EC₅₀ or IC₅₀) required to inhibit viral replication and the 50% cytotoxic concentration (CC₅₀) that affects cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.

CompoundVirusCell LineEC₅₀ / IC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound (DHE4)HCoV-OC43Vero E663>10>158[1]
This compound (DHE4)Coronaviruses (general)-50 - 100--[1][4][5][6][8][9]
Emetine (for comparison)SARS-CoV-2Vero E671.96280[10]
Emetine (for comparison)HCoV-OC43Vero E640>10>250[1]
Emetine (for comparison)Ebola Virus (EBOV)Vero E616.9--[11]
Emetine (for comparison)Zika Virus (ZIKV)----[11]

Note: Data for the closely related compound emetine is included for comparative purposes, as it shares a similar mechanism of action. DHE4 refers to the (-)-R,S isomer of 2,3-dehydroemetine.

Experimental Protocols

This section provides detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in a cell culture setting.

Protocol 1: Cytotoxicity Assay (MTS Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, yielding the CC₅₀ value.

Materials:

  • Host cell line (e.g., Vero E6)

  • Complete growth medium (e.g., MEM with 5% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical range is from 0.01 µM to 100 µM. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 72 hours) at 37°C with 5% CO₂.[1]

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the drug concentration and use regression analysis to determine the CC₅₀ value.[12]

Protocol 2: Antiviral Activity Assay (RT-qPCR Based)

This protocol quantifies the reduction in viral RNA in the presence of this compound to determine the IC₅₀ value.

Materials:

  • Host cell line (e.g., Vero E6)

  • Virus stock (e.g., HCoV-OC43)

  • This compound stock solution (in DMSO)

  • 24-well or 96-well cell culture plates

  • Infection medium (low serum, e.g., 2% FBS)

  • RNA extraction kit

  • RT-qPCR reagents, primers, and probe specific to the target virus (e.g., N-gene).[1]

Procedure:

  • Cell Seeding: Seed cells in plates to achieve a confluent monolayer on the day of infection.

  • Infection: Aspirate the growth medium and infect the cells with the virus at a specified Multiplicity of Infection (MOI), for example, an MOI of 20.[1] Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum, wash the cells once with PBS, and add infection medium containing serial dilutions of this compound. Include an "infected, untreated" virus control.

  • Incubation: Incubate the plates for the desired time post-infection (e.g., 72 hours).[1]

  • RNA Extraction: Harvest the cell culture supernatant or cell lysate and extract viral RNA using a commercial kit according to the manufacturer's instructions.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the viral RNA copies. Use a standard curve for absolute quantification or the ΔΔCt method for relative quantification, normalizing to the untreated virus control.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Plot the inhibition percentage against the drug concentration and use regression analysis to determine the IC₅₀ value.

A 1. Seed Host Cells (e.g., Vero E6 in 96-well plate) B 2. Treat with this compound (Serial Dilutions) A->B C 3. Infect with Virus (e.g., SARS-CoV-2) B->C Pre-treatment or Co-treatment D 4. Incubate (e.g., 48-72 hours) C->D E 5. Endpoint Measurement D->E F Cytotoxicity Assay (e.g., MTS) E->F Uninfected Cells G Antiviral Assay (e.g., RT-qPCR, CPE) E->G Infected Cells H 6. Data Analysis (Calculate CC₅₀) F->H I 6. Data Analysis (Calculate EC₅₀) G->I

Caption: General workflow for in vitro antiviral screening.

Protocol 3: Protein Synthesis Inhibition Assay (Puromycin Pulse Labeling)

This protocol directly measures the effect of this compound on host cell protein synthesis.

Materials:

  • Host cell line (e.g., Vero E6)

  • Complete growth medium

  • This compound and control inhibitor (e.g., Cycloheximide)

  • Puromycin (B1679871)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer and reagents for Western Blot

  • Anti-puromycin antibody

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency.[1]

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.03–10 μM). Incubate for 1 hour.[1]

  • Puromycin Pulse: Add puromycin to a final concentration of 10 µg/mL and incubate for exactly 12 minutes.[1] Puromycin will be incorporated into nascent polypeptide chains, acting as a label.

  • Recovery & Lysis: Wash the cells with warm PBS and allow them to recover in drug-free medium for 30 minutes.[1] Then, lyse the cells to prepare protein extracts.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Analysis: The intensity of the puromycin signal corresponds to the rate of protein synthesis. A reduction in signal in this compound-treated cells compared to the untreated control indicates inhibition of protein synthesis. Quantify band intensity to determine the IC₅₀ for protein synthesis inhibition.

References

Determining Effective Dosage of Dehydroemetine for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine, a synthetic analog of emetine (B1671215), is an antiprotozoal agent that has garnered interest for its potential applications in other therapeutic areas, including oncology. Its primary mechanism of action is the inhibition of protein synthesis, a critical process for the proliferation of rapidly dividing cells, such as cancer cells.[1][2] Determining the precise and effective dosage of this compound is paramount for the success and reproducibility of in vitro experiments. This document provides detailed application notes and protocols to guide researchers in establishing the optimal concentration range for their specific cell lines and experimental setups.

Mechanism of Action

This compound exerts its biological effects primarily by targeting the machinery of protein synthesis. It specifically binds to the 40S ribosomal subunit, which is a key component of the ribosome responsible for decoding mRNA. By binding to this subunit, this compound effectively stalls the process of translation elongation, preventing the ribosome from moving along the mRNA and adding new amino acids to the growing polypeptide chain. This leads to a global shutdown of protein synthesis, ultimately resulting in cell growth arrest and, in many cases, apoptosis. While the primary target is the ribosome, downstream effects may influence various signaling pathways that are sensitive to protein synthesis inhibition, including the mTOR pathway, which is a central regulator of cell growth and proliferation.

Data Presentation: In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes representative IC50 values of this compound against a panel of common human cancer cell lines. It is important to note that these values can vary depending on the specific cell line, culture conditions, and the assay used. Therefore, it is highly recommended that researchers determine the IC50 value empirically for their experimental system.

Cell LineCancer TypeAssay Duration (hours)Example IC50 (µM)
HeLaCervical Cancer720.05 - 0.2
MCF-7Breast Cancer720.1 - 0.5
A549Lung Cancer720.2 - 1.0
HepG2Liver Cancer720.15 - 0.8
PC-3Prostate Cancer720.3 - 1.5

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of this compound's Action

Dehydroemetine_Pathway mTORC1 mTORC1 S6K1 p70S6K mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Ribosome_Assembly Ribosome Biogenesis mTORC1->Ribosome_Assembly eIF4F eIF4F Complex (Cap-dependent initiation) S6K1->eIF4F eIF4E_BP1->eIF4F Translation_Elongation Translation Elongation eIF4F->Translation_Elongation Ribosome_40S 40S Ribosomal Subunit Ribosome_Assembly->Ribosome_40S This compound This compound This compound->Ribosome_40S binds to & inhibits Ribosome_40S->Translation_Elongation Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: this compound inhibits protein synthesis by targeting the 40S ribosomal subunit.

Experimental Workflow for IC50 Determination

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with serial dilutions of this compound incubate_24h->treat_cells incubate_drug Incubate for desired duration (24-72h) treat_cells->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

References

Application Notes and Protocols: Dehydroemetine in Organoid Models of Parasitic Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of organoid technology has revolutionized in vitro modeling of host-parasite interactions, offering a physiologically relevant platform that recapitulates the complex architecture and cellular diversity of native tissues. This is particularly valuable for studying parasitic infections, where traditional 2D cell cultures often fail to mimic the intricate in vivo environment. Dehydroemetine (B1670200), a synthetic derivative of emetine, is an antiprotozoal agent known for its efficacy against infections such as amoebiasis.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in parasites.[3][4][5] This document provides detailed application notes and protocols for evaluating the efficacy of this compound against parasitic infections using intestinal organoid models.

While direct studies on this compound in parasitic organoid models are not yet widely published, this guide synthesizes established protocols for organoid culture and parasitic infection with the known mechanisms of this compound to provide a robust framework for such investigations.

Mechanism of Action of this compound

This compound exerts its antiparasitic effects through a multi-faceted approach. The primary mechanism is the potent inhibition of protein synthesis within the parasite. The compound binds to the 40S ribosomal subunit, which disrupts the elongation phase of protein synthesis by preventing the translocation of the growing polypeptide chain.[3][4] This cessation of protein production is critical for the parasite's growth and replication, ultimately leading to its demise.[4] Additionally, this compound can interfere with the parasite's nucleic acid metabolism and affect its cytoskeleton by preventing the polymerization of tubulin into microtubules.[3]

Dehydroemetine_Mechanism cluster_parasite Parasite Cell This compound This compound Ribosome 40S Ribosomal Subunit This compound->Ribosome binds to DNA Parasite DNA This compound->DNA intercalates Tubulin Tubulin This compound->Tubulin binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Growth Parasite Growth & Replication Protein_Synthesis->Growth leads to arrest of Nucleic_Acid_Synthesis Nucleic Acid Synthesis DNA->Nucleic_Acid_Synthesis inhibits Microtubules Microtubule Formation Tubulin->Microtubules prevents polymerization

Figure 1: Mechanism of action of this compound in a parasite cell.

Experimental Protocols

The following protocols are adapted from established methods for generating and infecting intestinal organoids.[6][7][8]

Generation and Culture of Human Intestinal Organoids

This protocol describes the generation of human intestinal organoids from adult stem cells derived from intestinal crypts.

Materials:

  • Human intestinal tissue biopsies

  • Chelating solution (e.g., Gentle Cell Dissociation Reagent)

  • Basement membrane matrix (e.g., Matrigel)

  • IntestiCult™ Organoid Growth Medium (or similar)

  • DMEM/F-12 medium

  • Penicillin-Streptomycin

  • HEPES buffer

Procedure:

  • Tissue Digestion:

    • Wash intestinal biopsies with cold PBS.

    • Mince the tissue into small pieces.

    • Incubate in a chelating solution for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.

  • Crypt Isolation:

    • Vigorously shake the tissue fragments in cold PBS to release the crypts.

    • Pellet the crypts by centrifugation at 300 x g for 5 minutes.

    • Resuspend the pellet in basal medium and filter through a 70 µm cell strainer.

  • Organoid Seeding:

    • Centrifuge the filtered crypt suspension and resuspend the pellet in a basement membrane matrix.

    • Plate 50 µL domes of the crypt-matrix mixture into a pre-warmed 24-well plate.

    • Allow the domes to solidify at 37°C for 10-15 minutes.

  • Organoid Culture:

    • Add 500 µL of complete organoid growth medium to each well.

    • Culture the organoids at 37°C in a 5% CO2 incubator.

    • Replace the medium every 2-3 days.

    • Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding in a fresh basement membrane matrix.

Parasitic Infection of Intestinal Organoids

This protocol outlines the infection of established intestinal organoids with a model protozoan parasite (e.g., Cryptosporidium parvum).

Materials:

  • Mature intestinal organoids (7-10 days old)

  • Cryptosporidium parvum oocysts

  • Bleach solution (for oocyst excystation)

  • DMEM/F-12 medium

Procedure:

  • Oocyst Excystation:

    • Treat C. parvum oocysts with a bleach solution on ice to sterilize the surface.

    • Wash the oocysts with sterile PBS.

    • Induce excystation by incubating the oocysts in pre-warmed infection medium (e.g., DMEM/F-12) at 37°C.

  • Organoid Infection:

    • Mechanically disrupt the mature organoids into smaller fragments.

    • Resuspend the fragments in the infection medium containing the excysted sporozoites.

    • Co-culture the organoid fragments with the sporozoites for 2-4 hours at 37°C.

  • Post-Infection Culture:

    • Pellet the infected organoid fragments and resuspend them in the basement membrane matrix.

    • Plate and culture as described in the organoid generation protocol.

    • Monitor the infection progression over time using microscopy.

This compound Treatment and Efficacy Assessment

This protocol details the treatment of infected organoids with this compound and methods to quantify its antiparasitic activity.

Materials:

  • Infected intestinal organoids (24-48 hours post-infection)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Organoid growth medium

  • Reagents for quantitative PCR (qPCR) or immunofluorescence staining

Procedure:

  • Drug Preparation:

    • Prepare a serial dilution of this compound in the organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the solvent).

  • Treatment:

    • Replace the medium of the infected organoid cultures with the medium containing different concentrations of this compound.

    • Incubate the treated organoids for 24-72 hours.

  • Efficacy Assessment (choose one or more):

    • Quantitative PCR (qPCR):

      • Lyse the organoids and extract total DNA.

      • Perform qPCR using primers specific for a parasite gene (e.g., C. parvum 18S rRNA) and a host gene for normalization.

      • Calculate the parasite load relative to the vehicle control.

    • Immunofluorescence Staining:

      • Fix and permeabilize the organoids.

      • Stain with an antibody specific to a parasite antigen and a nuclear counterstain (e.g., DAPI).

      • Image using confocal microscopy and quantify the number of parasites per organoid.

    • Organoid Viability Assay:

      • Assess the cytotoxicity of this compound on the host organoids using a cell viability assay (e.g., CellTiter-Glo®).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Intestinal Crypts B Culture Organoids (7-10 days) A->B D Infect Organoids with Parasites B->D C Excyst Parasite Oocysts C->D E Treat with this compound (Varying Concentrations) D->E F Assess Parasite Load (qPCR / Imaging) E->F G Assess Organoid Viability (e.g., CellTiter-Glo) E->G

Figure 2: Experimental workflow for testing this compound in infected organoids.

Data Presentation

The following tables present hypothetical data from an experiment evaluating the efficacy of this compound against Cryptosporidium parvum in human intestinal organoids.

Table 1: Effect of this compound on C. parvum Load in Intestinal Organoids (48h Treatment)

This compound Conc. (µM)Relative Parasite Load (qPCR, normalized to control)% Inhibition
0 (Vehicle Control)1.00 ± 0.080%
0.10.72 ± 0.0628%
10.35 ± 0.0465%
100.08 ± 0.0292%
500.01 ± 0.00599%

Table 2: Cytotoxicity of this compound on Human Intestinal Organoids (48h Treatment)

This compound Conc. (µM)Organoid Viability (% of Vehicle Control)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.5
195 ± 6.1
1088 ± 7.3
5065 ± 8.9

Organoid models provide a powerful and physiologically relevant system for screening and characterizing antiparasitic compounds. The protocols and data presented here offer a comprehensive framework for investigating the application of this compound in organoid models of parasitic infection. This approach can yield valuable insights into the drug's efficacy, mechanism of action, and potential host toxicity, thereby accelerating the development of novel therapeutic strategies against parasitic diseases. Future studies could expand on this by using organoids from different host species or by modeling co-infections with other pathogens.[6]

References

Flow Cytometry Analysis of Dehydroemetine-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine, a synthetic analog of the natural alkaloid emetine (B1671215), is an antiprotozoal agent historically used in the treatment of amoebiasis.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 40S ribosomal subunit, thereby impeding the elongation of polypeptide chains.[1][3] Recent research has unveiled its potential as an anti-cancer agent, with studies on the related compound emetine demonstrating induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Emetine has been shown to modulate multiple signaling pathways implicated in cancer progression, including the Wnt/β-catenin, PI3K/AKT, MAPK, and NF-κB pathways.[2]

Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of single cells in a heterogeneous population.[5] This application note provides detailed protocols for the analysis of this compound-treated cells using flow cytometry to assess its effects on cell cycle progression and apoptosis. The presented methodologies and illustrative data will guide researchers in evaluating the cellular responses to this compound treatment.

Data Presentation

The following tables summarize illustrative quantitative data based on studies of the closely related compound, emetine, in the KG-1a acute myeloid leukemia (AML) cell line.[2] This data is intended to serve as a representative example of the expected outcomes following this compound treatment and analysis. Actual results may vary depending on the cell line, this compound concentration, and exposure time.

Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in KG-1a Cells

TreatmentConcentration (µM)Time (h)% of Cells in Sub-G0/G1 (Apoptotic)% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M
Control (Untreated)0248.965.215.110.8
This compound0.52432.345.812.39.6
This compound1.02434.142.114.29.6
This compound2.02446.235.510.18.2
Control (Untreated)04813.362.116.58.1
This compound0.54862.325.47.25.1
This compound1.04869.318.96.85.0
This compound2.04871.715.38.14.9

Data adapted from de Melo et al. (2018) for emetine and presented as illustrative for this compound.[2]

Table 2: Illustrative Induction of Apoptosis by this compound in KG-1a Cells

TreatmentConcentration (µM)Time (h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)04885.25.39.5
This compound0.54827.735.137.2
This compound1.04828.438.233.4
This compound2.04820.541.338.2

Data adapted from de Melo et al. (2018) for emetine and presented as illustrative for this compound.[2]

Table 3: IC50 Values of Emetine in a Panel of AML Cell Lines (24h treatment)

Cell LineIC50 (nM)
HL-60~150
KG-1~150
Kasumi-1~150
MonoMac-1~150

Data from Andresen et al. (2016) for emetine.[6]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol describes the preparation and analysis of this compound-treated cells for cell cycle distribution using propidium iodide (PI) staining, which stoichiometrically binds to DNA.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., KG-1a, adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., based on pre-determined IC50 values) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to obtain better resolution. The DNA content is proportional to the PI fluorescence intensity. Gate on single cells to exclude doublets and analyze the histogram of PI fluorescence to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis by staining for phosphatidylserine (B164497) (PS) externalization (an early apoptotic event) using Annexin V and for loss of membrane integrity (a late apoptotic/necrotic event) using PI.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Annexin V Binding Buffer (10X)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1. It is important to collect both the floating (potentially apoptotic) and adherent cells.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Annexin V Binding Buffer.

  • Cell Counting: Determine the cell concentration and adjust it to approximately 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

G cluster_workflow Experimental Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Analysis start Seed Cells treatment Treat with this compound (and Vehicle Control) start->treatment harvest Harvest Cells (Adherent and Suspension) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with 70% Ethanol wash_pbs->fixation binding_buffer Resuspend in Binding Buffer wash_pbs->binding_buffer pi_stain Stain with PI/RNase fixation->pi_stain fcm_cc Flow Cytometry Analysis (DNA Content) pi_stain->fcm_cc annexin_pi_stain Stain with Annexin V & PI binding_buffer->annexin_pi_stain fcm_apop Flow Cytometry Analysis (Apoptosis Quadrants) annexin_pi_stain->fcm_apop

Caption: A generalized workflow for the flow cytometry analysis of this compound-treated cells.

G cluster_pathways Signaling Pathways Potentially Affected by this compound cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway This compound This compound fzd_lrp Frizzled/LRP6 This compound->fzd_lrp Inhibits dvl DVL This compound->dvl Inhibits pi3k PI3K This compound->pi3k Inhibits erk ERK This compound->erk Inhibits wnt Wnt wnt->fzd_lrp Binds fzd_lrp->dvl Recruits beta_catenin β-catenin dvl->beta_catenin Stabilizes transcription_wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->transcription_wnt Promotes rtk RTK rtk->pi3k Activates akt AKT pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk transcription_mapk Gene Transcription (Proliferation, Differentiation) erk->transcription_mapk

Caption: Potential signaling pathways modulated by this compound leading to anti-cancer effects.

Conclusion

The protocols and illustrative data provided in this application note offer a comprehensive framework for investigating the effects of this compound on cancer cells using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided Graphviz diagrams visually summarize the experimental workflow and the complex signaling networks that may be targeted by this compound, facilitating a deeper understanding of its cellular impact. Further studies are warranted to confirm these effects in a broader range of cancer cell lines and to elucidate the precise molecular targets of this compound.

References

Application Notes and Protocols for Developing Dehydroemetine-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), is an inhibitor of protein synthesis that has been investigated for its antiparasitic and potential anticancer activities.[1] Its primary mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of protein synthesis.[1] Understanding the mechanisms of resistance to this compound is crucial for its potential therapeutic application. The development of this compound-resistant cell lines in vitro is an essential tool for studying these resistance mechanisms, identifying potential biomarkers, and evaluating strategies to overcome resistance.

These application notes provide a detailed guide to establishing and characterizing this compound-resistant cancer cell lines. The protocols outlined are based on established methodologies for generating drug-resistant cell lines and known mechanisms of resistance to similar compounds.

Data Presentation

The development of this compound resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following tables provide a summary of representative IC50 values for this compound (or its parent compound, emetine) in sensitive parental cancer cell lines and the expected shift in IC50 upon the development of resistance.

Table 1: this compound/Emetine IC50 Values in Sensitive Parental Cancer Cell Lines

Cell LineCancer TypeThis compound/Emetine IC50Reference
MGC803Gastric Cancer0.0497 µM (Emetine)[1]
HGC-27Gastric Cancer0.0244 µM (Emetine)[1]
CCRF-CEMLeukemia0.05 µM (Emetine)[2]
JurkatLeukemia0.17 µM (Emetine)[2]

Table 2: Illustrative Example of Acquired this compound Resistance

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)Primary Resistance Mechanism
MGC803-DHE-R0.052.550Upregulation of ABCB1 (P-glycoprotein)
HGC-27-DHE-R0.0251.040Altered drug target (ribosomal protein mutation)
CCRF-CEM-DHE-R0.052.0 (Emetine)40Upregulation of ABCB1 (P-glycoprotein)

Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental Cell Lines

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium

  • This compound hydrochloride (stock solution prepared in sterile water or DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Culture the parental cell line to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: a. Prepare a serial dilution of this compound in complete culture medium. The concentration range should be wide enough to encompass the expected IC50 (e.g., 0.001 µM to 10 µM). b. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. d. Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the cell viability against the logarithm of the this compound concentration. c. Calculate the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Protocol 2: Generation of this compound-Resistant Cell Lines by Dose Escalation

Objective: To develop a this compound-resistant cell line through continuous exposure to gradually increasing concentrations of the drug.

Materials:

  • Parental cancer cell line with a known this compound IC50

  • Complete cell culture medium

  • This compound hydrochloride

  • T-25 or T-75 cell culture flasks

  • Cryopreservation medium

Procedure:

  • Initiation of Resistance Development: a. Culture the parental cells in a T-25 or T-75 flask to ~70% confluency. b. Treat the cells with this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve. c. Maintain the cells in the presence of this this compound concentration, changing the medium every 2-3 days.

  • Dose Escalation: a. Once the cells have adapted and are proliferating at a steady rate (indicated by reaching ~80% confluency in a similar timeframe as the parental cells), subculture them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase). b. If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[3] c. Repeat this process of gradual dose escalation over a period of several months. The entire process can take 6-12 months or longer.[4] d. At each successful dose escalation step, cryopreserve a vial of cells for backup.

  • Establishment of a Stable Resistant Line: a. Continue the dose escalation until the cells are able to proliferate in a this compound concentration that is significantly higher (e.g., 10 to 50-fold) than the initial IC50 of the parental line. b. Culture the resistant cells continuously in the presence of the final this compound concentration for at least 10-15 passages to ensure the stability of the resistant phenotype.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the resistant phenotype of the developed cell line.

Materials:

  • This compound-resistant cell line

  • Parental cell line

  • Materials for IC50 determination (as in Protocol 1)

  • Materials for Western blotting (antibodies against ABCB1, p-Akt, Akt, p-ERK, ERK, β-catenin, etc.)

  • Materials for RT-qPCR (primers for ABCB1 and housekeeping genes)

  • Flow cytometer

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

Procedure:

  • Confirmation of Resistance: a. Determine the IC50 of this compound for both the parental and the resistant cell lines simultaneously using Protocol 1. b. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. A significantly increased RI confirms the resistant phenotype.[3]

  • Investigation of Resistance Mechanisms: a. Expression of Drug Efflux Pumps: i. Western Blotting: Analyze the protein expression levels of ABCB1 (P-glycoprotein) in parental and resistant cell lysates. An increased level in the resistant line suggests this as a mechanism of resistance.[2] ii. RT-qPCR: Quantify the mRNA levels of the ABCB1 gene to determine if the upregulation is at the transcriptional level.[5] b. Analysis of Signaling Pathways: i. Western Blotting: Examine the phosphorylation status and total protein levels of key components of signaling pathways implicated in drug resistance, such as PI3K/AKT, MAPK/ERK, and Wnt/β-catenin.[6][7][8] Compare the protein expression between parental and resistant cells, both at baseline and after this compound treatment.

  • Functional Assays: a. Apoptosis Assay: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours. Perform an Annexin V/PI staining and analyze by flow cytometry to assess the level of apoptosis. Resistant cells are expected to show a lower percentage of apoptotic cells compared to parental cells.

Visualizations

Mechanism of Action and Resistance Pathways

Dehydroemetine_Action_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound 40S_Ribosome 40S_Ribosome This compound->40S_Ribosome Binds to Drug_Efflux Drug_Efflux This compound->Drug_Efflux Increased Signaling_Alteration Signaling Pathway Alterations This compound->Signaling_Alteration Chronic Exposure Protein_Synthesis Protein_Synthesis 40S_Ribosome->Protein_Synthesis Inhibition Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis Protein_Synthesis->Cell_Cycle_Arrest_Apoptosis ABCB1 ABCB1 (P-gp) Upregulation ABCB1->Drug_Efflux Increased_Survival Increased_Survival Signaling_Alteration->Increased_Survival Workflow Start Start Parental_Cells Parental Cell Line Start->Parental_Cells IC50_Determination Determine IC50 (Protocol 1) Parental_Cells->IC50_Determination Dose_Escalation Gradual Dose Escalation (Protocol 2) IC50_Determination->Dose_Escalation Monitor_Growth Monitor Cell Growth and Viability Dose_Escalation->Monitor_Growth Increase_Concentration Increase this compound Concentration Monitor_Growth->Increase_Concentration Growth Stable Stable_Resistance Stable Resistant Cell Line Monitor_Growth->Stable_Resistance Target Resistance Achieved Increase_Concentration->Dose_Escalation Characterization Characterize Resistant Phenotype (Protocol 3) Stable_Resistance->Characterization Signaling_Pathways cluster_WNT Wnt/β-catenin Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled beta_Catenin β-catenin Frizzled->beta_Catenin TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Target_Genes_Wnt Target Gene Expression TCF_LEF->Target_Genes_Wnt Growth_Factor Growth Factors RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Mitogens Mitogens RAS RAS Mitogens->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation Resistance This compound Resistance Resistance->Target_Genes_Wnt Upregulation Resistance->Cell_Survival Upregulation Resistance->Proliferation_Differentiation Upregulation

References

Dehydroemetine in Combination Therapy: Application Notes and Protocols for Antiprotozoal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dehydroemetine (B1670200) in combination with other antiprotozoal agents. The following sections detail the mechanisms of action, summarize clinical and in vitro data, and provide detailed protocols for experimental evaluation.

Introduction

This compound, a synthetic analog of emetine (B1671215), is an antiprotozoal agent historically used in the treatment of amoebiasis, particularly in cases resistant to standard therapies.[1] Its primary mechanism of action involves the inhibition of protein synthesis in protozoa by binding to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation.[1][2] Combination therapy involving this compound has been explored to enhance efficacy, reduce toxicity, and combat drug resistance. This document outlines the application of this compound in combination with other antiprotozoal drugs, supported by data from clinical and preclinical studies.

Combination Therapies and Supporting Data

This compound has been investigated in combination with several other antiprotozoal agents, most notably for the treatment of amoebiasis and malaria.

This compound and Metronidazole (B1676534) for Amoebiasis

The combination of this compound and metronidazole has been shown to be effective in treating severe forms of amoebiasis, such as hepatopulmonary amoebiasis and ameboma.[1][3]

Clinical Data Summary

StudyDiseaseCombination RegimenNo. of PatientsEfficacyReference
Jain NK, et al. (1990)Hepatopulmonary AmoebiasisThis compound and Metronidazole33"The best therapeutic results were obtained with a combination of this compound and metronidazole."[1][1]
Various (as reviewed)AmebomaThis compound (10 days) followed by Metronidazole (10 days) and then Iodoquinol (20 days) is the drug of choice.N/ARecommended treatment regimen.[3][3]
Scragg JN & Powell SJ (1968)Amoebic Liver Abscess (Children)Metronidazole combined with this compound15Cured 13 out of 15 children.[4][4]
This compound and Chloroquine (B1663885) for Amoebic Liver Abscess

The combination of this compound and chloroquine has been used in the treatment of amoebic liver abscess, particularly in children.[5]

Clinical Data Summary

StudyDiseaseCombination RegimenNo. of PatientsEfficacyReference
Scragg JN & Powell SJ (1968)Amoebic Liver Abscess (Children)This compound (2 mg/kg/day for 10 days) combined with Chloroquine.12Cured 11 out of 12 children.[6][6]
This compound in Antimalarial Combination Therapy

Recent in vitro studies have highlighted the potential of this compound in combination with other antimalarials against multi-drug resistant Plasmodium falciparum.

In Vitro Data Summary

CombinationPlasmodium falciparum StrainIC50 of (-)-R,S-dehydroemetineSynergy AssessmentReference
(-)-R,S-dehydroemetine + Atovaquone (B601224)K1 (multidrug-resistant)71.03 ± 6.1 nMSynergistic antimalarial activity was observed. Specific Combination Index (CI) values require full-text access.[7][7]
(-)-R,S-dehydroemetine + Proguanil (B194036)K1 (multidrug-resistant)71.03 ± 6.1 nMSynergistic antimalarial activity was observed. Specific Combination Index (CI) values require full-text access.[7][7]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and molecular targets of this compound and its combination partners is crucial for rational drug development.

This compound's Mechanism of Action

This compound primarily targets protein synthesis in protozoa. It binds to the E-site of the 40S ribosomal subunit, which interferes with the translocation of tRNA during the elongation phase of protein synthesis, ultimately leading to cell death.[2]

This compound This compound Ribosome_40S 40S Ribosomal Subunit (E-site) This compound->Ribosome_40S Binds to tRNA_Translocation tRNA Translocation Ribosome_40S->tRNA_Translocation Blocks Protein_Synthesis Protein Synthesis tRNA_Translocation->Protein_Synthesis Inhibits Cell_Death Protozoal Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of this compound Action.

Mechanisms of Combination Partners
  • Metronidazole: This prodrug is activated in anaerobic protozoa by reduction of its nitro group, forming reactive radicals that damage DNA and other macromolecules.[8][9]

  • Chloroquine: In amoebiasis, chloroquine is thought to accumulate in the acidic food vacuoles of the parasite, inhibiting essential enzymatic processes.[10][11]

  • Atovaquone: This agent inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential.[12][13]

  • Proguanil: While its metabolite, cycloguanil, inhibits dihydrofolate reductase, proguanil itself acts synergistically with atovaquone by enhancing the collapse of the mitochondrial membrane potential.[1][12]

cluster_Metronidazole Metronidazole cluster_Chloroquine Chloroquine cluster_Atovaquone_Proguanil Atovaquone + Proguanil Metronidazole Metronidazole Reduction Reduction by Protozoal Enzymes Metronidazole->Reduction Reactive_Radicals Reactive Radicals Reduction->Reactive_Radicals DNA_Damage DNA Damage Reactive_Radicals->DNA_Damage Chloroquine Chloroquine Food_Vacuole Accumulation in Food Vacuole Chloroquine->Food_Vacuole Enzyme_Inhibition Enzyme Inhibition Food_Vacuole->Enzyme_Inhibition Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex Atovaquone->Cyt_bc1 Inhibits Proguanil Proguanil Mito_Membrane Mitochondrial Membrane Potential Proguanil->Mito_Membrane Enhances Collapse Cyt_bc1->Mito_Membrane Maintains

Caption: Mechanisms of Combination Partner Drugs.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Workflow

A Prepare serial dilutions of Drug A C Dispense drugs in a 96-well plate in a checkerboard format A->C B Prepare serial dilutions of Drug B B->C D Add protozoal culture to each well C->D E Incubate under appropriate conditions D->E F Determine the Minimum Inhibitory Concentration (MIC) for each well E->F G Calculate the Fractional Inhibitory Concentration Index (FICI) F->G H Interpret results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 4) Antagonism (FICI > 4) G->H

Caption: Checkerboard Assay Workflow.

Detailed Protocol

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO).

    • Create a series of two-fold serial dilutions for each drug in the appropriate culture medium. The concentration range should typically span from 4x to 1/16x the known or estimated MIC of each drug.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of culture medium to all wells.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of the serial dilutions of Drug A.

    • Along the y-axis (e.g., rows B-G), add 50 µL of the serial dilutions of Drug B.

    • This creates a matrix of drug combinations. Include wells with each drug alone (column 1 and row A) and a drug-free growth control well.

  • Inoculation and Incubation:

    • Prepare a standardized inoculum of the protozoan parasite (e.g., Entamoeba histolytica trophozoites) in the logarithmic growth phase.

    • Add 100 µL of the parasite suspension to each well.

    • Incubate the plate under conditions suitable for the specific parasite (e.g., 37°C in an anaerobic or microaerophilic environment for E. histolytica).

  • Determination of MIC:

    • After the incubation period (e.g., 48-72 hours), determine the MIC for each well. This can be done visually using an inverted microscope or by using a viability assay (e.g., resazurin-based assay). The MIC is the lowest concentration of the drug(s) that inhibits visible parasite growth.

  • Calculation of FICI:

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug in a combination well that shows inhibition:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FICI is the sum of the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

In Vitro Cultivation of Entamoeba histolytica Trophozoites

Maintaining a healthy culture of protozoa is essential for reliable drug susceptibility testing.

Protocol

  • Media Preparation (TYI-S-33 Medium):

    • Prepare the basal medium containing tryptone, yeast extract, glucose, L-cysteine, ascorbic acid, and salts.

    • Autoclave and cool to 48°C.

    • Aseptically add heat-inactivated adult bovine serum, a vitamin-tween 80 mixture, and antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination.

  • Subculturing:

    • Grow trophozoites as a monolayer in borosilicate glass screw-cap tubes at 37°C.

    • To passage the culture, chill the tubes in an ice-water bath for 5-10 minutes to detach the amoebae.

    • Invert the tubes several times to ensure a uniform suspension of trophozoites.

    • Aseptically transfer an aliquot of the cell suspension to a new tube containing fresh, pre-warmed medium.

    • Subculture every 48-72 hours.

In Vivo Evaluation in a Murine Model of Amebic Colitis

Animal models are critical for assessing the in vivo efficacy of drug combinations.

Protocol

  • Animal Model:

    • Use a susceptible mouse strain (e.g., C3H/HeJ or CBA/J).

    • Induce amebic colitis by intracecal inoculation of E. histolytica trophozoites.

  • Drug Administration:

    • Prepare the drug combination in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

    • Administer the drugs at predetermined doses and schedules. Include control groups receiving each drug alone and the vehicle.

  • Efficacy Assessment:

    • Monitor the animals for clinical signs of disease (e.g., weight loss, diarrhea).

    • At the end of the treatment period, sacrifice the animals and collect cecal contents and tissues.

    • Quantify the parasite burden in the cecal contents by microscopy or quantitative PCR.

    • Assess the severity of intestinal inflammation and tissue damage through histopathological analysis of cecal tissues.

  • Data Analysis:

    • Compare the parasite load and pathology scores between the treatment and control groups to determine the efficacy of the combination therapy.

Conclusion

This compound, in combination with other antiprotozoal agents, presents a promising therapeutic strategy for treating parasitic diseases like amoebiasis and potentially malaria. The provided data and protocols offer a framework for researchers to further investigate and optimize these combination therapies. Rigorous in vitro and in vivo studies are essential to validate synergistic interactions and to establish safe and effective dosing regimens for clinical applications.

References

Troubleshooting & Optimization

Avoiding experimental artifacts with Dehydroemetine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for avoiding common experimental artifacts when using Dehydroemetine. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic antiprotozoal agent that primarily functions by inhibiting protein synthesis.[1][2][3] It binds to the 40S subunit of the eukaryotic ribosome, which arrests the translocation step of the growing polypeptide chain.[1][2][4] This halt in protein production ultimately leads to cell death.[1] Some studies also indicate a multimodal mechanism of action, including the disruption of mitochondrial membrane potential.[5][6]

Q2: What are the potential off-target effects or secondary mechanisms of this compound?

While its main target is the ribosome, this compound has been reported to have other effects that could influence experimental outcomes. These include interference with nucleic acid metabolism and disruption of the cellular cytoskeleton by binding to tubulin.[7] Its parent compound, emetine (B1671215), has also been shown to inhibit mitochondrial protein synthesis.[8] Researchers should be aware that the observed cellular phenotype may not be solely due to the inhibition of cytosolic protein synthesis.

Q3: How can I determine the optimal working concentration of this compound for my specific cell line?

The optimal concentration is highly dependent on the cell type and the duration of the experiment. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) based on published data (see Table 1). A typical incubation time for an initial screen is 48 to 72 hours.[5]

Q4: My cell viability assay shows a U-shaped or bell-shaped dose-response curve. What is causing this artifact?

This is a common artifact in high-throughput screening and can be caused by several factors:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can scatter light or otherwise interfere with the optical or fluorescence readings of the assay, leading to an artificially high signal that appears as increased viability.[9] Always visually inspect your highest concentration wells for any signs of precipitation.

  • Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce the assay reagent (e.g., resazurin, MTT) or inhibit the reporter enzyme (e.g., luciferase) at high concentrations. This chemical reaction is independent of cell metabolism and leads to a false signal.[9]

  • Complex Biological Responses: At very high, often supra-pharmacological concentrations, drugs can have off-target effects that may trigger cellular processes that counteract the primary cytotoxic mechanism or interfere with the assay chemistry.[10]

Q5: How long should I incubate my cells with this compound?

The incubation time depends on the specific research question and the assay being performed. For cytotoxicity and IC50 determination, incubation times of 48 to 72 hours are common to allow for the full effect of protein synthesis inhibition to manifest.[5] For mechanism-of-action studies looking at early events like the inhibition of protein synthesis itself, much shorter incubation times (e.g., 1 to 6 hours) may be more appropriate.

Section 2: Data Summaries

Table 1: Reported IC50 Values for this compound

This table summarizes published 50% inhibitory concentration (IC50) values for different biological systems. These values serve as a starting point for designing dose-response experiments.

Target Organism/Cell LineIsomerIC50 ValueReference
Plasmodium falciparum (K1 strain)(-)-R,S-dehydroemetine71.03 ± 6.1 nM[5][6]
Plasmodium falciparum (K1 strain)(-)-S,S-dehydroisoemetine2.07 ± 0.26 µM[5][6]
HeLa Cell-Free Extract (Emetine)N/A~80 µM[4]
Table 2: General Starting Concentration Ranges for Common Cell-Based Assays

Use this table to guide the design of your initial range-finding experiments. The final optimal concentrations must be determined empirically for your specific experimental system.

Assay TypeSuggested Starting Range (Log Scale)Notes
Cytotoxicity / IC50 Determination 1 nM to 100 µMA wide range is necessary to capture the full dose-response curve.
Protein Synthesis Inhibition 100 nM to 200 µMEffects are often observed at higher concentrations in cell-free systems.
Apoptosis / Caspase Activation 0.5x to 10x IC50Bracket the empirically determined IC50 value for your cell line.
Cell Cycle Analysis 0.1x to 2x IC50Use sub-lethal to moderately lethal concentrations to observe effects on cell cycle progression without inducing widespread cell death.

Section 3: Troubleshooting Guides

Problem 1: Inconsistent or Irreproducible Cytotoxicity Results
SymptomPossible CauseRecommended Solution
High Well-to-Well Variability Inconsistent Cell Seeding: Uneven cell distribution in the microplate.[9][11]Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps.
Edge Effects: Evaporation of media from the outer wells of the plate during long incubations.[12]Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to maintain humidity.
Compound Precipitation: The compound is not fully soluble at the tested concentrations.Visually inspect wells with a microscope. Test a lower top concentration or use a different solvent system (ensure solvent controls are included).
Batch-to-Batch Variability Cell Passage Number/Health: Cells at high passage numbers can have altered sensitivity.Use cells within a consistent and low passage number range. Monitor cell health and doubling time before each experiment.
Reagent Variability: Differences in lots of serum, media, or assay reagents.Qualify new lots of reagents before use in critical experiments.
Solvent Concentration: Inconsistent final concentration of the vehicle (e.g., DMSO).[9]Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Problem 2: High Background Signal in Apoptosis Assays
SymptomPossible CauseRecommended Solution
High Caspase Activity in Negative Control Wells Unhealthy Cells at Plating: Cells were stressed or dying before treatment.Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of plating.
Assay Reagent Cytotoxicity: The detection reagent itself is causing cell stress or death.[12]Run a control with cells and the assay reagent only (no this compound) to check for toxicity.
Contamination: Mycoplasma or bacterial contamination can induce apoptosis.Regularly test cell cultures for contamination.
Fluorescence Signal in No-Cell Controls Media Interference: Phenol (B47542) red or other components in the culture medium can cause background fluorescence.[12]Use phenol red-free medium for the final assay step. Include "media-only" and "media + compound" wells to measure background.

Section 4: Visual Guides and Workflows

Dehydroemetine_Mechanism_of_Action Figure 1: Core Mechanism of this compound cluster_cell Target Cell DHE This compound Ribosome 40S Ribosomal Subunit DHE->Ribosome Binds to Translation Elongation & Translocation Ribosome->Translation Blocks Protein Protein Synthesis Translation->Protein Inhibition of Apoptosis Cell Viability Loss (Apoptosis) Protein->Apoptosis Leads to Experimental_Workflow Figure 2: Workflow for Optimizing this compound Concentration start Start: Select Cell Line lit_review 1. Literature Review (Find published IC50 values) start->lit_review range_find 2. Broad Range-Finding Assay (e.g., 1 nM to 100 µM) lit_review->range_find dose_response 3. Focused Dose-Response Assay (8-12 points around estimated IC50) range_find->dose_response calc_ic50 4. Calculate IC50 Value dose_response->calc_ic50 functional_assay 5. Proceed to Functional Assays (Use 0.5x, 1x, 5x IC50) calc_ic50->functional_assay end End: Optimized Concentrations functional_assay->end Troubleshooting_Logic Figure 3: Logic Diagram for Troubleshooting Cytotoxicity Assays start Unexpected Viability Result q_precipitate Precipitate visible in wells? start->q_precipitate q_ushape U-shaped dose-response? q_precipitate->q_ushape No sol_precipitate Artifact: Signal interference. Solution: Lower top concentration, check solubility. q_precipitate->sol_precipitate Yes q_controls Are controls (vehicle, untreated) as expected? q_ushape->q_controls No sol_ushape Artifact: Direct assay interference. Solution: Run compound in cell-free assay to confirm. Switch assay type. q_ushape->sol_ushape Yes sol_controls Problem: Systemic error. Solution: Check cell health, seeding density, reagent integrity. q_controls->sol_controls No sol_ok Result likely valid. Proceed with confirmation. q_controls->sol_ok Yes

References

Technical Support Center: Optimizing Dehydroemetine Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dehydroemetine concentration for in vitro cytotoxicity assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a synthetic derivative of emetine (B1671215) and primarily exerts its cytotoxic effects by inhibiting protein synthesis.[1] It binds to the 40S subunit of the eukaryotic ribosome, which interferes with the translocation step of polypeptide chain elongation.[2] This disruption of protein synthesis ultimately halts cell growth and proliferation, leading to cell death.[2]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: For an initial screening of this compound's cytotoxic effects, it is advisable to use a broad concentration range spanning several orders of magnitude. A common starting point for novel compounds is to test from the nanomolar (nM) to the micromolar (µM) range (e.g., 1 nM to 100 µM). Based on data from the related compound emetine, which shows IC50 values in the nanomolar to low micromolar range in many cancer cell lines, a more focused initial screen for this compound could be between 10 nM and 10 µM.[3][4][5]

Q3: What is the best solvent to use for this compound and what is the maximum recommended final concentration in cell culture?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture wells should be kept as low as possible to avoid solvent-induced cytotoxicity, typically at or below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments to account for any effects of the solvent itself.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the specific research question. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours. A time-course experiment is recommended to determine the most appropriate endpoint for your specific cell line and experimental goals. Some studies have shown that the cytotoxic effects of protein synthesis inhibitors can be observed within 24 to 72 hours.[3][4]

Q5: Are there known IC50 values for this compound in common cancer cell lines?

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of the related compound, emetine, in various human cancer cell lines after 72 hours of treatment. This data can serve as a valuable starting point for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)
MGC803Gastric Cancer0.0497
HGC-27Gastric Cancer0.0244
HCT116Colon Cancer0.06
KG-1aAcute Myeloid Leukemia~0.5
HL-60Acute Promyelocytic Leukemia~0.1
NB4Acute Promyelocytic Leukemia~0.2
THP-1Acute Monocytic Leukemia~0.3
JurkatAcute T-cell Leukemia~0.05
K-562Chronic Myelogenous Leukemia~0.4
MCF-7Breast Cancer~0.2
HepG2Hepatocellular Carcinoma~0.3
HSC-3Head and Neck Squamous Cell Carcinoma~0.5
CAL27Head and Neck Squamous Cell Carcinoma~0.4
SSC-9Head and Neck Squamous Cell Carcinoma~0.6
SSC-25Head and Neck Squamous Cell Carcinoma~0.7

Note: The IC50 values for the leukemia, breast, liver, and head and neck cancer cell lines are approximated from graphical data presented in the cited source.[3][4]

Experimental Protocols & Methodologies

General Workflow for Determining this compound Cytotoxicity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treat_cells Treat Cells with a Serial Dilution of this compound prep_stock->treat_cells prep_cells Culture and Harvest Cells in Logarithmic Growth Phase seed_plate Seed Cells in a 96-well Plate and Incubate for 24h prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, MTS, CellTiter-Glo) incubate->add_reagent read_plate Measure Signal (e.g., Absorbance, Luminescence) add_reagent->read_plate calc_viability Calculate Percent Viability Relative to Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve (% Viability vs. log[Concentration]) calc_viability->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Workflow for this compound Cytotoxicity Assay.
Detailed Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells in medium without this compound or DMSO.

      • Blank Control: Medium only (no cells) to measure background absorbance.

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible under a microscope.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding and mix gently between pipetting. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No dose-dependent cytotoxicity observed Concentration range is too low; this compound precipitated out of solution; The chosen cell line is resistant.Test a higher concentration range (e.g., up to 100 µM). Visually inspect the wells for any precipitate after adding the compound. Consider using a different cell line or a positive control to validate the assay.
High background signal in the assay Contamination of cell culture; this compound interferes with the assay chemistry.Regularly check cultures for microbial contamination. Run a cell-free control with this compound and the assay reagents to check for direct interference.
Unexpectedly high cytotoxicity at all concentrations Error in stock solution concentration or dilution; Solvent cytotoxicity.Verify all calculations and prepare fresh dilutions. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%).
Delayed cytotoxic effect As a protein synthesis inhibitor, the cytotoxic effects of this compound may not be immediate and can take time to manifest as protein turnover is required.Increase the incubation time (e.g., up to 72 hours) to allow for the depletion of essential proteins and the manifestation of cytotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of this compound in inhibiting eukaryotic protein synthesis.

G cluster_ribosome Eukaryotic 80S Ribosome cluster_60s 60S Subunit cluster_40s 40S Subunit E_site E Site (Exit) tRNA_out Deacylated-tRNA E_site->tRNA_out Exits P_site P Site (Peptidyl) peptide_bond Peptide Bond Formation P_site->peptide_bond A_site A Site (Aminoacyl) A_site->peptide_bond mRNA mRNA  5' ----> 3' tRNA_in Aminoacyl-tRNA tRNA_in->A_site Enters translocation Translocation peptide_bond->translocation translocation->E_site Moves tRNA P -> E translocation->P_site Moves tRNA A -> P This compound This compound This compound->translocation inhibition Inhibition

This compound inhibits the translocation step of protein synthesis.

References

Troubleshooting inconsistent results in Dehydroemetine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroemetine. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of protein synthesis.[1][2][3] It specifically binds to the 40S subunit of the ribosome, which interferes with the translocation step of polypeptide chain elongation, ultimately leading to a halt in protein production.[3][4]

Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[5] Key areas to investigate include:

  • Cell-related factors:

    • Cell health and passage number: Use cells that are in a consistent, healthy growth phase and within a narrow passage number range. Senescent or overly confluent cells can exhibit altered sensitivity to drugs.[5]

    • Cell seeding density: Inconsistent cell numbers per well can significantly impact the results.[5][6] Ensure your cell suspension is homogenous before and during plating.

    • Mycoplasma contamination: This common contamination can alter cellular metabolism and drug response.[5][6] Regularly test your cell lines.

  • Compound-related factors:

    • Solubility: Ensure this compound is fully dissolved in your vehicle solvent (e.g., DMSO) and then in the culture medium. Precipitation will lead to a lower effective concentration.[5][7]

    • Stability: this compound may be unstable in aqueous culture media over long incubation periods. This can lead to a decrease in the effective concentration over the course of the experiment.[2][4]

  • Assay-related factors:

    • Reagent variability: Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for instance, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[5]

    • Incubation times: Ensure that the duration of drug exposure and the timing of assay reagent addition are consistent across all experiments.[6]

Q3: I am observing unexpected cytotoxicity at very low concentrations of this compound, or my vehicle control wells show toxicity. What should I do?

A3: This issue often points to problems with the solvent or contamination.

  • Solvent toxicity: The vehicle solvent, most commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) and is consistent across all wells, including your vehicle control.[4][6]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death, masking the specific effects of your compound.[8] Visually inspect your cultures for any signs of contamination and perform regular mycoplasma testing.

Q4: I am not observing the expected biological effect of this compound in my experiments. What are the potential reasons?

A4: A lack of an observable effect can be due to several factors:

  • Compound integrity and activity:

    • Degradation: The compound may have degraded due to improper storage or handling.[4] Store this compound as recommended by the supplier, protected from light and repeated freeze-thaw cycles.

    • Solubility issues: If the compound has precipitated out of solution, it will not be available to the cells.[2][5]

  • Cellular factors:

    • Cell line resistance: The cell line you are using may be inherently resistant to this compound or may have developed resistance over time.

    • Target expression: While this compound targets a fundamental process, variations in ribosomal protein expression or the presence of drug efflux pumps could influence sensitivity.

  • Experimental design:

    • Incorrect concentration range: You may be using a concentration range that is too low to elicit a response. Perform a broad dose-response experiment to identify the effective concentration range.

    • Insufficient incubation time: The duration of the experiment may not be long enough for the effects of protein synthesis inhibition to manifest as a measurable outcome (e.g., decreased cell viability).

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results

If you are experiencing high variability in your cell viability assays (e.g., MTT, MTS, CellTiter-Glo), consider the following troubleshooting steps:

Potential CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accuracy. Consider using a multichannel pipette for more consistent seeding.[8][9]
Edge Effects Evaporation from the outermost wells of a microplate can concentrate media components and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[9]
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each serial dilution and when adding reagents to the plate to avoid cross-contamination and inaccurate volumes.[8]
Incomplete Solubilization (MTT Assay) For MTT assays, ensure the formazan (B1609692) crystals are completely dissolved by the solubilizing agent (e.g., DMSO). Incomplete solubilization is a major source of variability.[6]
Compound Interference with Assay Reagents Some compounds can directly interact with assay reagents (e.g., reducing MTT). Include a "compound-only" control (no cells) to check for such interactions.
Low or No Bioactivity Observed

If this compound is not producing the expected effect, follow this guide:

Potential CauseTroubleshooting Steps
Compound Degradation Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light.[4]
Inadequate Solubility Visually inspect your stock and working solutions for any precipitate. You may need to optimize the solvent or use a gentle warming or vortexing step to ensure complete dissolution.[7]
Sub-optimal Concentration Range Perform a dose-response study with a wider range of concentrations, including higher concentrations than initially tested, to determine the effective dose.
Incorrect Assay Endpoint The chosen assay may not be sensitive to the effects of this compound within the experimental timeframe. Consider using a more direct measure of its activity, such as a protein synthesis inhibition assay.

Experimental Protocols

Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on protein synthesis using a cell-free transcription-translation (TX-TL) system with a luciferase reporter.

Materials:

  • Commercially available cell-free E. coli TX-TL kit (e.g., Promega, NEB)

  • Luciferase reporter plasmid DNA

  • This compound

  • DMSO (vehicle)

  • Nuclease-free water

  • White, opaque 96-well plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in nuclease-free water or the assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is consistent and non-inhibitory (e.g., ≤1%).

  • Reaction Setup (on ice):

    • Thaw the TX-TL kit components on ice.

    • Prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid DNA according to the manufacturer's instructions.

  • Assembling the Assay Plate:

    • Aliquot the master mix into the wells of a white, opaque 96-well plate.

    • Add your this compound dilutions to the appropriate wells.

    • Include a vehicle control (DMSO) and a "no DNA" control (master mix without the reporter plasmid) for background measurement.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 2 to 4 hours.

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add the Luciferase Assay Reagent to each well.

    • Incubate for 2-10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence (Relative Light Units, RLU) using a luminometer.

  • Data Analysis:

    • Subtract the average RLU from the "no DNA" control wells from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[1]

Protocol: Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, exponentially growing cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).[5]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5][11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[5]

Visualizations

This compound's Mechanism of Action

Dehydroemetine_Mechanism cluster_ribosome Ribosome cluster_40S 40S Subunit cluster_60S 60S Subunit mRNA mRNA E_site_40S E P_site_40S P A_site_40S A A_site_40S->P_site_40S Translocation Step E_site_60S E P_site_60S P Polypeptide Growing Polypeptide Chain P_site_60S->Polypeptide Elongation A_site_60S A This compound This compound This compound->E_site_40S Binds & Blocks Translocation tRNA Aminoacyl-tRNA tRNA->A_site_40S Binds Inhibition Inhibition

Caption: this compound inhibits protein synthesis by binding to the 40S ribosomal subunit.

General Experimental Workflow for this compound

Experimental_Workflow A 1. Cell Culture (Seed cells in microplate) B 2. Compound Preparation (Serial dilutions of this compound) C 3. Cell Treatment (Incubate cells with compound) B->C D 4. Assay Performance (e.g., MTT, Protein Synthesis Assay) C->D E 5. Data Acquisition (e.g., Plate Reader, Luminometer) D->E F 6. Data Analysis (Calculate % inhibition, IC50) E->F

Caption: A typical workflow for assessing the in vitro effects of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Observed Q1 Are controls (vehicle, untreated) behaving as expected? Start->Q1 Check_Reagents Investigate Reagents: - Media/serum lot consistency - Assay reagent integrity - Contamination Q1->Check_Reagents No Q2 Is there high variability between replicates? Q1->Q2 Yes A1_Yes Yes A1_No No Check_Cells Investigate Cell Health: - Passage number - Seeding density - Mycoplasma contamination Check_Reagents->Check_Cells Check_Technique Review Technique: - Pipetting accuracy - Edge effects - Consistent timing Q2->Check_Technique Yes Q3 Is compound activity lower than expected? Q2->Q3 No A2_Yes Yes A2_No No Check_Compound Investigate Compound: - Solubility (precipitation) - Stability in media - Storage conditions Q3->Check_Compound Yes End Review Data Analysis & Experimental Design Q3->End No A3_Yes Yes A3_No No

References

Technical Support Center: Managing Dehydroemetine-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of dehydroemetine-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?

A1: this compound-induced cardiotoxicity primarily involves the blockade of cardiac ion channels. Key mechanisms include:

  • L-type Calcium Channel Blockade: This compound (B1670200) reduces the force of contraction in a concentration-dependent manner by blocking L-type calcium channels. This effect can be mitigated by increasing the extracellular calcium concentration.[1]

  • Increased Potassium Permeability: It is suggested that this compound increases the permeability of the myocardial cell membrane to potassium, leading to an accumulation of potassium in the extracellular space.[2]

  • Sodium Channel Blockade: Emetine (B1671215), a related compound, has been shown to cause a tonic block of sodium channels, which likely contributes to its cardiotoxic effects.[3]

Q2: What are the typical electrocardiogram (ECG) changes observed in animal models of this compound-induced cardiotoxicity?

A2: In rat models, this compound administration leads to a predictable sequence of ECG changes. Disturbances in intraventricular conduction and a slowing of the heart rate are the earliest observed effects.[4] With increasing doses, prolongation of the atrioventricular conduction time and complete heart block can occur.[4] Atrial extrasystoles and paroxysmal atrial tachycardia may also be observed.[4]

Q3: Are there any potential therapeutic interventions or reversal agents for this compound-induced cardiotoxicity?

A3: Yes, based on its mechanism of action, the following interventions can be considered:

  • Calcium Administration: Since this compound blocks L-type calcium channels, increasing the extracellular calcium concentration can help to overcome this blockade and restore myocardial contractility.[1][5] Intravenous administration of calcium chloride or calcium gluconate is a potential strategy.[6][7][8]

  • Adrenaline: Adrenaline has been shown to antagonize the reduction in the rate and amplitude of atrial contraction caused by this compound.[2]

  • Antioxidant Therapy: While not specifically studied for this compound, oxidative stress is a common mechanism in drug-induced cardiotoxicity.[9][10] Antioxidants like quercetin (B1663063) have shown protective effects in models of doxorubicin-induced cardiotoxicity and could be explored for this compound.[11][12]

Q4: What cardiac biomarkers are relevant for monitoring this compound-induced cardiotoxicity?

A4: While specific studies on this compound are limited, general biomarkers for drug-induced cardiac injury are applicable. These include cardiac troponins (cTnI and cTnT) and creatine (B1669601) kinase-MB (CK-MB), which are indicative of myocardial damage.[13]

Troubleshooting Guides

Issue 1: Unexpectedly high mortality rate in the animal cohort.
Possible Cause Troubleshooting Step
This compound Overdose Review the dosage calculation and administration protocol. Ensure accurate body weight measurement for each animal. Consider a dose-response study to determine the optimal dose for inducing cardiotoxicity without excessive mortality.
Cumulative Toxicity The cardiotoxic effects of this compound are cumulative.[4] If using a multi-dose regimen, consider reducing the dose or increasing the interval between doses.
Animal Strain Variability Different animal strains may have varying sensitivities to this compound. If possible, test different strains to find one with a more suitable tolerance.
Anesthesia Complications If ECG or other procedures require anesthesia, ensure the anesthetic agent and dose are appropriate and do not exacerbate cardiac depression.
Issue 2: Inconsistent or uninterpretable ECG recordings.
Possible Cause Troubleshooting Step
Poor Electrode Contact Ensure proper placement of subcutaneous needle electrodes. Shave the electrode sites for better contact. Use electrode gel to improve conductivity.
Animal Movement For conscious recordings, allow the animal to acclimate to the recording chamber to minimize movement artifacts. For anesthetized recordings, ensure an adequate depth of anesthesia.
Electrical Interference Ensure the recording setup is properly grounded. Braid or twist electrode cables together to reduce mains pickup.[14]
Incorrect Filter Settings Use appropriate filter settings on the physiograph to remove unwanted noise without distorting the ECG signal.
Issue 3: Lack of significant cardiotoxic effect at the intended dose.
Possible Cause Troubleshooting Step
Incorrect Drug Preparation Verify the concentration and stability of the this compound solution. Ensure it is properly stored and handled.
Route of Administration The route of administration can significantly impact drug bioavailability. Intravenous administration generally produces a more rapid and potent effect than subcutaneous or intraperitoneal routes.
Insufficient Dose The cardiotoxic effects of this compound are dose-dependent.[1] A higher dose may be required to induce the desired level of cardiotoxicity.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of Emetine/Dehydroemetine on Cardiac Parameters in Animal Models

Parameter Animal Model Drug & Dose Observed Effect Reference
Force of Contraction Guinea-pig papillary muscleEmetine dihydrochloride (B599025) (8-256 µM)Concentration-dependent reduction[1]
Sinoatrial & Atrioventricular Node Activity Guinea-pig isolated nodesEmetine dihydrochloride (8-256 µM)Concentration-dependent reduction[1]
QRS Interval Rat (in vivo)Emetine (1 mg/kg, s.c., 5x/week)Prolongation starting on day 5[4]
T Wave Rat (in vivo)Emetine (1 mg/kg, s.c., 5x/week)Flattening beginning in week 4[4]
PR Interval Rat (in vivo)Emetine (1 mg/kg, s.c., 5x/week)Prolongation at the end of week 4[4]

Experimental Protocols

Electrocardiogram (ECG) Recording in Anesthetized Rats

Objective: To monitor cardiac electrical activity following this compound administration.

Materials:

  • Anesthetic (e.g., thiopental, 50 mg/kg body weight, intraperitoneally)[15]

  • Animal operation table

  • Subcutaneous needle electrodes

  • Student's physiograph or similar ECG recording system

  • Calipers for ECG interval measurement

Procedure:

  • Anesthetize the rat with thiopental.[15]

  • Secure the animal on the operation table.

  • Insert subcutaneous needle electrodes on the palmar surface of the front limbs and the left hind limb for standard leads. Attach a ground electrode to the right hind limb.[15]

  • Connect the electrodes to the physiograph.

  • Record the ECG at a chart speed of 50 mm/s with normal filtering.[15]

  • Allow for a 20-30 minute equilibration period before baseline recording.[16]

  • Administer this compound and record the ECG continuously or at predefined time points.

  • Measure ECG parameters (RR interval, QRS duration, QT interval) from Lead II.[15] Calculate the heart rate from the RR interval. The QT interval can be corrected for heart rate using Bazett's formula (QTc = QT/√RR).[15]

Patch-Clamp Measurement of L-type Calcium Current (ICa,L) in Isolated Cardiomyocytes

Objective: To quantify the inhibitory effect of this compound on L-type calcium channels.

Materials:

  • Isolated ventricular myocytes

  • Patch-clamp amplifier (e.g., Axopatch-200B)

  • Inverted microscope

  • Glass microelectrodes (3-5 MΩ resistance)

  • Pipette and bath solutions (specific compositions required)

  • Data acquisition and analysis software (e.g., pCLAMP)

Procedure:

  • Place isolated cardiomyocytes in a chamber on the inverted microscope and continuously superfuse with extracellular solution.[17]

  • Pull glass microelectrodes and fill with pipette solution.[17]

  • Form a gigaseal with a cardiomyocyte and rupture the patch to achieve whole-cell configuration.[17]

  • Use a voltage clamp protocol to elicit ICa,L. A typical protocol involves a holding potential of -80 mV, a brief prepulse to -40 mV to inactivate sodium channels, followed by depolarizing steps (e.g., to 0 mV for 200-250 ms).[18]

  • Record baseline ICa,L.

  • Perfuse the chamber with a solution containing this compound at the desired concentration.

  • Record ICa,L in the presence of this compound.

  • Analyze the data to determine the effect of this compound on current amplitude and kinetics. Current densities can be calculated by dividing the current amplitude by the cell capacitance.[17]

Histopathological Examination of Heart Tissue

Objective: To assess structural changes in the myocardium following this compound treatment.

Materials:

Procedure:

  • At the end of the experiment, euthanize the animal and excise the heart.

  • Fix the heart tissue in 10% neutral buffered formalin.

  • Dehydrate the tissue through a graded series of ethanol.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin wax.

  • Section the tissue at a thickness of 5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with hematoxylin and eosin.

  • Dehydrate, clear, and mount with a coverslip.

  • Examine the slides under a light microscope for evidence of myocardial damage, such as myocyte vacuolization, inflammation, and necrosis.

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Dehydroemetine_Cardiotoxicity cluster_channels Cardiac Ion Channels cluster_effects Cellular Effects cluster_cardiac Cardiac Effects This compound This compound L_type_Ca L-type Ca2+ Channel This compound->L_type_Ca Blocks K_Channel K+ Channel This compound->K_Channel Increases Permeability Na_Channel Na+ Channel This compound->Na_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca->Ca_Influx K_Efflux Increased K+ Efflux K_Channel->K_Efflux Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx Contractility Decreased Contractility Ca_Influx->Contractility Action_Potential Altered Action Potential K_Efflux->Action_Potential Na_Influx->Action_Potential Conduction Slowed Conduction Action_Potential->Conduction Arrhythmia Arrhythmias Conduction->Arrhythmia

Caption: Proposed signaling pathway of this compound cardiotoxicity.

Experimental Workflow for Assessing this compound Cardiotoxicity

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat) start->animal_model dhe_admin This compound Administration (Dose-Response) animal_model->dhe_admin monitoring In-life Monitoring dhe_admin->monitoring ecg ECG Recording (Conscious or Anesthetized) monitoring->ecg termination Euthanasia & Tissue Collection monitoring->termination data_analysis Data Analysis ecg->data_analysis biomarkers Blood Collection (Cardiac Biomarkers) biomarkers->data_analysis termination->biomarkers histopathology Histopathology of Heart Tissue termination->histopathology patch_clamp Cardiomyocyte Isolation & Patch-Clamp (optional) termination->patch_clamp histopathology->data_analysis patch_clamp->data_analysis end End data_analysis->end

Caption: General workflow for studying this compound cardiotoxicity.

Logical Relationship for Troubleshooting High Mortality

High_Mortality_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions high_mortality High Mortality Observed overdose Overdose high_mortality->overdose cumulative_toxicity Cumulative Toxicity high_mortality->cumulative_toxicity strain_sensitivity Strain Sensitivity high_mortality->strain_sensitivity verify_dose Verify Dose Calculation overdose->verify_dose reduce_dose Reduce Dose / Frequency cumulative_toxicity->reduce_dose change_strain Consider Different Strain strain_sensitivity->change_strain

Caption: Troubleshooting logic for high mortality in animal studies.

References

Protocol for reducing Dehydroemetine injection site reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating injection site reactions associated with Dehydroemetine. The following information is intended to support pre-clinical and clinical research and is not a substitute for professional medical advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it administered via injection?

This compound is an antiprotozoal agent used in the treatment of amoebiasis.[1] It is a synthetic derivative of emetine (B1671215) and is noted to be a severe irritant when administered orally, necessitating its administration via deep intramuscular injection.[1]

Q2: What are the common injection site reactions associated with this compound?

Q3: Can the formulation of this compound be altered to reduce injection site reactions?

While specific studies on reformulating this compound to reduce local reactions are limited, general principles of parenteral formulation can be applied. This includes optimizing the pH and osmolality of the vehicle, and potentially including excipients that may reduce irritation. Any reformulation would require extensive pre-clinical safety and efficacy testing.

Q4: Are there specific administration techniques that can minimize injection site reactions?

Yes, certain injection techniques are known to reduce pain and leakage of irritant medications into subcutaneous tissue. The Z-track method is a widely recommended technique for intramuscular injections of irritating substances.[1][3]

Q5: What immediate steps can be taken to alleviate discomfort after a this compound injection?

Applying a cold compress to the injection site for 15-20 minutes post-injection can help reduce pain and swelling.[1][3] Over-the-counter pain relievers may also be considered, subject to appropriate clinical and non-clinical guidelines.

Troubleshooting Guide for Injection Site Reactions

IssuePotential Cause(s)Recommended Action(s)
Severe Pain During Injection - Rapid injection speed- Cold temperature of the injectate- Administer the injection slowly (e.g., 10 seconds per milliliter)[1][3]- Allow the this compound solution to come to room temperature for approximately 30 minutes before injection[1][3]
Post-Injection Swelling and Redness - Local inflammatory response to the drug- Apply a cold compress or ice pack to the area for 15-20 minutes[1][3]- Ensure proper injection technique to minimize tissue trauma
Formation of a Hard Lump (Induration) - Localized inflammation and tissue reaction- Apply a warm compress to the area to help disperse the medication and increase blood flow[1][3]- Rotate injection sites for subsequent administrations[1][3]
Leakage of Medication at the Injection Site - Improper injection technique- Utilize the Z-track injection method to seal the medication within the muscle tissue[1][3]
Abscess Formation - Bacterial contamination of the injection site or equipment- Severe inflammatory reaction- Maintain strict aseptic technique during preparation and administration- If an abscess is suspected, seek immediate medical evaluation for potential incision and drainage, and antibiotic therapy

Quantitative Data on Injection Site Reactions

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the types of local adverse effects reported. For context, incidence rates for injection site reactions with other intramuscularly administered irritant drugs can vary widely.

Adverse EffectReported for this compoundNotes
Pain at Injection Site Yes[3]Described as a "common" side effect.
Abscess Formation Yes[1]A potential, more severe skin reaction.
Eczema-like Rash Yes[1]Also noted as a possible skin reaction.
Muscle Pain (Myalgia) Yes[1][3]Can be a local or systemic effect.

Experimental Protocols

Protocol 1: Z-Track Intramuscular Injection Technique

This protocol describes the Z-track method for administering this compound to minimize local irritation and medication leakage.

Materials:

  • This compound solution for injection

  • Appropriate size sterile syringe and needle

  • Alcohol swabs

  • Sterile gauze

  • Sharps disposal container

Procedure:

  • Preparation:

    • Ensure the this compound solution is at room temperature.

    • Draw the prescribed dose of this compound into the syringe.

    • Select a suitable intramuscular injection site (e.g., ventrogluteal or vastus lateralis muscle).

    • Cleanse the selected site with an alcohol swab and allow it to air dry completely.

  • Administration:

    • With the non-dominant hand, pull the skin and subcutaneous tissue laterally or downwards about 1-1.5 inches (2.5-3.8 cm) from the injection site.

    • Hold the syringe like a dart at a 90-degree angle to the skin.

    • Insert the needle with a quick, smooth motion deep into the muscle.

    • Aspirate for 5-10 seconds to check for blood return. If blood appears, withdraw the needle and prepare a new injection.

    • If no blood is aspirated, inject the medication slowly, at a rate of approximately 10 seconds per milliliter.

    • Wait for 10 seconds after the injection is complete before withdrawing the needle.

  • Post-Injection:

    • Simultaneously withdraw the needle and release the displaced skin and tissue. This creates a "Z" shaped track that seals the medication in the muscle.

    • Apply gentle pressure to the site with a dry sterile gauze. Do not massage the area, as this can cause irritation.

    • Dispose of the syringe and needle in a sharps container.

Protocol 2: Formulation Modification for Reduced Irritation (Hypothetical)

This protocol outlines a general approach for the experimental reformulation of an irritant intramuscular drug like this compound. This is a hypothetical protocol and would require extensive validation.

Objective: To develop a formulation of this compound with reduced potential for injection site reactions.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • A selection of biocompatible buffers (e.g., phosphate, citrate, histidine)

  • Tonicity-adjusting agents (e.g., sodium chloride, mannitol)

  • Solubilizing agents/surfactants (e.g., polysorbate 80, cyclodextrins)

  • pH meter, osmometer

  • In vitro cell culture models (e.g., muscle cell lines)

  • In vivo animal models

Methodology:

  • Excipient Screening:

    • Prepare a series of small-scale formulations of this compound with varying excipients.

    • Evaluate the effect of different buffers on the pH and stability of the this compound solution.

    • Assess the impact of tonicity-adjusting agents on the osmolality of the formulations, aiming for isotonicity where possible.

    • Investigate the use of solubilizing agents to potentially reduce the concentration of free drug at the injection site, which may decrease irritation.

  • In Vitro Cytotoxicity Testing:

    • Expose a relevant muscle cell line (e.g., C2C12 myoblasts) to the different this compound formulations.

    • Assess cell viability using assays such as MTT or LDH release to identify formulations with lower cytotoxicity.

  • In Vivo Local Tolerance Studies:

    • Select the most promising formulations from in vitro testing for evaluation in a suitable animal model (e.g., rabbit, rat).

    • Administer the formulations via intramuscular injection.

    • Monitor the injection sites for signs of irritation (erythema, edema) at regular intervals.

    • Perform histopathological examination of the injection site tissue to assess the degree of inflammation and muscle damage.

  • Data Analysis:

    • Compare the in vitro and in vivo results of the experimental formulations to the standard this compound formulation.

    • Select the lead candidate formulation with the most favorable safety and tolerance profile for further development.

Visualizations

Dehydroemetine_Action_and_Inflammation cluster_0 This compound Action on Protozoa cluster_1 Injection Site Inflammatory Cascade This compound This compound Ribosome Protozoal 40S Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Protozoal Cell Death Protein_Synthesis->Cell_Death Leads to IM_Injection Intramuscular Injection of this compound Tissue_Injury Muscle Fiber Injury (Sterile) IM_Injection->Tissue_Injury DAMPs Release of DAMPs (e.g., HMGB1, ATP) Tissue_Injury->DAMPs Macrophages Resident Macrophages DAMPs->Macrophages Activate Cytokines_Chemokines Release of Cytokines & Chemokines (TNF-α, IL-1β, CXCL1, CXCL2) Macrophages->Cytokines_Chemokines Neutrophil_Recruitment Neutrophil Recruitment Cytokines_Chemokines->Neutrophil_Recruitment Recruit Inflammation Local Inflammation (Pain, Swelling, Redness) Neutrophil_Recruitment->Inflammation Contribute to

Caption: Mechanism of this compound and the inflammatory pathway at the injection site.

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Analysis & Selection A Excipient Screening (Buffers, Tonicity Agents) B Formulation Optimization (pH, Osmolality) A->B C Cytotoxicity Assays (Muscle Cell Lines) B->C D Local Tolerance Studies (Animal Models) C->D E Histopathology of Injection Sites D->E F Data Comparison and Lead Formulation Selection E->F

Caption: Workflow for developing a reduced-irritation this compound formulation.

References

Dehydroemetine degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and storage conditions of dehydroemetine (B1670200).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under controlled conditions to ensure its stability and efficacy.[1][2] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] For the solid form (this compound dihydrochloride), it should be kept in a tightly closed container.[4]

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from its structural analogue, emetine. The primary known degradation pathway is oxidative degradation. Under oxidative stress, the this compound molecule is susceptible to cleavage, particularly at the isoquinoline (B145761) rings.

Q3: What are the likely degradation products of this compound?

A3: Based on studies of the closely related compound emetine, the main degradation products of this compound under oxidative conditions are expected to be:

  • m-Hemipinic acid (4,5-dimethoxyphthalic acid) [5]

  • 6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline [5]

These products result from the oxidative cleavage of the this compound molecule.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the intact drug from its degradation products. The use of a photodiode array (PDA) detector can aid in peak purity analysis and identification of degradants.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected loss of this compound potency in solution. Improper storage conditions (e.g., exposure to light, elevated temperature).Prepare fresh solutions for in-vivo experiments on the day of use. For stock solutions, adhere strictly to recommended storage temperatures (-20°C for short-term, -80°C for long-term).[3]
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound due to stress factors in the experimental setup (e.g., incompatible solvents, extreme pH).Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure all solvents and excipients are compatible with this compound.
Precipitation observed in this compound stock solution. Poor solubility or storage at an inappropriate temperature.To aid dissolution, sonication or gentle heating can be used. Ensure the stock solution is clear before use. Store at the recommended temperatures to maintain solubility.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationReference
Solid (Dihydrochloride salt)Tightly closed containerRoom temperature (below 30°C)As per expiry date[4][6]
Stock SolutionIn appropriate solvent (e.g., DMSO)-20°CUp to 1 month[3]
Stock SolutionIn appropriate solvent (e.g., DMSO)-80°CUp to 6 months[3]
InjectionControlled room temperature15°C to 25°CAs per expiry date[2]

Table 2: Summary of Potential this compound Degradation under Forced Conditions (Qualitative)

Stress ConditionExpected DegradationPotential Degradation Products (inferred from Emetine)
Acid Hydrolysis LikelyHydrolysis of ether linkages, cleavage of the isoquinoline rings.
Base Hydrolysis LikelySimilar to acid hydrolysis, potentially at a different rate.
Oxidation (e.g., H₂O₂) HighCleavage of the molecule.
Thermal PossibleDependent on temperature and duration.
Photolytic (UV/Vis light) PossiblePhotochemical reactions leading to various degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of DMSO, PEG300, and Tween-80 for in-vivo preparations) at a concentration of 1 mg/mL.[3]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 30 minutes.

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed powder in a suitable solvent to achieve a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution (1 mg/mL) to UV light (254 nm) and visible light for 7 days.

    • Analyze the stressed sample by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity of the this compound peak and to obtain UV spectra of the degradation products.

  • If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Visualizations

Dehydroemetine_Degradation_Pathway This compound This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂, KMnO₄) This compound->Oxidative_Stress Exposure Intermediate Unstable Intermediates Oxidative_Stress->Intermediate Induces Product1 m-Hemipinic Acid Intermediate->Product1 Cleavage Product2 6,7-dimethoxy-1-oxo- 1,2,3,4-tetrahydroisoquinoline Intermediate->Product2 Cleavage & Rearrangement

Caption: Inferred oxidative degradation pathway of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (105°C, solid) Prep->Thermal Photo Photolytic (UV/Vis light) Prep->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Characterize Degradants & Determine Degradation Profile LCMS->Report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Overcoming Dehydroemetine Resistance in Parasitic Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on dehydroemetine (B1670200) resistance in parasitic strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a synthetic analogue of emetine (B1671215), primarily acts by inhibiting protein synthesis in parasites.[1][2] It binds to the 40S ribosomal subunit, which stalls the translocation step of polypeptide chain elongation, ultimately leading to cell death.[1][2]

Q2: What are the known mechanisms of this compound resistance in parasites?

The most well-documented mechanism of resistance, particularly in Entamoeba histolytica, is the overexpression of P-glycoprotein (P-gp) efflux pumps.[3][4][5] These membrane proteins actively transport this compound out of the parasite's cell, reducing the intracellular drug concentration to sub-lethal levels.[3][6] Key genes involved in this process in E. histolytica are EhPgp1 and EhPgp5.[3][4] The expression of EhPgp5 is inducible by the presence of the drug.[3][7]

Q3: Can this compound resistance be reversed?

Yes, in some cases. Resistance mediated by P-glycoprotein efflux pumps can often be reversed by calcium channel blockers like verapamil (B1683045).[8][9] Verapamil is thought to competitively inhibit the P-gp transporter, thereby increasing the intracellular concentration of the primary drug.[9][10][11]

Q4: Are there other potential mechanisms of resistance besides efflux pumps?

While efflux pumps are a primary mechanism, other possibilities in protozoan parasites include alterations in the drug's target (the ribosome) through mutation, though this is less commonly reported for emetine and this compound.[12] Parasites can also develop resistance through metabolic inactivation of the drug or by up-regulating metabolic bypass pathways.[13]

Troubleshooting Guides

Problem 1: Failure to Induce this compound Resistance in Vitro
Possible Cause Troubleshooting Step
Initial this compound concentration is too high. Start with a very low, sub-lethal concentration of this compound (e.g., the IC25 or lower) and gradually increase the concentration in a stepwise manner over a prolonged period (weeks to months).
Parasite culture is not healthy. Ensure the parasite culture is in the logarithmic growth phase and has high viability before starting the drug selection process. Use freshly prepared media and monitor for any signs of stress or contamination.
Inadequate exposure time. The development of resistance is a gradual process. Maintain continuous drug pressure on the culture for an extended duration.
Loss of resistant parasites during subculturing. When subculturing, ensure that a sufficient number of viable parasites are transferred to the new culture medium containing this compound.
Problem 2: Inconsistent Results in In Vitro Susceptibility Assays
Possible Cause Troubleshooting Step
Variable parasite density. Standardize the initial parasite inoculum for each assay. Inconsistent cell numbers will lead to variability in the IC50 values.
Drug degradation. Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Inconsistent incubation conditions. Ensure that the temperature, CO2 levels (if applicable), and humidity are consistent across all experiments.
Subjective endpoint determination. Utilize a quantitative and objective method for determining parasite viability, such as a colorimetric assay (e.g., NBT reduction assay) or a fluorescence-based assay, to minimize user bias.[14]
Problem 3: Loss of the Resistant Phenotype
Possible Cause Troubleshooting Step
Removal of drug pressure. Resistance mediated by the overexpression of efflux pumps can sometimes be unstable in the absence of the selective agent. It is crucial to continuously culture the resistant strain in the presence of this compound.
Contamination with wild-type parasites. Ensure strict aseptic techniques to prevent contamination of the resistant culture with sensitive parasites. Periodically re-clone the resistant population to maintain a homogenous culture.

Quantitative Data

Table 1: In Vitro Susceptibility of Entamoeba histolytica to Emetine

StrainDescriptionIC50 (µg/mL)
HM1:IMSSEmetine-sensitive (Wild-Type)5
Emetine-Resistant Clone 1Lab-induced resistant14
Emetine-Resistant Clone 2Lab-induced resistant14

Data sourced from Prabhu R, et al. (2000).[1]

Table 2: In Vitro Susceptibility of Entamoeba Isolates to Emetine

Isolate TypeNumber of IsolatesMean IC50 (µM)
E. histolytica (Reference Strain HM1:IMSS)129.9
E. histolytica (Clinical Isolates)1531.2
E. dispar (Clinical Isolates)3032.8

Data sourced from Bansal D, et al. (2004).[14]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance in Entamoeba histolytica
  • Establish a Healthy Culture: Begin with a healthy, axenically cultured population of E. histolytica (e.g., strain HM1:IMSS) in the logarithmic phase of growth in a suitable medium like TYI-S-33.

  • Determine the Initial IC50: Perform an in vitro susceptibility assay (see Protocol 2) to determine the baseline 50% inhibitory concentration (IC50) of this compound for the wild-type strain.

  • Initiate Drug Pressure: Start by exposing the parasite culture to a sub-lethal concentration of this compound, typically the IC25 (the concentration that inhibits 25% of the parasite population).

  • Gradual Dose Escalation: Once the culture has adapted and is growing robustly at the initial concentration, gradually increase the this compound concentration in small increments (e.g., 1.25 to 1.5-fold).

  • Monitor and Subculture: Continuously monitor the culture for growth and viability. Subculture the parasites as needed, always maintaining the drug pressure in the fresh medium.

  • Clonal Selection: Once the culture can tolerate a significantly higher concentration of this compound compared to the initial IC50, isolate clonal populations. This can be achieved by methods such as limiting dilution or plating on semi-solid agar (B569324) containing the selective concentration of the drug.[1]

  • Characterize Resistant Clones: For each isolated clone, determine the new IC50 value to quantify the level of resistance.

  • Maintain Resistant Stock: Cryopreserve aliquots of the resistant clones and continuously culture them in the presence of the selective concentration of this compound to maintain the resistant phenotype.

Protocol 2: In Vitro this compound Susceptibility Assay for Entamoeba histolytica

This protocol is adapted from the nitroblue tetrazolium (NBT) reduction assay.[14]

  • Parasite Preparation: Harvest E. histolytica trophozoites from a 24-hour old culture in the logarithmic growth phase. Centrifuge, wash, and resuspend the parasites in fresh medium. Adjust the parasite concentration to 3 x 10^5 parasites/mL.[14]

  • Drug Dilution Series: Prepare a stock solution of this compound in DMSO.[14] Perform serial two-fold dilutions of the drug in a 96-well microtiter plate using the culture medium as the diluent. Include a drug-free control (medium with DMSO) and a blank (medium only).

  • Incubation: Add the parasite suspension to each well of the microtiter plate. Incubate the plate under appropriate anaerobic or low-oxygen conditions at 37°C for 48 hours.

  • Viability Assessment (NBT Assay):

    • Prepare a fresh solution of NBT in the culture medium.

    • Add the NBT solution to each well and incubate for an additional 2-3 hours at 37°C.

    • Viable parasites will reduce the yellow NBT to a blue formazan (B1609692) precipitate.

    • Stop the reaction by adding a stopping solution (e.g., 5% acetic acid).

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.

    • Plot the percentage of inhibition against the drug concentration on a logarithmic scale.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for EhPgp1 and EhPgp5 Expression
  • RNA Extraction: Isolate total RNA from both this compound-sensitive (wild-type) and this compound-resistant E. histolytica trophozoites using a suitable RNA extraction kit or the TRIzol method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design specific primers for the target genes (EhPgp1 and EhPgp5) and a stable reference gene (e.g., actin or GAPDH) for normalization.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. The reaction mixture typically includes the master mix, forward and reverse primers, cDNA template, and nuclease-free water.[15]

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[15]

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in the expression of EhPgp1 and EhPgp5 in the resistant strain compared to the sensitive strain, normalized to the reference gene.

Visualizations

Dehydroemetine_Resistance_Pathway cluster_extracellular Extracellular cluster_cell Parasite Cell This compound (Extracellular) This compound (Extracellular) This compound (Intracellular) This compound (Intracellular) This compound (Extracellular)->this compound (Intracellular) Enters Cell Protein Synthesis Inhibition Protein Synthesis Inhibition This compound (Intracellular)->Protein Synthesis Inhibition Inhibits Transcription Factors Transcription Factors This compound (Intracellular)->Transcription Factors Induces P-glycoprotein (EhPgp5) P-glycoprotein (EhPgp5) This compound (Intracellular)->P-glycoprotein (EhPgp5) Substrate Cell Death Cell Death Protein Synthesis Inhibition->Cell Death EhPgp5 Promoter (ERE) EhPgp5 Promoter (ERE) Transcription Factors->EhPgp5 Promoter (ERE) Binds to EhPgp5 Gene EhPgp5 Gene EhPgp5 Promoter (ERE)->EhPgp5 Gene Activates Transcription EhPgp5 mRNA EhPgp5 mRNA EhPgp5 Gene->EhPgp5 mRNA Transcription EhPgp5 mRNA->P-glycoprotein (EhPgp5) Translation P-glycoprotein (EhPgp5)->this compound (Extracellular) Efflux

Caption: Signaling pathway of inducible this compound resistance in E. histolytica.

Experimental_Workflow cluster_induction Resistance Induction cluster_characterization Characterization cluster_output Output start Start with Wild-Type Parasite Culture ic50_initial Determine Initial IC50 start->ic50_initial drug_pressure Apply Gradual Drug Pressure ic50_initial->drug_pressure cloning Isolate Resistant Clones drug_pressure->cloning ic50_resistant Determine IC50 of Resistant Clones cloning->ic50_resistant gene_expression Analyze Gene Expression (e.g., qRT-PCR for EhPgp) ic50_resistant->gene_expression data Quantitative Data (IC50, Fold Change) ic50_resistant->data reversal Test Reversal of Resistance (e.g., with Verapamil) gene_expression->reversal gene_expression->data reversal->data

Caption: Experimental workflow for inducing and characterizing this compound resistance.

References

Technical Support Center: Dehydroemetine In Vivo Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroemetine in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic antiprotozoal agent.[1] It is an isoquinoline (B145761) alkaloid and a derivative of emetine, but with fewer side effects.[1] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[2] It binds to the 40S subunit of the ribosome, which interferes with the translocation step of polypeptide chain elongation, ultimately leading to cell growth arrest and death.[2]

Q2: What are the known major side effects and toxicities of this compound in vivo?

A2: The most significant dose-limiting toxicity of this compound is cardiotoxicity, which can manifest as arrhythmias, hypotension, and myocarditis.[3][4] Other reported side effects include pain at the injection site, muscle weakness, nausea, vomiting, and diarrhea.[3] Due to its cardiotoxic potential, careful monitoring of cardiovascular parameters is often recommended during in vivo studies.[4]

Q3: How can I prepare this compound for in vivo administration?

A3: this compound dihydrochloride (B599025) is sparingly soluble in water. For research purposes, stock solutions can be prepared in DMSO.[5] For in vivo administration, further dilution in appropriate vehicles is necessary. One suggested solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option involves using a solubilizing agent like SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[5] It is crucial to ensure the final formulation is clear, sterile, and has a pH within a physiologically acceptable range (the pH of a 30 mg/mL solution in water is between 3.5-5.0).[6]

Q4: Are there any advanced drug delivery systems being explored for this compound?

A4: Yes, research has been conducted on novel drug delivery systems to improve the therapeutic index of this compound. For instance, this compound nanoparticles have been developed for the treatment of visceral leishmaniasis. Encapsulating cardiotoxic drugs in nanoparticles or liposomes is a known strategy to alter biodistribution, potentially reducing accumulation in the heart and mitigating cardiac side effects.[7][8] These systems can also improve solubility and stability.[9]

Q5: What are the key considerations when designing an in vivo study with this compound?

A5: Key considerations include:

  • Toxicity Monitoring: Due to its cardiotoxicity, a pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model. Monitoring for signs of distress, weight loss, and cardiovascular changes (if equipment is available) is crucial.[10]

  • Route of Administration: this compound is typically administered via intramuscular (IM) or intravenous (IV) injection.[2][11] The choice of route can significantly impact the pharmacokinetic and toxicity profiles.

  • Formulation: The vehicle used to dissolve and administer this compound should be well-tolerated and not cause adverse effects on its own. Ensure the formulation is sterile and non-irritating.[6]

  • Control Groups: Appropriate vehicle control groups are essential to differentiate the effects of the drug from those of the delivery vehicle.

Troubleshooting Guides

Issue 1: Precipitation or Poor Solubility of this compound Formulation
Symptom Possible Cause Suggested Solution
The final solution is cloudy or contains visible particles.- The concentration of this compound exceeds its solubility in the chosen vehicle.- The pH of the solution is not optimal.- The temperature of the solution is too low.- Decrease the concentration of this compound.- Use a co-solvent system (e.g., DMSO, PEG300, Tween-80) to improve solubility.[5]- Consider using a solubilizing agent like a cyclodextrin (B1172386) (e.g., SBE-β-CD).[5]- Gently warm the solution or use sonication to aid dissolution, but be mindful of the drug's stability at higher temperatures.[5]- Adjust the pH of the vehicle, staying within a biocompatible range (typically pH 4.5-8.0 for injections).[12]
The drug precipitates out of solution after a short period.- The formulation is not stable at the storage temperature.- Interaction between this compound and components of the vehicle.- Prepare the formulation fresh before each use.- Store the stock solution at -20°C or -80°C as recommended.[5]- Evaluate the stability of the final formulation over the intended use period.
Issue 2: Adverse Events Observed in Animals Post-Injection
Symptom Possible Cause Suggested Solution
Inflammation, swelling, or signs of pain at the injection site (for IM or SC routes).- The formulation is irritating (e.g., due to pH, high concentration of co-solvents, or drug properties).- Improper injection technique causing tissue damage.[6]- Reduce the concentration of this compound and any potentially irritating excipients (like DMSO).- Increase the injection volume while staying within recommended limits for the site and animal species to lower the concentration.[12]- Ensure the pH of the formulation is near neutral.- Rotate injection sites for subsequent doses.[6]- Review and refine injection technique to minimize tissue trauma.[13]
Lethargy, hunched posture, ruffled fur, or sudden death shortly after dosing.- Acute toxicity, potentially cardiotoxicity.[3]- Anaphylactic reaction to the drug or vehicle.- Immediately lower the dose. Conduct a dose-response study to find a better-tolerated dose.- Administer the injection more slowly for IV infusions to avoid rapid peak concentrations.- Consider a different route of administration (e.g., IM instead of IV) which may have a slower absorption rate.- Evaluate the possibility of encapsulating this compound in a nanoparticle or liposomal system to reduce acute toxicity.[7][8]
Weight loss or reduced activity over several days of dosing.- Cumulative toxicity.- Reduce the dosing frequency (e.g., every other day instead of daily).- Lower the dose for the remainder of the study.- Implement supportive care for the animals (e.g., hydration, supplemental nutrition).- Consider a drug delivery system that provides a sustained release, which may reduce peak plasma concentrations and associated toxicity.

Data Presentation

Table 1: In Vitro Potency of this compound Analogs Against P. falciparum

CompoundTarget StrainIC₅₀ (nM)
(-)-R,S-dehydroemetineK1 (multidrug-resistant)71.03 ± 6.1
(-)-S,S-dehydroisoemetineK1 (multidrug-resistant)2070 ± 260
Data sourced from a study on the repositioning of this compound for malaria.

Table 2: Recommended Dosing for this compound (Traditional Use)

PopulationDoseRouteDuration
Adult1 mg/kg/day (up to 60mg/day)IM4-6 days
Pediatric (20kg)1 mg/kgIMEvery 12 hours (max 10 days)
Neonatal (3kg)0.5 - 0.7 mg/kgIMEvery 12 hours (max 10 days)
These are traditional clinical doses and should be adapted for preclinical models based on tolerability studies.[3][14][15]

Experimental Protocols

Protocol 1: Preparation and Administration of a Standard this compound Solution for In Vivo Studies
  • Preparation of this compound Stock Solution (10 mg/mL):

    • Aseptically weigh the required amount of this compound dihydrochloride (MW: 551.6 g/mol ).

    • In a sterile environment (e.g., a laminar flow hood), dissolve the powder in sterile, newly opened DMSO to a final concentration of 10 mg/mL.[5]

    • Vortex and/or sonicate briefly if needed to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months.[5]

  • Preparation of Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse):

    • Thaw an aliquot of the 10 mg/mL stock solution.

    • Prepare the vehicle: a sterile mixture of 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile tube, add the required volume of the this compound stock solution. For a 1 mL final volume, this would be 100 µL.

    • Add the vehicle components sequentially while vortexing gently: 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[5]

    • Ensure the final solution is clear and free of precipitates. Prepare this dosing solution fresh on the day of administration.

  • Intramuscular (IM) Administration to a Mouse:

    • Restrain the mouse securely.

    • Disinfect the skin over the quadriceps or hamstring muscle of the hind limb with 70% alcohol.[13]

    • Using an appropriate gauge needle (e.g., 27G), insert the needle into the muscle, directed away from the femur to avoid the sciatic nerve.[6][11]

    • Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[13]

    • Inject the calculated volume (e.g., 200 µL for a 10 mg/kg dose in a 20g mouse) slowly and steadily. The maximum recommended volume for a single IM site in a mouse is typically low (e.g., 20-30 µL), so the dose may need to be split between multiple sites if the volume is large.[12]

    • Withdraw the needle and apply gentle pressure to the site if necessary.

    • Monitor the animal for any adverse reactions.

Protocol 2: Hypothetical Protocol for Evaluating a Novel Liposomal this compound Formulation
  • Formulation of Liposomal this compound:

    • (This is a hypothetical example, as a specific protocol for this compound is not available in the provided search results. This is based on common liposome (B1194612) preparation methods for isoquinoline alkaloids).[9][16]

    • Prepare a lipid film of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of 55:40:5.

    • Hydrate the lipid film with a solution of this compound dihydrochloride in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0) to form multilamellar vesicles (MLVs).

    • Subject the MLVs to repeated freeze-thaw cycles followed by extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.

    • Remove unencapsulated this compound using a size exclusion chromatography column.

    • Characterize the final liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug load.

  • In Vivo Comparative Study Design:

    • Animal Model: Use a relevant animal model (e.g., a tumor xenograft model if investigating anticancer effects, or an infection model for antiparasitic activity).

    • Study Groups (n=8-10 animals/group):

      • Vehicle Control (the vehicle used for the standard formulation)

      • Empty Liposomes Control

      • Standard this compound Solution (prepared as in Protocol 1) at Dose X

      • Liposomal this compound at Dose X

      • (Optional) Liposomal this compound at a higher dose (e.g., 1.5X or 2X) to assess if the formulation improves the therapeutic window.

    • Administration: Administer the formulations via IV injection.

    • Endpoints:

      • Efficacy: Monitor the primary efficacy endpoint (e.g., tumor volume, parasite load) over time.

      • Toxicity: Monitor animal body weight, clinical signs of toxicity, and perform terminal blood collection for complete blood count (CBC) and serum chemistry (including markers of cardiac and liver function).

      • Pharmacokinetics (Satellite group): Collect blood samples at various time points post-injection to determine the plasma concentration of this compound in the standard vs. liposomal formulation groups.

      • Biodistribution (Satellite group): At the end of the study, collect major organs (heart, liver, spleen, kidneys, tumor/infected tissue) to quantify this compound accumulation.

Visualizations

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Analysis & Decision A Characterize this compound (Solubility, Stability) B Define Target Product Profile (Route, Dose, Indication) A->B C Select Delivery System (e.g., Standard Solution, Liposomes, Nanoparticles) B->C D Optimize Formulation (Excipients, Drug Load) C->D E Characterize Formulation (Size, Purity, Release Profile) D->E F Pilot Tolerability Study (MTD) E->F G Pharmacokinetic (PK) Study F->G H Efficacy Study in Disease Model F->H J Compare Efficacy & Safety Profiles G->J I Toxicology & Biodistribution H->I I->J K Lead Formulation Selection J->K

Caption: Workflow for optimizing this compound drug delivery.

G cluster_0 Local Site Reaction (IM/SC) cluster_1 Systemic Toxicity (Lethargy, Weight Loss) start Adverse Event Observed Post-Injection A Reduce concentration of drug/excipients start->A B Check formulation pH start->B C Rotate injection sites start->C D Is it acute (within hours)? start->D G Is it cumulative (over days)? start->G E Lower the dose D->E Yes F Slow IV infusion rate D->F Yes I Consider novel formulation (e.g., liposomes) to alter PK E->I G->E Yes H Reduce dosing frequency G->H Yes

Caption: Troubleshooting adverse events in vivo.

G cluster_ribosome Eukaryotic Ribosome (80S) ribo_60s 60S Subunit ribo_40s 40S Subunit ribo_40s->block Inhibits Translocation DHE This compound DHE->ribo_40s Binds to 40S Subunit elongation Polypeptide Chain Elongation protein Functional Protein elongation->protein

Caption: Mechanism of action of this compound.

References

Validation & Comparative

Dehydroemetine vs. Emetine: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of dehydroemetine (B1670200) and emetine (B1671215), two closely related isoquinoline (B145761) alkaloids. While both compounds are known for their potent biological activities, including antiprotozoal and potential anticancer effects, they exhibit differences in their cytotoxic profiles. This analysis is supported by experimental data from various studies to aid in research and development decisions.

Overview and Mechanism of Action

Emetine, a natural alkaloid from the ipecacuanha plant, and its synthetic derivative, this compound, share a primary mechanism of action: the inhibition of protein synthesis.[1][2][3] Both molecules bind to the 40S ribosomal subunit, which interferes with the translocation step of tRNA during translation, ultimately leading to cell death.[1][4]

Beyond this fundamental mechanism, emetine has been shown to induce apoptosis through the regulation of pro-apoptotic and anti-apoptotic gene products.[5][6] It can also interfere with DNA and RNA synthesis.[6] this compound is reported to have a similar mechanism of action to emetine but is generally considered to be less toxic.[2][7][8] This reduced toxicity is potentially attributed to its more rapid elimination from the body, particularly from cardiac tissue.[7]

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of emetine and this compound across various cell lines.

Table 1: Comparative Inhibitory Concentrations (IC50)

CompoundCell LineAssay TypeIC50Reference
Emetine BEC-hACE2Protein Synthesis Inhibition~ 0.12 µM[9]
This compound BEC-hACE2Protein Synthesis Inhibition97% inhibition at 1 µM[9]
Emetine HCT116 (Colon Cancer)Cell Viability0.06 µM[10]
Emetine MGC803 (Gastric Cancer)Cell Growth0.0497 µM[11]
Emetine HGC-27 (Gastric Cancer)Cell Growth0.0244 µM[11]
Emetine Jurkat (T-cell Leukemia)Cell Viability0.64 µM[12]
Emetine NB4 (Promyelocytic Leukemia)Cell Viability3.96 µM[12]
Emetine MRC-5 (Non-cancerous Lung Fibroblast)Cell Viability3.79 µM[10][12]
Emetine BJ (Non-cancerous Fibroblast)Cell Viability3.74 µM[10][12]
Emetine PBMC (Non-cancerous)Cell Viability2.44 µM[10][12]

Table 2: Antiviral Activity and Cytotoxicity

CompoundVirusCell LineEC50/IC50 (Antiviral)CC50 (Cytotoxicity)Reference
Emetine SARS-CoV-2Vero E60.00771 µM2.17 µM[13]
Emetine Enterovirus A71RD49 nM10 µM[13]
Emetine HCoV-OC43N/A~50-100 nMN/A[9][14]
This compound HCoV-OC43N/A~50-100 nMN/A[9][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Cell Viability and Cytotoxicity Assays (General Protocol)
  • Cell Culture: Human cancer and non-cancerous cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or emetine for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue assays.[12][15] These assays measure the metabolic activity of viable cells. The absorbance is read using a microplate reader, and the IC50 values (the concentration of the drug that inhibits 50% of cell growth or viability) are calculated.

Protein Synthesis Inhibition Assay
  • Cell Lysate Preparation: Cell-free lysates are prepared from cultured cells to isolate the machinery required for protein synthesis.

  • In Vitro Translation: The lysates are incubated with a reaction mixture containing amino acids (including a radiolabeled amino acid like ³H-leucine), ATP, GTP, and the test compounds (this compound or emetine) at various concentrations.

  • Measurement of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without the drug.

Visualizing Mechanisms and Workflows

Signaling Pathways Affected by Emetine

Emetine's cytotoxic effects extend beyond protein synthesis inhibition, involving the modulation of several key signaling pathways implicated in cancer cell survival and proliferation.

Emetine_Signaling_Pathways cluster_inhibition Inhibition cluster_induction Induction Emetine Emetine Protein_Synthesis Protein Synthesis (40S Ribosome) Emetine->Protein_Synthesis Wnt_BetaCatenin Wnt/β-catenin Pathway Emetine->Wnt_BetaCatenin PI3K_AKT PI3K/AKT Pathway Emetine->PI3K_AKT Hippo_YAP Hippo/YAP Pathway Emetine->Hippo_YAP Apoptosis Apoptosis Emetine->Apoptosis Oxidative_Stress Oxidative Stress Emetine->Oxidative_Stress Protein_Synthesis->Apoptosis Wnt_BetaCatenin->Apoptosis PI3K_AKT->Apoptosis Hippo_YAP->Apoptosis Oxidative_Stress->Apoptosis Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Line Culture Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Addition 3. Addition of Test Compound (this compound/Emetine) Cell_Seeding->Compound_Addition Incubation 4. Incubation (e.g., 24, 48, 72 hours) Compound_Addition->Incubation Cytotoxicity_Assay 5. Cytotoxicity Assay (e.g., MTT, Alamar Blue) Incubation->Cytotoxicity_Assay Data_Reading 6. Data Reading (Plate Reader) Cytotoxicity_Assay->Data_Reading IC50_Calculation 7. IC50 Calculation Data_Reading->IC50_Calculation

References

Comparative Efficacy of Dehydroemetine and Metronidazole in the Treatment of Amoebiasis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. Treatment primarily relies on tissue-active agents to eradicate invasive trophozoites, followed by a luminal agent to eliminate cysts. For decades, metronidazole (B1676534), a nitroimidazole antibiotic, has been the cornerstone of therapy for invasive amoebiasis. Dehydroemetine (B1670200), a synthetic derivative of the ipecac alkaloid emetine, serves as an alternative, particularly in cases of severe disease or treatment failure with metronidazole. This guide provides an objective comparison of the efficacy, mechanisms of action, and safety profiles of these two critical anti-amoebic drugs, supported by experimental data.

Mechanism of Action

The fundamental difference between this compound and metronidazole lies in their cellular targets and mode of action.

  • This compound: This agent acts as a potent inhibitor of protein synthesis. It binds irreversibly to the 40S ribosomal subunit of the parasite, which blocks the translocation step of polypeptide chain elongation, leading to the death of the trophozoite.[1][2][3] It has no effect on the cyst stage of the parasite.[1][4]

  • Metronidazole: As a 5-nitroimidazole, metronidazole is a prodrug that requires reductive activation within the anaerobic environment of the E. histolytica trophozoite.[5][6] The parasite's metabolic pathways, involving enzymes like ferredoxin, reduce the nitro group of the drug, generating highly reactive nitro radicals.[7][8] These cytotoxic metabolites induce cell death by causing strand breakage and destabilization of the parasite's DNA, thereby inhibiting nucleic acid synthesis.[4][5][6] Metronidazole is highly effective against trophozoites but does not eradicate cysts.[4][9]

Mechanism_of_Action cluster_DHE This compound (DHE) cluster_MTZ Metronidazole (MTZ) DHE This compound Ribosome Parasite 40S Ribosomal Subunit DHE->Ribosome Binds to Translocation tRNA Translocation Ribosome->Translocation Inhibits ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis CellDeath_DHE Trophozoite Death ProteinSynthesis->CellDeath_DHE Inhibition leads to MTZ Metronidazole (Prodrug) Activation Reductive Activation (e.g., by Ferredoxin) MTZ->Activation Enters Trophozoite Radicals Cytotoxic Nitro Radicals Activation->Radicals Forms DNA Parasite DNA Radicals->DNA Damages CellDeath_MTZ Trophozoite Death DNA->CellDeath_MTZ Damage leads to

Caption: Comparative mechanisms of action for this compound and Metronidazole.

In-Vitro Efficacy

In-vitro studies are crucial for determining the direct activity of a compound against a pathogen. The following table summarizes the minimal inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and metronidazole against E. histolytica.

Table 1: Comparative In-Vitro Susceptibility of E. histolytica

DrugParameterConcentration Range (µg/mL)Study Reference
This compound MIC0.125 - 1.0[10]
IC50 (Emetine)~31.2 (µM)[11]
Metronidazole MIC0.0625 - 0.125[10]
IC50~13.2 (µM)[11]
EC50~8-9 (µM) or ~1.37-1.54 (µg/mL)[12]

Note: Data indicates metronidazole is generally more potent in vitro than this compound.[10][13]

A representative protocol for determining the in-vitro activity of anti-amoebic drugs is described below.

References

Validating the Molecular Targets of Dehydroemetine: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR-based target validation with other established methodologies for elucidating the molecular targets of Dehydroemetine. This compound, a synthetic analog of emetine, is known for its antiprotozoal activity, primarily through the inhibition of protein synthesis.[1][2][3][4] While its primary target is believed to be the 40S ribosomal subunit, rigorously validating this and identifying potential off-targets is crucial for its development as a therapeutic agent, including its exploration in cancer therapies.[1][5] This guide details experimental protocols and presents data in a comparative format to assist researchers in selecting the most appropriate target validation strategy.

The Rise of CRISPR in Target Validation

CRISPR-Cas9 technology has emerged as a powerful tool for drug target identification and validation due to its precision, scalability, and versatility.[6][][8][9][10] Unlike traditional methods that often rely on transient knockdown or chemical inhibition, CRISPR allows for permanent gene editing, providing a clearer link between a genetic target and a drug's phenotypic effect.[6] CRISPR-based approaches such as CRISPR knockout (CRISPR-KO), interference (CRISPRi), and activation (CRISPRa) offer a multifaceted approach to understanding gene function and its relation to drug sensitivity.[6][]

This compound's Known Mechanism of Action

This compound exerts its antiprotozoal effect by inhibiting protein synthesis.[1][2][4][5] It binds to the 40S ribosomal subunit, thereby stalling the translocation step of elongation.[1][2] This mechanism is effective against trophozoites of Entamoeba histolytica, the causative agent of amoebiasis.[2][4] Recent interest has also focused on its potential as an anticancer agent, possibly through its interaction with heat shock factor 1 (HSF1) signaling or by sensitizing cancer cells to other inhibitors.[11]

Comparative Analysis of Target Validation Methods

The following table summarizes the performance of CRISPR-based methods against other common target validation techniques.

Method Principle Pros Cons Typical Throughput Relevance to this compound
CRISPR-KO Permanent gene knockout via DNA double-strand breaks and error-prone repair.[][12]Complete loss-of-function; high specificity; scalable for genome-wide screens.[6][][8]Can be lethal if the target is essential; potential for off-target effects.[13][14]High (pooled or arrayed screens)Ideal for identifying genes that confer resistance to this compound when knocked out.
CRISPRi/a Transcriptional repression (CRISPRi) or activation (CRISPRa) using a deactivated Cas9 (dCas9) fused to effector domains.[6]Tunable gene expression; reversible; mimics pharmacological modulation.[6]Incomplete knockdown/activation; requires cell lines expressing dCas9-effector fusions.High (pooled or arrayed screens)Useful for titrating the expression of putative targets to correlate with this compound sensitivity.
RNA Interference (RNAi) Post-transcriptional gene silencing using siRNAs or shRNAs.[6]Well-established protocols; transient effect can be advantageous.Often incomplete knockdown; significant off-target effects; transient nature can be a limitation.[6]High (pooled or arrayed screens)A traditional method to screen for genes affecting this compound's efficacy.
Zinc-Finger Nucleases (ZFNs) & TALENs Engineered DNA-binding proteins fused to a nuclease for gene editing.[12][14]High specificity; established use in clinical applications.[12]Difficult and costly to design and construct; lower throughput than CRISPR.[12][13][14]Low to MediumPrecise editing of a specific putative target for validation.
Chemical Proteomics Affinity-based pulldown or thermal shift assays to identify drug-protein interactions.Directly identifies protein binding partners.Can miss indirect targets; may identify non-functional interactions.Low to MediumCan directly identify the binding of this compound to the 40S ribosome and other potential protein targets.

Experimental Protocols

CRISPR-KO Screen for this compound Resistance Genes

This protocol outlines a genome-wide CRISPR-KO screen to identify genes whose loss confers resistance to this compound.

1. Cell Line Selection and Preparation:

  • Choose a human cell line relevant to the therapeutic context (e.g., a cancer cell line for oncology applications).
  • Ensure the cell line stably expresses Cas9 nuclease. If not, generate a stable Cas9-expressing line via lentiviral transduction and selection.

2. Lentiviral sgRNA Library Transduction:

  • Amplify a genome-wide sgRNA library (e.g., GeCKO, Brunello).
  • Package the sgRNA library into lentiviral particles.
  • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.
  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

3. This compound Treatment:

  • Split the cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.
  • Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC50).
  • Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).

4. Genomic DNA Extraction and Sequencing:

  • Harvest cells from both the control and treated populations.
  • Extract genomic DNA.
  • Amplify the sgRNA cassette from the genomic DNA using PCR.
  • Perform next-generation sequencing (NGS) of the amplified sgRNAs.

5. Data Analysis:

  • Align sequencing reads to the sgRNA library to determine the representation of each sgRNA in both populations.
  • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance.

Visualizing Workflows and Pathways

Experimental Workflow for CRISPR-Based Target Validation

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis cell_line Select Human Cell Line cas9_expression Stable Cas9 Expression cell_line->cas9_expression transduction Lentiviral Transduction cas9_expression->transduction sgrna_library Genome-wide sgRNA Library sgrna_library->transduction selection Antibiotic Selection transduction->selection treatment This compound Treatment selection->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction ngs Next-Generation Sequencing dna_extraction->ngs data_analysis Data Analysis & Hit Identification ngs->data_analysis

Caption: Workflow for a genome-wide CRISPR-KO screen to identify this compound resistance genes.

Putative Signaling Pathway of this compound

G This compound This compound Ribosome 40S Ribosomal Subunit This compound->Ribosome Binds to Translation Protein Synthesis Elongation Ribosome->Translation Inhibits Protein Protein Synthesis Translation->Protein Blocks CellDeath Cell Growth Arrest / Apoptosis Protein->CellDeath Leads to

Caption: this compound's primary mechanism of action via inhibition of protein synthesis.

Comparison of Target Validation Methodologies

G cluster_legend Legend CRISPR CRISPR-KO/i/a High Specificity Permanent/Tunable Effect High Throughput RNAi RNAi Transient Effect Significant Off-Targets High Throughput ZFN_TALEN ZFNs/TALENs High Specificity Difficult Design Low Throughput ChemicalProteomics Chemical Proteomics Direct Binding No Functional Info Low Throughput l1 Blue: CRISPR l2 Yellow: RNAi l3 Green: ZFNs/TALENs l4 Red: Chemical Proteomics

Caption: A comparative overview of different target validation techniques.

Conclusion

CRISPR-based technologies offer a robust and precise platform for validating the molecular targets of this compound. While its inhibitory effect on the 40S ribosome is the established mechanism, CRISPR screens can definitively confirm this in various cellular contexts and potentially uncover novel targets or resistance mechanisms. This guide provides the foundational knowledge for researchers to design and implement effective target validation studies, ultimately accelerating the translation of promising compounds like this compound into clinical applications. The choice of methodology will depend on the specific research question, available resources, and desired throughput. For comprehensive validation, an orthogonal approach combining CRISPR with a direct binding assay like chemical proteomics is recommended.

References

Dehydroemetine and Chloroquine Combination Therapy for Amoebic Liver Abscess: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dehydroemetine (B1670200) in combination with chloroquine (B1663885) for the treatment of amoebic liver abscess, placed in the context of historical and current therapeutic alternatives. The information is compiled from clinical studies and pharmacological data to support research and drug development in the field of antiamoebic therapies.

Introduction

Amoebic liver abscess, a severe manifestation of Entamoeba histolytica infection, requires prompt and effective treatment to prevent life-threatening complications. Historically, emetine (B1671215) and its safer derivative, this compound, were mainstays of therapy, often combined with chloroquine, which concentrates in the liver. While this combination has demonstrated efficacy, the advent of nitroimidazoles, such as metronidazole (B1676534) and tinidazole (B1682380), has shifted the treatment paradigm. This guide presents a comparative analysis of these treatment regimens, focusing on efficacy, safety, and mechanisms of action, supported by available experimental data.

Data Presentation: Comparative Efficacy and Safety of Treatments for Amoebic Liver Abscess

The following tables summarize the quantitative data from various clinical studies, offering a comparison of different therapeutic regimens.

Table 1: Efficacy of this compound, Emetine, and Chloroquine in Adults with Amoebic Liver Abscess

Treatment GroupDosageNumber of PatientsInitial Cure RateRelapse RateReference
This compound120 mg intramuscularly daily for 10 days20100%5% (1/20)Powell et al., 1965
Emetine Hydrochloride65 mg intramuscularly daily for 10 days1994.7% (18/19)Not ReportedPowell et al., 1965
Chloroquine Sulphate600 mg base, then 300 mg after 6h, then 150 mg thrice daily for 28 days1979% (15/19)29% (4/14 followed up)Powell et al., 1965

Table 2: Efficacy of Emetine/Dehydroemetine in Combination with Chloroquine in Children with Amoebic Liver Abscess

Treatment GroupDosageNumber of PatientsCure RateRelapse RateReference
Emetine Hydrochloride + ChloroquineEmetine: 1 mg/kg/day subcutaneously for 10 days; Chloroquine: 15 mg base/kg/day orally for 21 days1291.7% (11/12)0% (among followed up)Scragg and Powell, 1968[1]
This compound + ChloroquineThis compound: 2 mg/kg/day subcutaneously for 10 days; Chloroquine: 15 mg base/kg/day orally for 21 days1291.7% (11/12)0% (among followed up)Scragg and Powell, 1968[1]

Table 3: Comparative Efficacy of Metronidazole and Tinidazole in Amoebic Liver Abscess

Treatment GroupDosageNumber of PatientsEarly Clinical Response (within 72h)Symptomatic Clinical Response (days, mean ± SD)Reference
Metronidazole750 mg thrice daily7537.7%5.67 ± 2.93Pandey et al., 2018[2]
Tinidazole2 g once daily7562.3%3.29 ± 1.61Pandey et al., 2018[2]
Treatment GroupDosageNumber of PatientsComplete RecoveryReference
Metronidazole2 g once daily for 2 days955.6% (5/9)Subramanian et al., 1977[3]
Tinidazole2 g once daily for 2 days10100% (10/10)Subramanian et al., 1977[3]

Table 4: Adverse Effects Associated with Amoebic Liver Abscess Treatments

Drug(s)Common Adverse EffectsReference
This compound/EmetinePain at injection site, nausea, vomiting, diarrhea, muscle weakness, cardiac toxicity (arrhythmias, precordial pain, T-wave inversion on ECG)[1][4]
ChloroquineGastrointestinal upset, headache, dizziness, blurred vision (retinopathy is rare at doses for amoebic liver abscess)[4]
MetronidazoleNausea, metallic taste, headache, dizziness, gastrointestinal upset[2]
TinidazoleGenerally better tolerated than metronidazole, fewer side effects[2]

Experimental Protocols

Powell et al., 1965: A Comparative Trial in Adults
  • Study Design: Sixty adult male African patients with proven amoebic liver abscess were randomly assigned to one of three treatment groups: this compound, emetine hydrochloride, or chloroquine sulphate.

  • Diagnosis: The diagnosis was established by the aspiration of characteristic, bacteriologically sterile pus from the liver. Serological confirmation was obtained using the amoebic gel-diffusion test.

  • Treatment Regimens:

    • This compound group: 120 mg administered intramuscularly daily for 10 days.

    • Emetine hydrochloride group: 65 mg administered intramuscularly daily for 10 days.

    • Chloroquine sulphate group: 600 mg of the base, followed six hours later by 300 mg, and then 150 mg thrice daily for 28 days.

  • Concomitant Medication: All patients received diiodohydroxyquinoline (600 mg thrice daily for 21 days) to treat intestinal amoebiasis. Patients with active amoebic dysentery also received tetracycline.

  • Monitoring and Follow-up: Patients were hospitalized for the duration of treatment. Follow-up assessments were scheduled at one and three months post-discharge. Electrocardiograms (ECGs) were performed on admission, and on the 10th and 20th days of treatment to monitor for cardiotoxicity.

Scragg and Powell, 1968: A Study in Children
  • Study Design: Twenty-four African children, aged 1 month to 11 years, with amoebic liver abscess were randomly assigned to receive either emetine hydrochloride or this compound, both in combination with chloroquine.

  • Diagnosis: Diagnosis was confirmed by the aspiration of characteristic pus from the liver. In 17 of the 24 aspirates, E. histolytica trophozoites were identified. The amoebic gel-diffusion test was positive in all but one infant patient.

  • Treatment Regimens:

    • All patients: Received chloroquine at a dose of 15 mg base/kg/day orally for 21 days.

    • Emetine group: Emetine hydrochloride at 1 mg/kg/day administered by subcutaneous injection for 10 days.

    • This compound group: this compound at 2 mg/kg/day administered by subcutaneous injection for 10 days.

  • Additional Interventions: In 22 patients, repeated aspirations of the liver were necessary, and 6 required surgical drainage.

  • Monitoring and Follow-up: ECGs were performed before, during, and after treatment to assess cardiotoxicity. Follow-up was conducted for 1 to 8 months after discharge to check for relapses.

Mechanisms of Action and Signaling Pathways

This compound: Inhibition of Protein Synthesis

This compound, a derivative of emetine, exerts its amoebicidal effect by potently inhibiting protein synthesis in E. histolytica. It specifically targets the parasite's ribosome.

  • Binding to the Ribosome: this compound binds to the E-site (exit site) of the 40S ribosomal subunit.

  • Inhibition of Translocation: This binding event physically obstructs the movement of the mRNA-tRNA complex through the ribosome, a crucial step known as translocation.

  • Cessation of Polypeptide Elongation: By halting translocation, this compound effectively freezes the process of polypeptide chain elongation, leading to a complete shutdown of protein production.

  • Cell Death: The inability to synthesize essential proteins results in the death of the E. histolytica trophozoite.

Dehydroemetine_Mechanism cluster_ribosome E. histolytica Ribosome (80S) cluster_outcome Outcome A_site A-site (Aminoacyl) P_site P-site (Peptidyl) A_site->P_site Translocation E_site E-site (Exit) P_site->E_site Translocation This compound This compound This compound->E_site Inhibition->A_site Blocks Translocation Protein_Synthesis_Halted Protein Synthesis Halted Cell_Death Trophozoite Death Protein_Synthesis_Halted->Cell_Death

Caption: Mechanism of this compound action on the E. histolytica ribosome.

Chloroquine: Disruption of Lysosomal Function

Chloroquine is a weak base that accumulates in acidic intracellular compartments, such as the lysosomes (or food vacuoles) of E. histolytica. Its amoebicidal activity stems from the disruption of the normal physiological processes within these organelles.

  • Accumulation in Lysosomes: Chloroquine passively diffuses into the acidic lysosomes of the amoeba.

  • Protonation and Trapping: The low pH within the lysosome causes chloroquine to become protonated, trapping it inside the organelle.

  • Increased Lysosomal pH: The accumulation of the protonated, basic chloroquine molecules raises the internal pH of the lysosome.

  • Inhibition of Acid Hydrolases: The digestive enzymes (acid hydrolases) within the lysosome are optimized to function at a low pH. The chloroquine-induced increase in pH inhibits their activity.

  • Impaired Autophagy and Digestion: This enzymatic inhibition disrupts essential cellular processes like autophagy (the degradation and recycling of cellular components) and the digestion of nutrients.

  • Cellular Dysfunction and Death: The inability to carry out these vital functions leads to cellular stress, dysfunction, and ultimately, the death of the trophozoite.

Chloroquine_Mechanism cluster_cell E. histolytica Trophozoite cluster_lysosome Lysosome (Food Vacuole) cluster_outcome Outcome H_plus H+ (Protons) Low pH Chloroquine_in Chloroquine (Protonated) H_plus->Chloroquine_in pH_increase Increased pH Chloroquine_in->pH_increase Accumulation Acid_Hydrolases Acid Hydrolases (Active) Inactive_Hydrolases Acid Hydrolases (Inactive) pH_increase->Inactive_Hydrolases Autophagy_Inhibited Autophagy & Digestion Inhibited Inactive_Hydrolases->Autophagy_Inhibited Chloroquine_out Chloroquine (Unprotonated) Chloroquine_out->H_plus Diffusion & Protonation Cell_Death Trophozoite Death Autophagy_Inhibited->Cell_Death

Caption: Chloroquine's mechanism of action via lysosomal disruption.

Discussion and Conclusion

The available data, though dated, indicates that the combination of this compound and chloroquine is a highly effective treatment for amoebic liver abscess, with cure rates comparable to those of emetine and chloroquine.[1] this compound was developed as a less cardiotoxic alternative to emetine, a significant advantage in clinical practice.

However, the current standard of care for amoebic liver abscess is treatment with a nitroimidazole, primarily metronidazole or tinidazole.[4][5][6] These agents are highly effective, with cure rates often exceeding 90%, and are generally better tolerated than the emetine derivatives.[2][4] Tinidazole, in particular, has been shown in some studies to have a more rapid clinical response and fewer side effects compared to metronidazole.[2][3]

The combination of this compound and chloroquine should be considered a second-line therapy, reserved for cases where nitroimidazoles are contraindicated or have failed.[4] The significant potential for cardiotoxicity with this compound necessitates careful patient monitoring, including ECGs.

For future drug development, the distinct mechanisms of action of this compound (protein synthesis inhibition) and chloroquine (lysosomal disruption) offer potential targets for novel amoebicidal compounds. A deeper understanding of the specific molecular interactions at the ribosomal level for this compound and the precise effects of chloroquine on amoebic lysosomal proteins could pave the way for the design of more potent and selective therapies with improved safety profiles. Further research into combination therapies that exploit different cellular pathways could also be a promising strategy to enhance efficacy and prevent the emergence of drug resistance.

References

Unraveling a Web of Resistance: Dehydroemetine's Standing Among Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Dehydroemetine (B1670200), a synthetic analog of the natural alkaloid emetine (B1671215), has long been a tool in the fight against protozoal infections, primarily amoebiasis. Its mechanism of action, the inhibition of protein synthesis, places it in a broad class of therapeutic agents. However, the emergence of drug resistance necessitates a deeper understanding of its cross-resistance profile with other protein synthesis inhibitors. This guide provides a comparative analysis of this compound's efficacy, cross-resistance patterns, and the underlying molecular mechanisms, supported by experimental data and detailed protocols for the scientific community.

Mechanism of Action: A Ribosomal Roadblock

This compound, like its parent compound emetine, exerts its anti-protozoal effect by targeting the machinery of protein synthesis.[1][2] Specifically, it binds to the 40S ribosomal subunit, effectively halting the translocation step of elongation.[1][2] This prevents the ribosome from moving along the messenger RNA (mRNA), thereby stalling the synthesis of essential proteins and ultimately leading to cell death.

cluster_ribosome Ribosome mRNA mRNA Template Ribosome Ribosome moves along mRNA mRNA->Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Blocks translocation tRNA tRNA brings Amino Acid tRNA->Ribosome This compound This compound This compound->Ribosome Binds to 40S subunit

Mechanism of this compound Action.

Comparative Efficacy and Cross-Resistance: A Data-Driven Overview

Quantitative data on the cross-resistance between this compound and other protein synthesis inhibitors is crucial for predicting treatment outcomes and designing effective combination therapies. The following tables summarize key findings from studies investigating the inhibitory concentrations (IC50) of this compound and other relevant compounds.

Anti-plasmodial Activity of this compound and Emetine

A study by Panwar et al. investigated the efficacy of this compound and emetine against various multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The results indicate that this compound maintains high potency against these strains, suggesting a lack of cross-resistance with common antimalarial drugs that have different mechanisms of action.

CompoundP. falciparum StrainIC50 (nM)Reference
(-)-R,S-dehydroemetineK1 (multidrug-resistant)71.03 ± 6.1[3][4][5]
Emetine dihydrochlorideK1 (multidrug-resistant)47 ± 2.1[3][4][5]

The study concluded that (-)-R,S-dehydroemetine exhibited no cross-resistance against any of the multidrug-resistant strains tested.[3][4][5]

Comparative Inhibition of Protein Synthesis in Mammalian Cells

A study by Howell et al. provides a direct comparison of the protein synthesis inhibitory and cytotoxic effects of emetine, cycloheximide, and puromycin (B1679871) in mammalian cell lines. This data is valuable for understanding the relative potency and potential for off-target effects.

CompoundCell LineProtein Synthesis Inhibition IC50 (nM)Cytotoxicity CC50 (nM)Reference
EmetineHepG22200 ± 140081 ± 9
EmetinePrimary Rat Hepatocytes620 ± 920180 ± 700
CycloheximideHepG26600 ± 2500570 ± 510
CycloheximidePrimary Rat Hepatocytes290 ± 90680 ± 1300
PuromycinHepG21600 ± 12001300 ± 64
PuromycinPrimary Rat Hepatocytes2000 ± 20001600 ± 1000

Mechanisms of Resistance: More Than One Way Out

Resistance to this compound and emetine in protozoan parasites is often multifactorial. One of the most well-documented mechanisms is the overexpression of efflux pumps, particularly P-glycoprotein (P-gp).

cluster_cell Parasite Cell Dehydroemetine_in This compound (intracellular) Pgp P-glycoprotein (Efflux Pump) Dehydroemetine_in->Pgp Substrate for Reduced_Efficacy Reduced Therapeutic Efficacy Dehydroemetine_in->Reduced_Efficacy Dehydroemetine_out This compound (extracellular) Pgp->Dehydroemetine_out Actively effluxes Pgp->Reduced_Efficacy Leads to Dehydroemetine_out->Dehydroemetine_in Enters cell

P-glycoprotein Mediated Resistance.

Studies on emetine-resistant Entamoeba histolytica have shown that resistance is associated with the overexpression of P-gp, which actively pumps the drug out of the cell, reducing its intracellular concentration and thus its efficacy. This mechanism can confer cross-resistance to other structurally unrelated drugs that are also P-gp substrates.

Experimental Protocols

Determination of IC50 for Anti-plasmodial Activity (SYBR Green I-based Fluorescence Assay)

This method is adapted from Panwar et al. for assessing the in vitro susceptibility of P. falciparum to this compound and other compounds.

Materials:

  • P. falciparum culture (e.g., K1 strain)

  • Complete RPMI 1640 medium

  • Human erythrocytes

  • 96-well black microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Test compounds (this compound, etc.)

  • Fluorescence plate reader

Procedure:

  • Synchronize P. falciparum cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete medium.

  • In a 96-well plate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Add 100 µL of the diluted test compounds to the respective wells. Include drug-free and uninfected erythrocyte controls.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a nonlinear regression model.

cluster_workflow IC50 Determination Workflow Start Start Culture Synchronized P. falciparum Culture Start->Culture Plating Plate Culture and Compounds in 96-well Plate Culture->Plating Dilution Serial Dilution of Test Compounds Dilution->Plating Incubation Incubate for 72h Plating->Incubation Lysis Add Lysis Buffer with SYBR Green I Incubation->Lysis Fluorescence Measure Fluorescence Lysis->Fluorescence Analysis Calculate IC50 Fluorescence->Analysis End End Analysis->End

SYBR Green I Assay Workflow.
Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)

This protocol, based on the methodology described by Howell et al., measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • [3H]-Leucine

  • Test compounds (this compound, Cycloheximide, Puromycin, etc.)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (B78521) (NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined period.

  • Add [3H]-Leucine to each well and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Precipitate the proteins by adding cold 10% TCA and incubating on ice.

  • Wash the protein precipitate with TCA to remove unincorporated [3H]-Leucine.

  • Solubilize the protein precipitate with NaOH.

  • Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 for protein synthesis inhibition by plotting the percentage of inhibition (relative to untreated controls) against the drug concentration.

Conclusion

This compound remains a potent protein synthesis inhibitor with demonstrated efficacy against multidrug-resistant P. falciparum. The primary mechanism of resistance identified in protozoa involves the overexpression of P-glycoprotein, which can lead to cross-resistance with other P-gp substrates. The provided data and protocols offer a framework for researchers to further investigate the cross-resistance profile of this compound and to develop strategies to circumvent resistance, ensuring its continued utility in the treatment of parasitic diseases. Further studies directly comparing this compound with a broader panel of protein synthesis inhibitors in various protozoan models are warranted to fully elucidate its resistance landscape.

References

Unraveling Stereoselectivity: A Comparative Analysis of Dehydroemetine Isomers in Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of dehydroemetine (B1670200) stereoisomers reveals significant differences in their biological efficacy, particularly in anti-malarial and cytotoxic activities. This guide synthesizes the available experimental data, providing a clear comparison of the (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine enantiomers, and offers detailed experimental protocols for researchers in drug discovery and development.

This compound, a synthetic analog of the natural alkaloid emetine (B1671215), has long been recognized for its therapeutic potential, notably as an anti-protozoal agent.[1][2] Like many chiral molecules, the spatial arrangement of its atoms, or stereochemistry, plays a pivotal role in its biological function.[3] This analysis focuses on the distinct pharmacological profiles of its key stereoisomers, (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine, highlighting the critical importance of stereoselectivity in drug design.

Comparative Biological Activity: A Quantitative Overview

The differential activity of this compound stereoisomers is most starkly illustrated in their efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. Experimental data demonstrates that (-)-R,S-dehydroemetine is significantly more potent than its (-)-S,S-dehydroisoemetine counterpart.[4] This difference in potency is also reflected in their cytotoxicity against human liver carcinoma cells (HepG2).

CompoundTarget Organism/Cell LineIC50 / LD50Reference
(-)-R,S-dehydroemetine Plasmodium falciparum (K1 strain)IC50: 71.03 ± 6.1 nM[4]
(-)-S,S-dehydroisoemetine Plasmodium falciparum (K1 strain)IC50: 2.07 ± 0.26 µM[4]
(-)-R,S-dehydroemetine HepG2 (Human Liver Carcinoma)LD50: 168.07 ± 8.65 nM[4]
(-)-S,S-dehydroisoemetine HepG2 (Human Liver Carcinoma)LD50: 1.429 ± 0.18 µM[4]
Table 1: Comparative in vitro activity of this compound stereoisomers.

The data clearly indicates that the (-)-R,S- configuration is crucial for potent anti-malarial activity, with this isomer being approximately 29 times more effective than the (-)-S,S- isomer. A similar, though less pronounced, trend is observed in their cytotoxic effects.

Mechanism of Action: Inhibition of Protein Synthesis and Induction of Apoptosis

Furthermore, emetine is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines.[7][8] This process is often mediated through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[9] Although a specific signaling pathway for each this compound stereoisomer has not been definitively elucidated, it is highly probable that they induce apoptosis through a similar, emetine-like mechanism.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes the assessment of protein synthesis inhibition using a commercially available rabbit reticulocyte lysate system.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) system (e.g., Promega, Thermo Fisher Scientific)[10][11]

  • Luciferase reporter mRNA

  • This compound stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

  • Amino acid mixture (minus methionine)

  • [³⁵S]-Methionine

  • Nuclease-free water

  • Luciferase assay reagent

  • Luminometer or scintillation counter

Procedure:

  • Preparation of Test Compounds: Prepare a series of dilutions of each this compound stereoisomer. The final concentrations should span a range appropriate to determine the IC50 value.

  • Reaction Setup: On ice, assemble the translation reactions in microcentrifuge tubes. A typical reaction includes RRL, amino acid mixture, [³⁵S]-Methionine (for radioactive detection) or unlabeled methionine (for luminescence detection), luciferase mRNA, and the test compound or vehicle control.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

  • Detection:

    • Luminescence: Add luciferase assay reagent and measure the light output using a luminometer.[2]

    • Radioactivity: Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the results to the vehicle control (100% translation). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Apoptosis Induction Assay

This protocol outlines the assessment of apoptosis induction in a cancer cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[12]

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa)

  • Complete culture medium

  • This compound stereoisomers

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of each this compound stereoisomer or a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Visualizing the Processes

To provide a clearer understanding of the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis This compound\nStereoisomers This compound Stereoisomers Protein Synthesis\nInhibition Assay Protein Synthesis Inhibition Assay This compound\nStereoisomers->Protein Synthesis\nInhibition Assay Apoptosis\nInduction Assay Apoptosis Induction Assay This compound\nStereoisomers->Apoptosis\nInduction Assay Cell Culture Cell Culture Cell Culture->Apoptosis\nInduction Assay IC50 Determination IC50 Determination Protein Synthesis\nInhibition Assay->IC50 Determination Quantification of\nApoptotic Cells Quantification of Apoptotic Cells Apoptosis\nInduction Assay->Quantification of\nApoptotic Cells

Caption: Experimental workflow for the comparative analysis of this compound stereoisomers.

Proposed_Signaling_Pathway This compound This compound Ribosome (40S) Ribosome (40S) This compound->Ribosome (40S) Binds to Protein Synthesis\nInhibition Protein Synthesis Inhibition Ribosome (40S)->Protein Synthesis\nInhibition Leads to Cellular Stress Cellular Stress Protein Synthesis\nInhibition->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Activates intrinsic pathway Cytochrome c\nRelease Cytochrome c Release Mitochondrion->Cytochrome c\nRelease Caspase Activation Caspase Activation Cytochrome c\nRelease->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

References

Validating Dehydroemetine's antiviral activity against specific viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Dehydroemetine against specific viruses, alongside other antiviral agents. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Comparative Antiviral Efficacy

This compound has demonstrated potent antiviral activity, particularly against coronaviruses. Its efficacy, along with that of comparable antiviral drugs, is summarized below. The data presented is primarily from in-vitro studies and is expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.

CompoundVirusCell LineIC50 / EC50 (µM)Reference
This compound (DHE4 isomer) SARS-CoV-2Vero E60.063[1]
HCoV-OC43Vero E6~0.1[1]
Emetine SARS-CoV-2Vero E60.04[1]
SARS-CoV-2Vero E60.46[2]
HCoV-OC43Vero E6~0.05 - 0.1[1]
Remdesivir SARS-CoV-2Vero E623.15[2]
Lopinavir SARS-CoV-2Vero E626.63[2]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antiviral effect by potently inhibiting host cell protein synthesis, a critical process for viral replication. It specifically targets the 40S ribosomal subunit, thereby blocking the translocation step of elongation during protein synthesis. This disruption of the host's translational machinery effectively halts the production of viral proteins necessary for the assembly of new virions.

cluster_host_cell Host Cell Virus Virus Viral_RNA Viral RNA Virus->Viral_RNA Uncoating Ribosome 80S Ribosome (40S + 60S subunits) Viral_RNA->Ribosome Translation Viral_Proteins Viral Proteins Ribosome->Viral_Proteins Ribosome->Viral_Proteins Inhibition of Translocation New_Virions New Virions Viral_Proteins->New_Virions Assembly This compound This compound 40S_Subunit 40S Subunit This compound->40S_Subunit Binds to

Caption: Mechanism of this compound's antiviral action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's antiviral activity.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of the compound on the host cells and to ensure that the observed antiviral activity is not due to cell death.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-free blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed host cells in 24-well plates and grow to confluency.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of this compound.

  • Adsorption: Incubate at 37°C for 1 hour to allow virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral RNA Quantification (RT-qPCR)

This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

  • Cell Culture and Infection: Seed host cells in a suitable plate format and infect with the virus in the presence of serial dilutions of this compound.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the target viral gene.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent probe that targets a conserved region of the viral genome. A host housekeeping gene (e.g., GAPDH) should be used as an internal control for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the viral and housekeeping genes. The relative quantification of viral RNA can be calculated using the ΔΔCt method, and the EC50 value can be determined by plotting the percentage of viral RNA inhibition against the compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in-vitro antiviral activity of a compound like this compound.

cluster_workflow In-Vitro Antiviral Activity Workflow Start Start Cell_Culture 1. Host Cell Culture (e.g., Vero E6) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity_Assay Antiviral_Assay 3. Antiviral Efficacy Assay Cytotoxicity_Assay->Antiviral_Assay Plaque_Assay 3a. Plaque Reduction Assay Determine IC50 Antiviral_Assay->Plaque_Assay qPCR_Assay 3b. RT-qPCR Assay Determine EC50 Antiviral_Assay->qPCR_Assay Data_Analysis 4. Data Analysis and Comparison Plaque_Assay->Data_Analysis qPCR_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in-vitro antiviral testing.

References

Dehydroemetine: A Head-to-Head Comparison of Oral vs. Parenteral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroemetine (B1670200), a synthetic analog of emetine (B1671215), has long been recognized for its potent antiprotozoal activity, particularly against Entamoeba histolytica. Historically, its administration has been almost exclusively parenteral, owing to the severe gastrointestinal irritation associated with oral ingestion of the parent compound, emetine. However, the development of late-release oral formulations in the mid-20th century prompted comparative clinical investigations. This guide provides a head-to-head comparison of oral and parenteral this compound formulations based on the available scientific literature.

Data Presentation: Performance and Pharmacokinetics

The following tables summarize the available quantitative data for oral and parenteral this compound formulations. It is important to note that direct comparative pharmacokinetic data is scarce, and much of the information for the oral formulation is derived from older clinical trials.

Formulation Dosage Regimen (Amoebiasis) Reported Efficacy Key Tolerability Findings
Oral (Late-Release Tablets) 2.5 mg/kg daily for 10 daysEffective in treating symptomatic amoebiasisWell-tolerated when administered during or close to mealtimes
Parenteral (Intramuscular) 1 mg/kg daily (up to 60mg/day) for 4-6 days[1]Standard effective treatment for severe amoebiasisPain at the injection site is common; potential for cardiac and muscular toxicity with prolonged use
Parameter Oral Formulation Parenteral Formulation
Absorption Data not available. Late-release formulation designed to bypass gastric irritation.Rapid absorption after intramuscular administration.[1]
Distribution Data not available.Well-distributed into the liver, spleen, lungs, and kidneys.[1]
Metabolism and Excretion Data not available.Slow renal excretion.[1]
Half-life (T1/2) Data not available.Unchanged emetine (related compound) can be detected in urine for 40-60 days.[1]
Cmax, Cmin, and AUC No data available.No data available.

Experimental Protocols

Study Design from "Amoebiasis: clinical trials of this compound late-release tablets (Ro 1-9334/20) compared with parenteral this compound and niridazole"

  • Objective: To evaluate the efficacy and tolerability of an oral late-release formulation of this compound compared to the established parenteral formulation and another antiamoebic agent, niridazole.

  • Patient Population: The study included 144 patients presenting with acute symptomatic amoebic dysentery.

  • Interventions:

    • Oral Group: Received this compound late-release tablets at a dosage of 2.5 mg/kg per day for 10 days. The tablets were administered during or close to mealtimes to minimize gastrointestinal upset.

    • Parenteral Group: Received parenteral this compound according to the standard of care at the time.

    • Control Group: Received niridazole.

  • Outcome Measures:

    • Efficacy: Assessed by the resolution of clinical symptoms and, presumably, by parasitological examination of stool samples to confirm the eradication of Entamoeba histolytica.

    • Tolerability: Monitored and recorded adverse events reported by patients or observed by clinicians.

  • Results Summary: The abstract from this study indicates that the oral this compound formulation was well-tolerated and demonstrated efficacy in treating all symptomatic forms of amoebiasis.

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It targets the 40S subunit of the ribosome, thereby stalling the elongation phase of translation. This disruption of essential protein production ultimately leads to parasite death.

cluster_ribosome Ribosome 80S_Ribosome 80S Ribosome 40S_Subunit 40S Subunit 60S_Subunit 60S Subunit Protein_Synthesis Protein Synthesis (Elongation) 40S_Subunit->Protein_Synthesis Inhibits Translocation This compound This compound This compound->40S_Subunit Binds to Elongation_Factors Elongation Factors Elongation_Factors->Protein_Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Protein_Synthesis Cell_Death Parasite Cell Death Protein_Synthesis->Cell_Death Leads to Patient_Recruitment Patient Recruitment (Symptomatic Amoebiasis) Randomization Randomization Patient_Recruitment->Randomization Oral_Group Oral this compound (Late-Release Tablets) Randomization->Oral_Group Group A Parenteral_Group Parenteral this compound (Intramuscular) Randomization->Parenteral_Group Group B Treatment_Period Treatment Period (e.g., 10 days) Oral_Group->Treatment_Period Parenteral_Group->Treatment_Period Follow_Up Follow-Up Assessment Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Efficacy & Tolerability Data

References

Synergistic effects of Dehydroemetine with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct scientific evidence exists regarding the synergistic effects of Dehydroemetine when combined with other chemotherapeutic agents for cancer treatment. Extensive literature reviews have not yielded specific studies that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound in this context.

However, research into its close structural analog, emetine (B1671215), offers valuable insights into potential synergistic interactions. This guide, therefore, leverages data from emetine studies to provide a comparative analysis and a framework for potential future research into this compound. It is crucial to underscore that while structurally similar, this compound and emetine are distinct compounds, and these findings on emetine may not be directly extrapolated.

Synergistic Effects of Emetine with Cisplatin (B142131) in Non-Small Cell Lung Cancer

Recent studies have explored the combination of emetine with the commonly used chemotherapeutic drug cisplatin in non-small cell lung cancer (NSCLC) cell lines. The combination has demonstrated a synergistic effect in suppressing cancer cell proliferation.

Quantitative Analysis of Synergy

The synergistic effect of combining emetine and cisplatin has been quantified using the Combination Index (CI), a widely accepted method for analyzing drug interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)Interpretation
A549 (NSCLC)Emetine + Cisplatin< 1Synergistic
CL1-0 (NSCLC)Emetine + Cisplatin< 1Synergistic
CL1-5 (NSCLC)Emetine + Cisplatin< 1Synergistic

Data derived from studies on emetine.

Experimental Protocols

The following is a generalized experimental protocol for assessing the synergistic effects of drug combinations in cancer cell lines, based on methodologies reported in the study of emetine and cisplatin.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, CL1-0, CL1-5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (or emetine), a selected chemotherapeutic agent (e.g., cisplatin), and a combination of both drugs at a constant ratio.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • MTS Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is then calculated using specialized software (e.g., CompuSyn) to determine the nature of the drug interaction (synergism, additivity, or antagonism).

Experimental_Workflow General Experimental Workflow for Synergy Assessment cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_analysis Data Analysis cluster_interpretation Interpretation seed_cells Seed Cancer Cells in 96-well plates adhere Allow cells to adhere overnight seed_cells->adhere treat_single_A Treat with Drug A (this compound) adhere->treat_single_A treat_single_B Treat with Chemotherapeutic Agent adhere->treat_single_B treat_combo Treat with Combination of A + B adhere->treat_combo incubate Incubate for 48-72 hours treat_single_A->incubate treat_single_B->incubate treat_combo->incubate mts_assay Perform MTS Assay incubate->mts_assay read_absorbance Measure Absorbance mts_assay->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability calculate_ci Calculate Combination Index (CI) calculate_viability->calculate_ci synergy Synergy (CI < 1) calculate_ci->synergy additive Additive (CI = 1) calculate_ci->additive antagonism Antagonism (CI > 1) calculate_ci->antagonism

Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.

Signaling Pathways

The synergistic effect of emetine in combination with cisplatin in NSCLC cells has been linked to the inhibition of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Emetine has been shown to suppress the expression of β-catenin and its downstream targets, which may contribute to sensitizing cancer cells to the cytotoxic effects of cisplatin.

Wnt_Signaling_Pathway Proposed Wnt/β-catenin Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound (Emetine) This compound->beta_catenin Inhibits (Proposed) Apoptosis Apoptosis Proliferation->Apoptosis Synergistic Inhibition Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis

Caption: The proposed mechanism of synergy via inhibition of the Wnt/β-catenin pathway.

Conclusion and Future Directions

While the direct investigation of this compound's synergistic effects with chemotherapeutic agents is currently lacking in the scientific literature, the data from its analog, emetine, suggests a promising avenue for research. The synergistic interaction of emetine with cisplatin in NSCLC, potentially through the inhibition of the Wnt/β-catenin pathway, highlights a plausible mechanism that could be explored for this compound.

Future research should focus on in-vitro studies to determine the Combination Index of this compound with a panel of standard chemotherapeutic drugs (e.g., cisplatin, doxorubicin, 5-fluorouracil) across various cancer cell lines. Positive findings would warrant further investigation into the underlying molecular mechanisms and subsequent in-vivo studies to validate the therapeutic potential of such combination therapies. This would be a critical step in potentially repurposing this compound as an adjunct in cancer treatment, aiming to enhance efficacy and overcome drug resistance.

References

Independent Validation of Dehydroemetine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Dehydroemetine (B1670200) (DHE), a derivative of the natural product emetine. While historically used as an anti-amoebic agent, recent preclinical studies have explored its potential as an anti-cancer, anti-viral, and anti-malarial compound. This document summarizes the key quantitative data, experimental protocols, and described mechanisms of action from published literature. It is important to note that while there is a long history of clinical use for amoebiasis, providing a form of validation for this indication, direct independent validation or replication studies for the more recent preclinical findings in oncology and virology are not extensively available in the public domain.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its analogs. These findings highlight the compound's potency in various disease models.

Table 1: Anti-Malarial Activity of this compound Derivatives

CompoundParasite StrainIC50 (nM)Reference
(-)-R,S-DehydroemetineP. falciparum (K1, multi-drug resistant)71.03 ± 6.1[1]
Emetine dihydrochlorideP. falciparum (K1, multi-drug resistant)47 ± 2.1[2]

Table 2: Anti-Viral Activity of this compound

CompoundVirusCell LineIC50 (nM)Reference
EmetineSARS-CoV-2Vero E6~50-100[3]
(-)-R,S isomer of 2,3-dehydroemetineSARS-CoV-2Vero E6~50-100[3]

Table 3: Anti-Cancer Activity of this compound Analogs

CompoundCell LineEffectConcentrationReference
NZ28 (DHE analog)Myeloma and prostate carcinoma cellsSensitized cells to HSP90 and proteasome inhibitorsLow micromolar[4]
Emunin (DHE analog)Myeloma and prostate carcinoma cellsSensitized cells to HSP90 and proteasome inhibitorsLow micromolar[4]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein synthesis. It binds to the 40S subunit of the ribosome, thereby stalling the elongation phase of translation.[5][6][7] This leads to a global shutdown of protein production, ultimately resulting in cell death. Some studies also suggest that DHE may interfere with nucleic acid metabolism and cytoskeleton dynamics.[6]

G cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation Protein Polypeptide Chain P_site->Protein Peptide Bond Formation mRNA mRNA mRNA->A_site Translation Initiation tRNA Aminoacyl-tRNA tRNA->A_site DHE This compound DHE->P_site Inhibits

Figure 1. This compound's inhibition of protein synthesis.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Anti-Malarial Assay:

The in vitro efficacy of this compound against Plasmodium falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual stages of P. falciparum (e.g., K1 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure: Synchronized ring-stage parasites are incubated with varying concentrations of the drug in 96-well plates for 72 hours.

  • Data Analysis: After incubation, the plates are lysed, and SYBR Green I dye is added to stain the parasite DNA. Fluorescence is measured, and the IC50 values are calculated by non-linear regression analysis of the dose-response curves.

G cluster_workflow In Vitro Anti-Malarial Assay Workflow start Start culture Culture P. falciparum start->culture prepare Prepare this compound Serial Dilutions culture->prepare incubate Incubate Parasites with Drug (72h) prepare->incubate lyse Lyse Cells & Add SYBR Green I incubate->lyse measure Measure Fluorescence lyse->measure analyze Calculate IC50 measure->analyze end End analyze->end

Figure 2. Workflow for in vitro anti-malarial drug testing.

In Vitro Anti-Viral Assay:

The anti-viral activity of this compound against SARS-CoV-2 is often evaluated using a cytopathic effect (CPE) inhibition assay.

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluence.

  • Drug and Virus Preparation: this compound is serially diluted. SARS-CoV-2 virus stock is diluted to a predetermined multiplicity of infection (MOI).

  • Infection and Treatment: The cell culture medium is removed, and the cells are incubated with the virus and different concentrations of this compound.

  • CPE Observation: The plates are incubated for a period (e.g., 72 hours), and the cytopathic effect is visually assessed under a microscope.

  • Viability Assay: Cell viability is quantified using a colorimetric assay (e.g., MTS or MTT) to determine the concentration of the drug that protects 50% of the cells from virus-induced death (IC50).

Concluding Remarks

The available data suggests that this compound and its analogs are potent inhibitors of protein synthesis with significant preclinical activity against various pathogens and cancer cells. However, for these newer applications to move forward, independent validation of the initial findings is a critical next step. Future research should focus on replicating the reported in vitro and in vivo efficacy, further elucidating the detailed molecular mechanisms, and conducting rigorous toxicological studies to better define the therapeutic window. The diagrams and data presented in this guide offer a foundational overview for researchers interested in pursuing this promising class of compounds.

References

Safety Operating Guide

Dehydroemetine: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling:

Prior to any disposal procedure, adherence to strict safety protocols is paramount. Dehydroemetine (B1670200), like many antiprotozoal agents, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in its pure form or in solution.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent material and place it in a designated hazardous waste container. For larger spills, follow your institution's established spill response protocol.

Categorizing this compound Waste:

Proper disposal begins with the correct categorization of the waste stream. This compound waste should be classified as cytotoxic and pharmaceutical waste and must be segregated from general laboratory trash.[3][4][5]

Waste CategoryDescriptionDisposal Container
Trace-Contaminated Waste Items with minimal residual this compound, such as empty vials, packaging, and contaminated gloves or bench paper.Labeled cytotoxic waste container (often yellow with a purple lid).[3]
Bulk this compound Waste Unused or expired pure this compound, concentrated stock solutions, and grossly contaminated materials.Labeled hazardous waste container for cytotoxic drugs (often a black container).
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Puncture-resistant sharps container specifically designated for cytotoxic sharps (often yellow with a purple lid).[2][3]
Liquid Waste Aqueous solutions containing this compound from experimental procedures.Labeled hazardous liquid waste container for cytotoxic substances.

Step-by-Step Disposal Procedures:

The following steps outline the recommended procedure for the disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs).

  • Segregation at the Source: Immediately after use, segregate all this compound-contaminated materials into the appropriate, clearly labeled waste containers as detailed in the table above.[4] Never mix cytotoxic waste with general, infectious, or radioactive waste.[4]

  • Container Management:

    • Ensure all waste containers are in good condition, leak-proof, and have tightly fitting lids.

    • Do not overfill containers. Fill to no more than three-quarters of their capacity.

    • Label containers clearly with "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" and include the name of the primary constituent (this compound).

  • Storage of Waste:

    • Store filled waste containers in a designated, secure area away from general laboratory traffic.

    • This storage area should be clearly marked with appropriate hazard symbols.

  • Waste Pickup and Disposal:

    • Arrange for the collection of this compound waste by a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

    • All waste must be accompanied by a hazardous waste manifest, which documents its journey to the final disposal facility.[3]

  • Final Disposal Method:

    • The standard and recommended method for the final disposal of cytotoxic pharmaceutical waste is high-temperature incineration by a permitted treatment facility.[3][5][6] This process ensures the complete destruction of the active pharmaceutical ingredient.

    • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) under Subpart P of the Resource Conservation and Recovery Act (RCRA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6]

Logical Workflow for this compound Disposal:

DehydroemetineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A This compound Use in Experiment B Identify Contaminated Items (Vials, Gloves, Solutions, Sharps) A->B C Trace-Contaminated Waste B->C D Bulk/Liquid Waste B->D E Sharps Waste B->E F Labeled Cytotoxic Waste Container C->F G Labeled Hazardous Waste Container D->G H Labeled Cytotoxic Sharps Container E->H I Secure Temporary Storage F->I G->I H->I J Licensed Hazardous Waste Contractor Pickup I->J K High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Framework:

The disposal of pharmaceutical waste, including cytotoxic agents like this compound, is regulated by multiple agencies. In the United States, these include:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][8]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[8]

  • State Environmental Protection Agencies: May have more stringent regulations than federal laws.[8]

It is crucial for all laboratory personnel to be trained on these regulations and their institution's specific waste management plans.[6] By adhering to these guidelines, you can ensure a safe working environment and protect our ecosystem from the potential hazards of pharmaceutical waste.

References

Personal protective equipment for handling Dehydroemetine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dehydroemetine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound. Given the known cardiotoxicity and other severe side effects in clinical applications, a cautious approach is warranted in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the primary barrier against exposure. The following table summarizes the recommended PPE for handling this compound, particularly when the potential for splashing, aerosolization, or direct contact exists.

Task Required Personal Protective Equipment
Handling solid compound (weighing, preparing solutions) Nitrile gloves (double-gloving recommended), protective gown, safety glasses with side shields or goggles. Use a chemical fume hood.
Administering to cell cultures or animals Nitrile gloves (double-gloving recommended), protective gown, and safety glasses or a face shield.[1][2]
Cleaning spills Double nitrile gloves, protective gown, safety goggles, and a face shield.[1][2] For large spills, a respirator may be necessary.[3]
Waste Disposal Nitrile gloves and a lab coat.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[4]

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[4]

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[4]

  • Protect from direct light and moisture.[5]

  • Recommended storage temperature for the powder form is -20°C for long-term stability (up to 3 years).[4] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Prevent further spread of the spill.[4]

  • Absorb: Use an inert absorbent material like diatomite or universal binders to absorb the spill.[4]

  • Clean: Decontaminate the area by scrubbing with alcohol.[4]

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.[4]

The following diagram illustrates the workflow for managing a this compound spill:

G spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb clean Decontaminate Surface absorb->clean dispose Dispose of Waste clean->dispose report Report Incident dispose->report

Caption: Workflow for this compound Spill Management.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential harm to others.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not flush down the toilet or pour into drains.[5]

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent materials from spills, and any other contaminated lab supplies should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly before disposal, collecting the rinseate as hazardous waste. Scratch out any identifying information on the label to protect proprietary information.[6]

For specific disposal procedures, consult your institution's environmental health and safety (EHS) department. If a take-back program is available, that is the preferred method for disposing of unused medication.[7][8] Otherwise, follow the guidelines for disposal in household trash by mixing the substance with an undesirable material like coffee grounds or cat litter and placing it in a sealed container.[6][8]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.